(5-Ethyl-1,2,4-oxadiazol-3-YL)methanol
Description
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Properties
IUPAC Name |
(5-ethyl-1,2,4-oxadiazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-2-5-6-4(3-8)7-9-5/h8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTPYSSBXLVYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650868 | |
| Record name | (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-77-3 | |
| Record name | 5-Ethyl-1,2,4-oxadiazole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol. In the pursuit of new therapeutic agents, meticulous structural elucidation of newly synthesized molecules is paramount. This document offers a detailed exploration of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to the titular compound. Beyond a mere presentation of data, this guide delves into the rationale behind experimental choices and the interpretation of spectral features, empowering researchers to confidently identify and characterize this and similar molecular entities. The protocols described herein are designed to be self-validating, ensuring reproducibility and scientific rigor.
Introduction: The Significance of this compound
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its presence can confer desirable properties such as metabolic stability and improved pharmacokinetic profiles. The title compound, this compound, incorporates this key heterocycle along with ethyl and hydroxymethyl substituents, suggesting potential for further functionalization and biological screening. Accurate and unambiguous characterization of this molecule is the foundational step upon which all subsequent research is built. This guide serves as a detailed roadmap for achieving that critical objective through the application of modern spectroscopic methods.
Molecular Structure and Key Spectroscopic Features
The structural features of this compound dictate its spectroscopic fingerprint. Understanding the expected signals is crucial for accurate data interpretation.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Key Expected Fragments:
| m/z | Proposed Fragment | Rationale |
| 128 | [C₅H₈N₂O₂]⁺ | Molecular ion peak. |
| 113 | [C₄H₅N₂O₂]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group. |
| 99 | [C₃H₃N₂O₂]⁺ | Loss of an ethyl radical (•C₂H₅). |
| 97 | [C₄H₅N₂O]⁺ | Loss of the hydroxymethyl radical (•CH₂OH). |
Experimental Protocol: Mass Spectrum Acquisition
Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) for a volatile compound or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
GC-MS (for a sufficiently volatile and thermally stable sample):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
The sample is vaporized and separated on the GC column before entering the mass spectrometer.
-
Ionization is typically achieved by Electron Ionization (EI) at 70 eV.
LC-MS (ESI):
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water).
-
Infuse the sample solution directly or via an LC system into the ESI source.
-
ESI is a soft ionization technique and will likely yield a prominent protonated molecule [M+H]⁺ at m/z 129.
Conclusion
The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a powerful and complementary suite of tools for the unambiguous characterization of this compound. By understanding the principles behind each technique and the expected spectral features based on the molecular structure, researchers can confidently confirm the identity and purity of this and related compounds. The detailed protocols provided in this guide are intended to facilitate the acquisition of high-quality, reproducible data, thereby upholding the principles of scientific integrity and advancing the field of drug discovery and development.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Clapp, L. B. (1976). 1,2,4-Oxadiazoles. In Advances in Heterocyclic Chemistry (Vol. 20, pp. 65-116). Academic Press. [Link]
Technical Guide: Structural Elucidation of (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol via NMR Spectroscopy
This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemistry teams. It synthesizes theoretical prediction with practical experimental protocols.
Executive Summary & Chemical Context
The 1,2,4-oxadiazole scaffold is a critical bioisostere for esters and amides in medicinal chemistry, offering improved metabolic stability and lipophilicity.[1] However, the synthesis of these rings often yields regioisomeric mixtures (3,5-disubstituted vs. isomeric impurities).
This guide details the structural validation of (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol (Compound A ). It focuses on distinguishing the specific regioisomer where the ethyl group is at the C5 position and the hydroxymethyl group is at the C3 position, using high-field NMR (400 MHz+).
Target Molecule: Compound A
-
IUPAC Name: this compound
-
Molecular Formula: C5H8N2O2
-
Key Structural Features:
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducibility and visualization of exchangeable protons (–OH), DMSO-d₆ is the recommended solvent over CDCl₃. CDCl₃ often leads to peak broadening of the hydroxyl proton or loss of coupling information due to rapid chemical exchange.
Sample Preparation Workflow
Figure 1: Standardized sample preparation workflow for small molecule characterization.
Instrument Parameters (400 MHz)
-
Temperature: 298 K (25°C).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm (1H) / 39.5 ppm (13C).
-
Relaxation Delay (D1):
-
1H: 1.0 – 2.0 seconds (sufficient for small molecules).
-
13C: 2.0 – 3.0 seconds (critical for quaternary carbons C3 and C5).
-
-
Scans (NS):
-
1H: 16 scans.[9]
-
13C: 512–1024 scans (due to low sensitivity and quaternary carbons).
-
1H NMR Analysis (Proton Assignment)
The proton spectrum of Compound A in DMSO-d₆ is characterized by three distinct spin systems. The lack of aromatic protons on the ring simplifies the spectrum, making the alkyl and hydroxyl signals the primary focus.
Predicted Chemical Shifts & Multiplicity (DMSO-d₆)
| Moiety | Proton Type | δ (ppm) | Multiplicity | Integral | J-Coupling (Hz) | Assignment Logic |
| Ethyl | –CH₂CH ₃ | 1.25 – 1.35 | Triplet (t) | 3H | ~7.6 | Terminal methyl, coupled to methylene. |
| Ethyl | –CH ₂CH₃ | 2.85 – 2.95 | Quartet (q) | 2H | ~7.6 | Deshielded by the electron-deficient oxadiazole C5. |
| Methanol | –CH ₂OH | 4.50 – 4.60 | Doublet (d) | 2H | ~6.0 | Coupled to OH (visible in dry DMSO). |
| Hydroxyl | –CH₂OH | 5.40 – 5.60 | Triplet (t) | 1H | ~6.0 | Exchangeable. Appears as broad singlet in CDCl₃. |
Detailed Mechanistic Insight
-
The Ethyl Quartet (2.9 ppm): The methylene protons at Position 5 are significantly deshielded compared to a standard alkyl chain (~1.2 ppm) or a benzene-ethyl group (~2.6 ppm). This is due to the strong electron-withdrawing nature of the C=N bond in the oxadiazole ring.
-
The Hydroxyl Coupling: In anhydrous DMSO-d₆, the hydroxyl proton exchanges slowly. This allows observation of vicinal coupling (
) to the adjacent methylene group, splitting the –CH₂– into a doublet and the –OH into a triplet. Note: If D₂O is added, the –OH signal disappears, and the –CH₂– collapses to a singlet.
13C NMR Analysis (Carbon Assignment)
The 13C spectrum confirms the oxadiazole core structure. The critical task is identifying the two quaternary carbons (C3 and C5) which do not bear protons and thus appear lower in intensity.
Predicted Chemical Shifts (DMSO-d₆)
| Carbon | Type | δ (ppm) | Hybridization | Assignment Logic |
| Ethyl | –CH₂C H₃ | 10.0 – 12.0 | sp³ | Terminal methyl. |
| Ethyl | –C H₂CH₃ | 19.0 – 21.0 | sp³ | Alpha-methylene. |
| Methanol | –C H₂OH | 55.0 – 58.0 | sp³ | Deshielded by oxygen. |
| Ring C3 | C=N | 167.0 – 169.0 | sp² (quat) | Position 3 (N=C-N). Typically upfield of C5. |
| Ring C5 | O-C=N | 180.0 – 183.0 | sp² (quat) | Position 5 (O-C=N). Most deshielded carbon. |
Structural Logic
-
C5 vs C3 Differentiation: In 1,2,4-oxadiazoles, C5 is flanked by an oxygen and a nitrogen (O-C=N), making it more electron-deficient and shifting it downfield (>180 ppm). C3 is flanked by two nitrogens (if we consider the resonance structures) or N and C, typically appearing slightly upfield (~168 ppm).
-
HMBC Validation: To conclusively prove the regioisomer (5-ethyl vs 3-ethyl), one must observe a Long-Range correlation (HMBC) from the Ethyl protons (2.9 ppm) to the C5 carbon (~182 ppm) . If the ethyl were at position 3, the correlation would be to the ~168 ppm carbon.
Advanced Validation: 2D NMR Workflow
For regulatory submission or rigorous structural proof, 1D NMR is insufficient to rule out regioisomers. The following logic flow demonstrates the use of 2D experiments (HSQC/HMBC) to connect the spin systems.
Figure 2: Logic flow for confirming regioochemistry using 2D NMR.
Critical HMBC Correlations:
-
Ethyl CH₂ (2.9 ppm)
Ring C5 (~182 ppm): Confirms ethyl is attached to C5. -
Methanol CH₂ (4.6 ppm)
Ring C3 (~168 ppm): Confirms hydroxymethyl is attached to C3.
Troubleshooting & Common Artifacts
-
Water Peak: In DMSO-d₆, water appears at ~3.33 ppm. This can obscure the ethyl quartet if the sample is wet or the chemical shift drifts. Solution: Dry the sample or change temperature.
-
Solvent Residual: DMSO pentet at 2.50 ppm.
-
Rotamers: 1,2,4-oxadiazoles are rigid rings; rotamers are generally not observed at room temperature unless bulky substituents are present.
-
Decomposition: Oxadiazoles can be sensitive to strong acids or bases. Ensure the NMR solvent is neutral (avoid old CDCl₃ which can be acidic).
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem.1997 , 62, 7512–7515.[10] Link
-
Srivastava, R. M.; et al. "13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles." J. Braz.[3] Chem. Soc.1997 .[11] (Provides foundational shifts for the oxadiazole core). Link
-
Puzanov, A. I.; et al. "Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations." Beilstein J. Org.[2] Chem.2021 , 17, 2417–2424.[2] (Recent examples of 1,2,4-oxadiazole NMR characterization). Link
-
Jakopin, Ž.; Dolenc, M. S. "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles." Curr.[3][7] Org. Chem.2008 , 12, 850-898. (Review of synthetic methods and structural data). Link
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The Chameleonic Killers: An In-depth Technical Guide to the Multifaceted Mechanisms of Action of 1,2,4-Oxadiazole Compounds in Cancer Cells
Introduction: The Rise of a Privileged Scaffold in Oncology
The 1,2,4-oxadiazole motif, a five-membered aromatic heterocycle, has emerged from the vast landscape of medicinal chemistry as a "privileged scaffold" in the design of novel anticancer agents.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for amide and ester groups and its capacity to form crucial hydrogen bonds with biological macromolecules, have positioned it as a versatile core for developing targeted and potent therapeutics.[3] This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive exploration of the diverse mechanisms of action through which 1,2,4-oxadiazole derivatives exert their cytotoxic effects on cancer cells. We will delve into their molecular targets, the signaling pathways they modulate, and the experimental methodologies required to elucidate and validate these intricate mechanisms.
I. Direct Enzymatic Inhibition: A Primary Anticancer Strategy
A significant cohort of 1,2,4-oxadiazole compounds function by directly engaging and inhibiting enzymes that are critical for cancer cell survival, proliferation, and metastasis.
A. Targeting Tumor Hypoxia: Carbonic Anhydrase Inhibition
Cancer cells in a hypoxic microenvironment upregulate specific isoforms of carbonic anhydrases (CAs), particularly CA IX and CA XII, to manage pH homeostasis. The inhibition of these enzymes is a validated strategy to disrupt tumor growth. Several series of 1,2,4-oxadiazole derivatives, often bearing a sulfonamide moiety, have been identified as potent and selective inhibitors of these tumor-associated CAs.[1][2]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a stopped-flow spectrophotometric method to determine the inhibitory potential of 1,2,4-oxadiazole compounds against CA IX and XII.
1. Reagents and Materials:
- Recombinant human CA IX and CA XII enzymes
- CO₂-saturated water
- pH indicator (e.g., p-nitrophenol)
- Test 1,2,4-oxadiazole compounds dissolved in DMSO
- Acetazolamide (a known pan-CA inhibitor) as a positive control
- Buffer solution (e.g., Tris-HCl)
2. Procedure:
- Pre-incubate the CA enzyme with varying concentrations of the test compound or control in the buffer at a controlled temperature.
- Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in a stopped-flow instrument.
- Monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated by the enzyme, leading to a pH drop.
- The initial rate of the reaction is proportional to the enzyme activity.
3. Data Analysis:
- Plot the enzyme activity against the inhibitor concentration.
- Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
- Determine the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibitors.
B. Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are crucial epigenetic regulators, and their aberrant activity is a hallmark of many cancers. The inhibition of HDACs leads to hyperacetylation of histones and other proteins, resulting in cell cycle arrest, differentiation, and apoptosis.[1] Certain 1,2,4-oxadiazole derivatives have been designed as potent HDAC inhibitors, showing promising anticancer activity.[1][2]
Experimental Workflow: HDAC Inhibition and Downstream Effects
Caption: Workflow for evaluating 1,2,4-oxadiazole HDAC inhibitors.
II. Interruption of Oncogenic Signaling Cascades
1,2,4-Oxadiazole compounds have demonstrated the ability to interfere with key signaling pathways that are frequently dysregulated in cancer, thereby inhibiting cell proliferation, survival, and metastasis.
A. The EGFR and PI3K/Akt/mTOR Axis: A Central Target
The Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/Akt/mTOR pathway are critical drivers of tumorigenesis.[4][5] Several 1,2,4-oxadiazole derivatives have been developed as potent inhibitors of EGFR, c-Met, and the PI3K/Akt/mTOR signaling cascade.[1][4][6] This inhibition blocks the signal for cell growth and proliferation.[4]
Signaling Pathway: EGFR and PI3K/Akt/mTOR Inhibition by 1,2,4-Oxadiazoles
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The 1,2,4-Oxadiazole Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationship (SAR) Studies in Drug Discovery
Introduction: The Ascendancy of the 1,2,4-Oxadiazole Core in Medicinal Chemistry
The 1,2,4-oxadiazole, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its remarkable stability, tunable physicochemical properties, and capacity to serve as a bioisosteric replacement for esters and amides make it an attractive framework for the development of novel therapeutic agents.[3][4] This guide provides an in-depth exploration of the structure-activity relationship (SAR) studies of 1,2,4-oxadiazole analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed methodologies, and visualize key concepts to empower your drug discovery endeavors.
The diverse biological activities associated with the 1,2,4-oxadiazole nucleus are vast, encompassing antimicrobial, anti-inflammatory, anticancer, antiviral, and central nervous system (CNS) applications.[1] This versatility underscores the scaffold's potential to interact with a multitude of biological targets. Several studies have demonstrated that strategic structural modifications on the oxadiazole ring can significantly influence a compound's pharmacokinetic and pharmacodynamic profiles, enabling the design of potent and selective drug candidates.[1]
The Strategic Importance of the 1,2,4-Oxadiazole Ring: A Bioisosteric Perspective
A cornerstone of the 1,2,4-oxadiazole's utility in drug design is its role as a bioisostere for ester and amide functionalities.[3][4][5] Esters and amides are common in bioactive molecules but are often susceptible to hydrolysis by esterases and amidases, leading to poor metabolic stability and limited bioavailability. The 1,2,4-oxadiazole ring, being resistant to hydrolysis, offers a robust alternative that can mimic the steric and electronic properties of these groups.[4] This bioisosteric replacement can enhance metabolic stability, improve oral bioavailability, and in some cases, modulate target selectivity.[1]
Caption: Bioisosteric replacement of esters and amides with the 1,2,4-oxadiazole ring.
General Principles of 1,2,4-Oxadiazole SAR: A Tale of Two Substituents
The core of 1,2,4-oxadiazole SAR lies in the nature of the substituents at the C3 and C5 positions of the heterocyclic ring. These positions offer two distinct vectors for chemical modification, allowing for the fine-tuning of a molecule's properties to achieve desired biological activity.
Caption: Key positions for substitution on the 1,2,4-oxadiazole ring.
SAR Case Study: 1,2,4-Oxadiazoles as Anticancer Agents
The development of 1,2,4-oxadiazole-based anticancer agents provides a compelling illustration of SAR-guided drug design. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.[6][7]
A notable example is the exploration of 1,2,4-oxadiazole derivatives as activators of caspase-3, a key executioner of apoptosis.[7] SAR studies on a series of 3-aryl-5-aryl-1,2,4-oxadiazoles revealed critical structural requirements for potent activity.[7]
Table 1: SAR of 1,2,4-Oxadiazole Analogs as Anticancer Agents
| Compound ID | R1 (at C3) | R2 (at C5) | Anticancer Activity (IC50, µM) on MCF-7 | Reference |
| 7a | Phenyl | 5-Fluorouracil | 0.76 ± 0.044 | [8] |
| 7b | 3,4,5-Trimethoxyphenyl | 5-Fluorouracil | 0.011 ± 0.009 | [8] |
| 7c | 3,5-Dimethoxyphenyl | 5-Fluorouracil | 0.88 ± 0.073 | [8] |
| 7d | 4-Methoxyphenyl | 5-Fluorouracil | 1.78 ± 0.22 | [8] |
| OX12 | Thiazole-sulfonamide conjugate | Aryl | 11.1 | [9] |
| OX27 | Optimized thiazole-sulfonamide conjugate | Aryl | 6.0 | [9] |
The data clearly indicates that the introduction of electron-donating groups, such as multiple methoxy substituents on the phenyl ring at C3, significantly enhances anticancer activity.[8] For instance, compound 7b with a 3,4,5-trimethoxyphenyl group is markedly more potent than the unsubstituted analog 7a .[8] This suggests that the electronic properties of the C3 substituent play a crucial role in the interaction with the biological target. Molecular docking studies have further corroborated these findings, indicating that hydrogen bonding may be a key determinant of activity, which can be enhanced by the presence of highly electronegative substitutions.[7]
Experimental Workflow: Synthesis and Evaluation of 1,2,4-Oxadiazole Analogs
A robust and efficient synthetic strategy is paramount for comprehensive SAR exploration. The most common route to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate, which is typically formed from the reaction of an amidoxime with an acylating agent.[10][11]
Caption: General workflow for the synthesis and evaluation of 1,2,4-oxadiazole analogs.
Detailed Experimental Protocol: Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole
Objective: To synthesize a representative 3,5-disubstituted 1,2,4-oxadiazole for biological evaluation.
Materials:
-
Substituted nitrile (R1-CN)
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Substituted carboxylic acid (R2-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Standard laboratory glassware and purification equipment
Procedure:
-
Amidoxime Synthesis: a. Dissolve the substituted nitrile and hydroxylamine hydrochloride in ethanol. b. Add a solution of sodium carbonate in water dropwise at room temperature. c. Stir the reaction mixture overnight. d. Remove the solvent under reduced pressure and extract the product with a suitable organic solvent. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amidoxime.
-
O-Acylation and Cyclization: a. To a solution of the substituted carboxylic acid in DMF, add EDC and HOBt at 0 °C. b. Stir the mixture for 30 minutes, then add the amidoxime. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Pour the reaction mixture into water and extract with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. f. Dissolve the crude O-acyl amidoxime in toluene and heat at reflux for 4-6 hours to effect cyclodehydration. g. Monitor the reaction by thin-layer chromatography (TLC).
-
Purification and Characterization: a. Upon completion, cool the reaction mixture and remove the solvent in vacuo. b. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system. c. Characterize the final 1,2,4-oxadiazole derivative by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Self-Validation: The success of each step is monitored by TLC. The final product's identity and purity are unequivocally confirmed by spectroscopic methods, ensuring the reliability of subsequent biological data.
Future Perspectives and Conclusion
The 1,2,4-oxadiazole scaffold continues to be a fertile ground for drug discovery.[1] Future SAR studies will likely focus on exploring novel substitution patterns, including the incorporation of more complex heterocyclic systems at the C3 and C5 positions. The application of computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will be instrumental in guiding the rational design of new analogs with enhanced potency and selectivity.[7]
References
-
A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archives of Pharmacy, 355(7), e2200045. [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 265, 116057. [Link]
-
A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 16(2), 68-80. [Link]
-
Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. Current Organic Synthesis, 21(5), 396-414. [Link]
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Scientific Reports, 10(1), 1472. [Link]
-
1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. Current Drug Targets, 21(13), 1326-1346. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1469. [Link]
-
Synthesis and SAR Studies of Novel 1,2,4-oxadiazole-sulfonamide Based Compounds as Potential Anticancer Agents for Colorectal Cancer Therapy. Bioorganic Chemistry, 116, 105335. [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(1), 1-23. [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2414. [Link]
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Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. ACS Infectious Diseases, 4(11), 1956-1964. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect, 8(23), e202300501. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3947-3965. [Link]
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Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 40(24), 3973-3982. [Link]
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Bioisosterism: 1,2,4-Oxadiazole Rings. Molecules, 28(9), 3855. [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(23), 5707. [Link]
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Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
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Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl) - for development as novel drugs. TIJER - INTERNATIONAL RESEARCH JOURNAL, 11(5). [Link]
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1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 12(2), 2269-2285. [Link]
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Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(1), 12. [Link]
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Bioisosterism: 1,2,4-Oxadiazole Rings. ResearchGate. [Link]
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Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry, 28(17), 115622. [Link]
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Technical Guide: Thermal Stability & Degradation Profile of (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol
The following technical guide details the thermal stability and degradation profile of (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol , structured for application scientists and drug development professionals.
Executive Summary
This compound (CAS: 915920-77-3) serves as a critical heterocyclic building block, often utilized as a bioisostere for esters or amides in medicinal chemistry. While the 1,2,4-oxadiazole core offers robust thermal stability compared to other five-membered heterocycles, the presence of the primary alcohol side chain introduces specific oxidative and hydrolytic vulnerabilities.
This guide delineates the compound's behavior under thermal stress, acidic/basic hydrolysis, and oxidative forcing conditions. It provides a mechanistic understanding of ring cleavage and side-chain oxidation to enable precise handling, storage, and analytical method development.
Chemical Identity & Structural Analysis[1][2][3][4]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 915920-77-3 |
| Molecular Formula | C₅H₈N₂O₂ |
| Molecular Weight | 128.13 g/mol |
| Physical State | Liquid (at ambient temperature) |
| Core Moiety | 1,2,4-Oxadiazole (3,5-disubstituted) |
| Reactive Handle | C3-Hydroxymethyl group (primary alcohol) |
Structural Stability Implications:
-
The Oxadiazole Core: The 1,2,4-oxadiazole ring is electron-deficient, making it generally stable to oxidation but susceptible to nucleophilic attack (hydrolysis) at the C5 position, particularly under vigorous basic conditions.
-
The Hydroxymethyl Side Chain: The C3-position bears a primary alcohol. This is the primary site of oxidative degradation (forming the aldehyde and carboxylic acid) and can participate in intramolecular cyclization if activated.
-
Physical State: Being a liquid at room temperature increases the kinetic rate of bulk degradation (oxidation/hydrolysis) compared to crystalline analogs, necessitating strict inert atmosphere storage.
Thermal Stability Profile
Thermogravimetric Analysis (TGA) & DSC Expectations
Based on the structural class of 3,5-disubstituted 1,2,4-oxadiazoles, the compound exhibits a defined thermal stability window.
-
T_onset (Decomposition): ~160°C – 190°C.
-
Volatility: As a low molecular weight liquid, significant mass loss due to evaporation is expected prior to decomposition if not sealed.
-
Thermal Degradation Mechanism: At elevated temperatures (>200°C), 1,2,4-oxadiazoles undergo a retro-1,3-dipolar cycloaddition or a Boulton-Katritzky rearrangement (if specific side chains are present). For this ethyl/methanol substituted variant, the primary thermal risk is fragmentation into nitrile and nitrile oxide components.
Critical Insight: Unlike 1,2,3-triazoles, the 1,2,4-oxadiazole ring is not prone to explosive decomposition, but thermal stressing >150°C will generate high pressure due to gaseous fragmentation products (e.g., acetonitrile derivatives).
Degradation Pathways & Mechanisms
The degradation of this compound proceeds through three distinct pathways: Hydrolytic Ring Opening, Oxidative Dehydrogenation, and Thermal Fragmentation.
Pathway A: Hydrolytic Ring Opening (pH Dependent)
The stability of the oxadiazole ring is pH-dependent.
-
Acidic Conditions (pH < 2): Protonation occurs at the N4 nitrogen (the most basic site). This activates the C5 carbon for nucleophilic attack by water.
-
Basic Conditions (pH > 10): The C5 carbon is directly attacked by hydroxide ions.
Pathway B: Oxidative Degradation
The primary alcohol at C3 is susceptible to oxidation by air (autoxidation) or trace metal impurities.
-
Step 1: Conversion to (5-Ethyl-1,2,4-oxadiazol-3-yl)carbaldehyde .
-
Step 2: Rapid oxidation to (5-Ethyl-1,2,4-oxadiazol-3-yl)carboxylic acid .
-
Note: The aldehyde intermediate is often reactive and may undergo condensation reactions, leading to oligomers.
Pathway Visualization
The following diagram illustrates the causality of these degradation routes.
Caption: Mechanistic degradation pathways showing oxidative conversion of the side chain and hydrolytic cleavage of the oxadiazole core.
Experimental Protocols: Forced Degradation
To validate the stability profile in your specific matrix, perform the following stress testing protocol compliant with ICH Q1A(R2) guidelines.
Protocol Overview Table
| Stress Condition | Reagent / Condition | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | 10–20% |
| Base Hydrolysis | 0.1 N NaOH, Ambient | 4 Hours | 10–20% |
| Oxidation | 3% H₂O₂, Ambient | 2–4 Hours | 10–20% |
| Thermal | Neat (Liquid), 80°C | 7 Days | < 5% |
| Photostability | UV/Vis (1.2M lux hours) | Cyclical | Variable |
Detailed Methodology
1. Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile (ACN). Note: ACN is preferred over Methanol to prevent transesterification artifacts during analysis.
2. Acid Stress Workflow:
-
Aliquot 1.0 mL of stock into a vial.
-
Add 1.0 mL of 0.2 N HCl (Final conc: 0.1 N).
-
Seal and heat to 60°C in a heating block.
-
Stop Point: Neutralize with 1.0 mL 0.2 N NaOH before LC-MS injection to prevent column damage.
3. Oxidative Stress Workflow:
-
Aliquot 1.0 mL of stock.
-
Add 100 µL of 30% H₂O₂ (Final conc approx 3%).
-
Incubate at Room Temperature.
-
Critical Control: Run a blank with H₂O₂ and solvent to distinguish peroxide peaks from degradants in the chromatogram.
4. Analytical Method (HPLC-UV/MS):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (general carbonyl/ring) and 254 nm (aromatic character, though weak for this ring). MS (ESI+) is essential for identifying the ring-opened amidines.
Storage & Handling Recommendations
Based on the degradation profile, the following handling procedures are mandatory to maintain purity >98%:
-
Temperature: Store at -20°C for long-term storage. The liquid state at room temperature accelerates autoxidation.
-
Atmosphere: Store under Argon or Nitrogen . The primary alcohol is sensitive to atmospheric oxygen over time.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers to prevent metal-catalyzed oxidation of the alcohol.
-
Solution Stability: Solutions in DMSO or ACN are stable for 24 hours at room temperature. Avoid protic solvents (water/methanol) for storage periods >48 hours without buffering to pH 6-7.
References
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Chemical Identity & Properties: PubChem. This compound (CID 4013199). National Library of Medicine. [Link]
-
Degradation Mechanism (1,2,4-Oxadiazoles): Thakkar, A., et al. (2012).[3] Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163. Journal of Pharmaceutical Sciences. [Link] (Note: This reference establishes the pH-dependent ring-opening mechanism of the 1,2,4-oxadiazole core).
-
Thermal Rearrangement Class Behavior: Pace, A., & Buscemi, S. (2017). Rearrangements of 1,2,4-Oxadiazoles. Advances in Heterocyclic Chemistry. [Link]
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Synthetic Utility & Stability: Nazarov, A. A., et al. (2019). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. [Link]
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Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery
An In-Depth Technical Guide to the Solubility and Lipophilicity of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol
In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is governed by a complex interplay of biological activity and physicochemical properties. Among the most fundamental of these properties are aqueous solubility and lipophilicity. These parameters dictate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately influencing its bioavailability, efficacy, and potential for toxicity.[1][] This guide provides an in-depth technical overview of the methods and theoretical considerations for characterizing the solubility and lipophilicity of this compound, a heterocyclic compound of interest for medicinal chemistry programs.
As a Senior Application Scientist, the intent here is not merely to present protocols but to elucidate the causality behind them. Understanding why a particular method is chosen and how to interpret the resulting data is paramount for making informed decisions in the iterative cycle of drug design and optimization.[3] This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge to expertly assess these critical molecular attributes.
Physicochemical Profile: this compound
A preliminary assessment, combining structural analysis and predictive modeling, provides a baseline for understanding the compound's behavior. The 1,2,4-oxadiazole ring, while polar, contributes to a relatively rigid scaffold. The ethyl group introduces a degree of lipophilicity, while the methanol moiety provides a key hydrogen bond donor and acceptor, enhancing aqueous interactions.
| Property | Predicted Value | Implication in Drug Development |
| Molecular Formula | C₅H₈N₂O₂ | - |
| Molecular Weight | 128.13 g/mol | Adheres to Lipinski's Rule of Five (<500 Da) |
| Aqueous Solubility | Moderately Soluble | May not present significant formulation challenges |
| LogP (Octanol/Water) | 0.5 - 1.5 | Balanced lipophilicity, suggesting potential for good membrane permeability without excessive metabolic clearance risk.[4] |
| pKa | Non-ionizable | Solubility and permeability are expected to be independent of pH within the physiological range. |
Section 1: Aqueous Solubility Characterization
Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent absorption.[5] Poor solubility is a leading cause of failure in drug development, making its accurate determination essential from the earliest stages.
Theoretical Foundation
Thermodynamic equilibrium solubility represents the maximum concentration of a compound that can dissolve in a specific solvent system under equilibrium conditions at a given temperature and pressure.[6] For oral drug candidates, solubility in aqueous buffers across the physiological pH range (typically pH 1.2 to 7.4) is of primary interest. This measurement provides a definitive value that is crucial for biopharmaceutical classification and formulation development.
Experimental Determination: The Shake-Flask Method (Gold Standard)
The shake-flask method, as described by Higuchi and Connors, remains the most reliable and authoritative technique for determining thermodynamic solubility.[6] Its strength lies in ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.
Causality Behind the Protocol: The core principle is to saturate a solvent with the compound to the point of thermodynamic equilibrium. Using an excess of the solid drug is critical; its visible presence at the end of the experiment is the primary validation that equilibrium has been achieved.[7] The extended incubation period (typically 24-48 hours) with constant agitation is necessary to overcome kinetic barriers to dissolution, ensuring the system reaches its lowest energy state.
Experimental Protocol: Shake-Flask Solubility
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The amount should be significantly more than what is expected to dissolve.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant. Crucial step: Avoid disturbing the solid pellet.
-
Dilution & Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Validation: Visually confirm that excess solid remains in the vial after sampling. The absence of solid invalidates the experiment, as it indicates that saturation was not achieved.
Workflow for Shake-Flask Solubility Determination
Caption: Shake-Flask solubility determination workflow.
Section 2: Lipophilicity Characterization
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry. It profoundly influences a drug's ability to cross biological membranes, bind to protein targets, and interact with metabolizing enzymes.[4][9]
Theoretical Foundation: LogP vs. LogD
Lipophilicity is most commonly expressed as the partition coefficient (P) or its logarithmic form, LogP . LogP is the ratio of the concentration of a neutral compound in a biphasic system of two immiscible liquids, typically octan-1-ol and water.
LogP = log ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
For ionizable compounds, the distribution coefficient (D) , or LogD , is more relevant as it considers all species (ionized and neutral) at a specific pH.
LogD = log ( [Total Compound]ₒ꜀ₜₐₙₒₗ / [Total Compound]ₐᵩᵤₑₒᵤₛ )
Since this compound is predicted to be non-ionizable in the physiological pH range, its LogP and LogD values will be equivalent.
Relationship between LogP, LogD, and pH
Caption: Relationship between LogP, LogD, and pH.
Experimental Determination I: Shake-Flask Method
This method directly measures the partitioning of the compound and is considered the benchmark for LogP determination.[10]
Causality Behind the Protocol: The objective is to achieve equilibrium of the solute between two immiscible phases. Vigorous mixing increases the interfacial surface area, facilitating rapid partitioning. Centrifugation is essential to ensure a clean separation of the two phases, preventing cross-contamination which would lead to inaccurate concentration measurements.[11] Analyzing both phases provides a self-validating system; the total amount of compound should be conserved.
The protocol is similar to the solubility measurement but involves two liquid phases. An aliquot from each phase is taken and analyzed by HPLC or LC-MS to determine the concentration ratio.
Experimental Determination II: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For higher throughput, RP-HPLC offers a rapid and reliable alternative for LogP estimation.[12] This technique is particularly advantageous as it requires less material and is less sensitive to impurities than the shake-flask method.[13]
Causality Behind the Protocol: The method is based on the principle that a compound's retention time on a non-polar stationary phase (like C18) is proportional to its lipophilicity.[14] By calibrating the system with a series of reference compounds with well-documented LogP values, a strong linear correlation between retention time (or more accurately, the capacity factor, log k') and LogP can be established. The LogP of the test compound is then interpolated from this calibration curve. The use of structurally similar reference compounds, where possible, enhances the accuracy of the prediction.[13]
Experimental Protocol: LogP Determination by RP-HPLC
-
System Preparation:
-
Column: C18 analytical column.
-
Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The ratio is optimized to achieve good peak shape and retention times for the compounds of interest.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength for the compounds.
-
-
Calibration:
-
Prepare a solution containing a mixture of 5-7 reference standards with known LogP values that bracket the expected LogP of the test compound.
-
Inject the calibration mixture and record the retention time (t_R_) for each standard.
-
Measure the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).
-
-
Calculate Capacity Factor (k'): For each standard, calculate k' using the formula: k' = (t_R_ - t_0_) / t_0_ .
-
Generate Calibration Curve: Plot the logarithm of the capacity factor (log k') versus the known literature LogP for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A trustworthy calibration should have an r² > 0.98.
-
Sample Analysis:
-
Prepare a solution of this compound in the mobile phase.
-
Inject the sample and determine its retention time (t_R_).
-
-
LogP Calculation:
-
Calculate the log k' for the test compound.
-
Interpolate the LogP value using the linear regression equation from the calibration curve.
-
Data Synthesis and Implications for Drug Development
Accurate solubility and lipophilicity data are not merely academic numbers; they are predictive tools that guide critical project decisions.
| Parameter | Experimental Value (Illustrative) | Interpretation and Strategic Implications |
| Aqueous Solubility (pH 7.4) | 850 µg/mL | Good Solubility: This value suggests the compound is unlikely to be limited by its dissolution rate for oral absorption. It provides flexibility in formulation, potentially allowing for simple aqueous-based formulations for preclinical studies. |
| LogD (pH 7.4) | 1.1 | Balanced Lipophilicity: This value falls within the "sweet spot" for many drug discovery programs (often cited as LogP/D between 0 and 3). It suggests a favorable balance between aqueous solubility and the ability to permeate biological membranes, indicating a good starting point for achieving oral bioavailability.[3] It is not so high as to raise immediate flags for issues like metabolic instability, off-target promiscuity, or toxicity that can be associated with excessive lipophilicity.[4] |
Conclusion
The characterization of aqueous solubility and lipophilicity for this compound is a foundational step in assessing its potential as a drug candidate. This guide has detailed the authoritative experimental methodologies—the shake-flask method for definitive thermodynamic solubility and LogP, and RP-HPLC for rapid, high-throughput LogP estimation. By understanding the principles behind these techniques and the implications of the data they generate, research teams can more effectively navigate the challenges of medicinal chemistry, optimizing molecular properties to achieve a successful balance of potency, selectivity, and drug-like characteristics.
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Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences. Available at: [Link]
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Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (2020). Molecules. Available at: [Link]
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Lipophilicity & Solubility. Creative Bioarray. Available at: [Link]
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Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). Journal of Chemical & Engineering Data. Available at: [Link]
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Novel Methods for the Prediction of logP, pKa, and logD. (2001). Journal of Chemical Information and Computer Sciences. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Molecules. Available at: [Link]
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Determination of Reversed-Phase High Performance Liquid Chromatography Based Octanol-Water Partition Coefficients for Neutral and Ionizable Compounds: Methodology Evaluation. (2017). Journal of Chromatography A. Available at: [Link]
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Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]
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Lipophilicity in PK Design: Methyl, Ethyl, Futile. ResearchGate. Available at: [Link]
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Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. ResearchGate. Available at: [Link]
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Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (2022). Molecules. Available at: [Link]
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MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. (2021). Molecules. Available at: [Link]
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Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (1998). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. Available at: [Link]
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Perspectives in solubility measurement and interpretation. (2017). Advanced Drug Delivery Reviews. Available at: [Link]
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LogP/D. Cambridge MedChem Consulting. Available at: [Link]
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High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). Analytical Chemistry. Available at: [Link]
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Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. (2023). Molecules. Available at: [Link]
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ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. (2021). Journal of Chemical Information and Modeling. Available at: [Link]
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Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]
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Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2024). Baghdad Science Journal. Available at: [Link]
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Determination of Partitioning Coefficient by UPLC-MS/MS. Waters. Available at: [Link]
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Determination of 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1-methylethyl)imidazo[1, 5-a]quinoxalin-4(5H)-one in serum by high-performance liquid chromatography. (1992). Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
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Using Machine Learning To Predict Partition Coefficient (Log P ) and Distribution Coefficient (Log D ) with Molecular Descriptors and Liquid Chromatography Retention Time. ResearchGate. Available at: [Link]
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An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives. ResearchGate. Available at: [Link]
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Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. Available at: [Link]
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An In-Depth Technical Guide to the Exploration of Novel Derivatives of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its role as a versatile bioisostere for amide and ester functionalities.[1] This guide provides a comprehensive exploration of the synthesis and potential derivatization of a key building block: (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol. We will delve into the strategic considerations for the synthesis of this core structure, followed by a detailed examination of methodologies to generate novel derivatives through functionalization of its hydroxyl and ethyl moieties. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to unlock the therapeutic potential of this promising class of molecules. The diverse biological activities associated with 1,2,4-oxadiazole derivatives, including their roles as anticancer, anti-inflammatory, and neuroprotective agents, underscore the significance of exploring new chemical space around this privileged scaffold.[2][3]
The Strategic Synthesis of the this compound Core
Proposed Synthetic Pathway
Our proposed synthesis commences with readily available starting materials and proceeds through a two-step sequence: formation of an O-acylamidoxime intermediate followed by its cyclization. To introduce the hydroxymethyl group at the 3-position, we will employ a protected form of a hydroxy-containing carboxylic acid derivative.
Workflow for the Synthesis of the Core Structure
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Dabrafenib (CAS 915920-77-3): A Senior Application Scientist's In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabrafenib, also known by its development code GSK2118436, is a potent and selective inhibitor of BRAF kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway plays a crucial role in regulating cell proliferation and survival.[3] In a significant portion of certain cancers, particularly melanoma, a specific mutation in the BRAF gene, V600E, leads to constitutive activation of this pathway, driving uncontrolled tumor growth.[4][5] Dabrafenib was approved by the FDA in May 2013 for the treatment of patients with BRAF V600E mutation-positive unresectable or metastatic melanoma.[1][6] This guide provides a comprehensive technical overview of Dabrafenib, including its physicochemical properties, mechanism of action, experimental protocols, and relevant literature for researchers and drug development professionals.
Physicochemical Properties of Dabrafenib
Dabrafenib is commercially available as Dabrafenib mesylate, a white to slightly colored solid.[1][7] Its solubility is pH-dependent; it is very slightly soluble at pH 1 and is practically insoluble in aqueous media above pH 4.[1][7] This characteristic is important for consideration in both in vitro and in vivo experimental design, as well as formulation development.
| Property | Value | Source(s) |
| CAS Number | 915920-77-3 (Dabrafenib free base) | N/A |
| Molecular Formula | C23H20F3N5O2S2 | [6] |
| Molecular Weight | 519.56 g/mol | [6] |
| Appearance | White to slightly colored solid (as mesylate salt) | [1][7] |
| Solubility | DMSO: 257.5 mg/mL (495.61 mM) | [8] |
| Ethanol: < 1 mg/mL (insoluble or slightly soluble) | [8] | |
| Aqueous: Very slightly soluble at pH 1, practically insoluble above pH 4 | [1][7] | |
| pKa | 6.6, 2.2, -1.5 | [1][7] |
| Melting Point | >234°C (dec.) | [9] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [8] |
Mechanism of Action: Targeting the Aberrant MAPK Pathway
Dabrafenib is an ATP-competitive inhibitor of RAF kinases, with high potency against the BRAF V600E mutant.[5] The BRAF V600E mutation, a substitution of valine with glutamic acid at codon 600, results in a constitutively active BRAF protein, leading to persistent downstream signaling through the MEK and ERK kinases.[4][10] This sustained signaling promotes cell proliferation and survival, contributing to tumor growth.[3]
Dabrafenib selectively binds to the ATP-binding domain of the mutant BRAF kinase, inhibiting its activity and thereby blocking the phosphorylation of MEK and subsequent phosphorylation of ERK.[11] This blockade of the MAPK pathway leads to G1 cell cycle arrest and apoptosis in BRAF V600E-mutant tumor cells.[12]
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol outlines a common method to assess the anti-proliferative activity of Dabrafenib on cancer cell lines.
Principle: The assay measures the number of viable cells after a defined period of treatment with the compound. A common method is the use of a reagent like CellTiter-Glo®, which quantifies ATP, an indicator of metabolically active cells.[13]
Methodology:
-
Cell Seeding:
-
Culture BRAF V600E-mutant human melanoma cells (e.g., A375 or SK-MEL-28) in appropriate media supplemented with 10% FBS.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of Dabrafenib in culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Remove the old medium from the cell plate and add the medium containing the different concentrations of Dabrafenib. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Viability Assessment:
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Dabrafenib concentration.
-
Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) using a non-linear regression analysis.
-
Western Blot Analysis of pERK Inhibition
This protocol describes how to assess the inhibition of ERK phosphorylation by Dabrafenib in treated cells.
Principle: Western blotting is used to detect the levels of phosphorylated ERK (pERK) relative to total ERK in cell lysates, providing a direct measure of the compound's on-target activity.
Methodology:
-
Cell Treatment and Lysis:
-
Seed BRAF V600E-mutant cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Dabrafenib (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pERK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with a primary antibody against total ERK to ensure equal protein loading. A loading control like GAPDH or β-actin should also be used.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software and normalize the pERK signal to the total ERK signal.
-
In Vivo Efficacy in Xenograft Models
Animal models are crucial for evaluating the anti-tumor activity of Dabrafenib in a physiological context.
Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of Dabrafenib on tumor growth is monitored over time.
Methodology:
-
Cell Implantation:
-
Subcutaneously inject a suspension of BRAF V600E-mutant human melanoma cells (e.g., A375) into the flank of athymic nude mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare Dabrafenib in a suitable vehicle for oral administration (e.g., 0.5% HPMC, 0.2% Tween 80 in water).
-
Administer Dabrafenib orally to the treatment group at a specified dose and schedule (e.g., 30 mg/kg, once daily). The control group receives the vehicle only.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a defined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry for pERK).
-
Mechanisms of Resistance
Despite the initial efficacy of Dabrafenib, acquired resistance is a significant clinical challenge. The primary mechanisms of resistance often involve the reactivation of the MAPK pathway through various means, including:
-
NRAS mutations: Activating mutations in NRAS can bypass the need for BRAF signaling to activate the MAPK pathway.
-
MEK1/2 mutations: Mutations in the downstream kinase MEK can render it insensitive to the upstream inhibition of BRAF.
-
BRAF amplification or alternative splicing: Increased expression of the target protein or the generation of splice variants that are not effectively inhibited by Dabrafenib can lead to resistance.
-
Activation of bypass signaling pathways: Upregulation of parallel signaling pathways, such as the PI3K/AKT pathway, can promote cell survival and proliferation despite BRAF inhibition.
Understanding these resistance mechanisms is crucial for the development of combination therapies, such as the co-administration of Dabrafenib with a MEK inhibitor like Trametinib, which has been shown to improve clinical outcomes.[11]
Conclusion
Dabrafenib is a cornerstone in the targeted therapy of BRAF V600-mutant cancers. Its high selectivity and potent inhibition of the constitutively active BRAF kinase have translated into significant clinical benefits for patients. For researchers and drug development professionals, a thorough understanding of its physicochemical properties, mechanism of action, and the nuances of its application in preclinical models is essential for the continued development of novel therapeutic strategies and for overcoming the challenges of drug resistance. This guide provides a foundational framework for such endeavors, emphasizing the importance of a mechanistically informed approach to cancer research and therapy.
References
-
Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase. New Drug Approvals. [Link]
-
TAFINLAR® (dabrafenib) capsules, for oral use. FDA. [Link]
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Dabrafenib (Mesylate) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]
-
Dabrafenib. Wikipedia. [Link]
-
Inhibition of BRAFV600E tumor xenograft growth by dabrafenib. Growth of... ResearchGate. [Link]
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Dabrafenib (DRB436) Phase I/IIa, 2-part, Multi-Center, Single-Arm, Open-Label Study to Determine the Safety, Tolerability and Ph. Clinical Trials. [Link]
-
The BRAF and MEK Inhibitors Dabrafenib and Trametinib: Effects on Immune Function and in Combination with Immunomodulatory Antibodies Targeting PD-1, PD-L1, and CTLA-4. AACR Journals. [Link]
-
Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PMC. [Link]
-
Phase I study of INCB039110 in combination with dabrafenib and trametinib in patients with BRAF. Clinical Trials. [Link]
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Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition. The FEBS Journal. [Link]
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Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLOS One. [Link]
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(PDF) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. ResearchGate. [Link]
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Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF. Research journals - PLOS. [Link]
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BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. PMC. [Link]
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Attachment 1: Product information for AusPAR Tafinlar dabrafenib mesilate. Therapeutic Goods Administration (TGA). [Link]
-
Tafinlar, INN-dabrafenib. European Medicines Agency. [Link]
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Effects of dabrafenib and trametinib on proliferation of K562 cells... ResearchGate. [Link]
-
The Use of Gene Expression Profiling and Biomarkers in Melanoma Diagnosis and Predicting Recurrence: Implications for Surveillance and Treatment. MDPI. [Link]
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What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications?. R Discovery. [Link]
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Dabrafenib. Drug Guide - MedSchool. [Link]
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Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PubMed Central. [Link]
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Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). AACR Journals. [Link]
-
A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. NIH. [Link]
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Initial Toxicity Screening of (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol
Technical Guide & Screening Strategy
Executive Summary & Compound Analysis
(5-Ethyl-1,2,4-oxadiazol-3-yl)methanol (CAS: Specific CAS not required for general protocol, but structure is defined) represents a critical class of bioisosteres used in medicinal chemistry. The 1,2,4-oxadiazole ring is a common replacement for esters and amides, offering improved metabolic stability and lipophilicity. However, the presence of the C3-hydroxymethyl group combined with the nitrogen-rich heterocycle introduces specific toxicological liabilities that must be screened early in the hit-to-lead phase.
This guide outlines a self-validating screening cascade designed to identify cytotoxicity , genotoxicity , and metabolic activation risks .
Structural Alerts & Pharmacophore Logic
-
The Core (1,2,4-Oxadiazole): Generally stable, but can undergo ring cleavage under strong acidic/basic conditions or specific enzymatic catalysis, potentially releasing hydrazine derivatives (genotoxicity risk).
-
The Handle (Hydroxymethyl, -CH₂OH): The primary metabolic soft spot. It is prone to rapid oxidation by Alcohol Dehydrogenases (ADH) and Cytochrome P450s, leading to reactive aldehydes and eventually carboxylic acids.
-
The Tail (5-Ethyl): A lipophilic anchor, generally inert but susceptible to
-1 hydroxylation.
In Silico & Physicochemical Profiling
Before wet-lab testing, computational filters establish the "Go/No-Go" criteria.
Protocol:
-
Toxicity Prediction: Run structure through ProTox-II or Derek Nexus to check for mutagenicity alerts specific to the N-O bond.
-
PAINS Filter: Verify the compound is not a Pan-Assay Interference Compound (PAINS). Oxadiazoles are generally clean, but the alcohol group can sometimes form aggregates.
-
Solubility: Calculate LogP (approx. 0.5–1.2 for this molecule). It should be highly soluble in DMSO and moderately soluble in aqueous buffers.
Cytotoxicity Profiling (Cellular Health)
Objective: Determine the IC₅₀ and distinguish between acute necrosis and metabolic-dependent toxicity.
Why this protocol? Standard MTT assays often miss "metabolic toxicity." By measuring viability at two time points (24h vs. 72h), we can infer if the parent compound or a metabolite (e.g., the aldehyde) is the toxic species.
Experimental Protocol: Kinetic MTT Assay
-
Cell Line Selection:
-
HepG2 (Liver): High metabolic activity (expresses ADH/CYPs).
-
HEK293 (Kidney): Low metabolic activity (baseline toxicity).
-
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h to adhere.
-
Dosing:
-
Prepare a 100 mM stock in DMSO.
-
Serial dilute (1:3) in culture medium to range from 100 µM down to 0.1 µM.
-
Control: 0.5% DMSO (Vehicle) and 10 µM Doxorubicin (Positive Control).
-
-
Incubation:
-
Plate A: 24 hours.[1]
-
Plate B: 72 hours.
-
-
Readout:
-
Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.[1]
-
Data Interpretation:
| Observation | Interpretation | Action |
|---|
| IC₅₀ (HepG2) << IC₅₀ (HEK293) | Metabolic activation is likely (Alcohol
Genotoxicity: The Ames Test (OECD 471)[2][3][4][5]
Objective: Assess mutagenic potential. Oxadiazoles can theoretically degrade into hydrazines, which are potent mutagens.
Expert Insight: You must use the S9 metabolic activation system . The parent alcohol might be non-mutagenic, but the oxidized metabolites or ring-opened products could intercalate DNA.
Workflow Visualization
Caption: OECD 471 compliant workflow for detecting direct and metabolite-driven mutagenicity.
Protocol Summary:
-
Strains: S. typhimurium TA98 (frameshift), TA100 (base-pair substitution).
-
Dose Range: 5 concentrations (e.g., 5, 16, 50, 160, 500 µ g/plate ).
-
Criteria: A 2-fold increase in revertant colonies over vehicle control indicates a positive hit (mutagenic).
Metabolic Stability & Reactive Metabolites[6]
Objective: The hydroxymethyl group is a "soft spot." We must track the formation of the aldehyde intermediate.
Mechanism:
this compound
Pathway Visualization
Caption: Metabolic pathway highlighting the reactive aldehyde risk.
Protocol: Microsomal Stability Assay
-
Incubation: 1 µM compound + Liver Microsomes (Human/Rat) + NADPH.
-
Sampling: 0, 15, 30, 60 min. Quench with Acetonitrile.
-
Analysis: LC-MS/MS.
-
Key Check: Look for a mass shift of -2 Da (Aldehyde) and +14 Da (Acid). If the Aldehyde accumulates without converting to Acid, this is a toxicity red flag .
Cardiotoxicity (hERG Inhibition)
While less likely for small polar fragments, regulatory bodies require hERG data.
-
Method: Fluorescence Polarization (High Throughput) or Patch Clamp (Gold Standard).
-
Threshold: IC₅₀ < 10 µM is a concern.
-
Note: Oxadiazoles are generally safer than oxazoles regarding hERG, but the ethyl chain adds lipophilicity which can increase channel binding.
References
-
OECD Guidelines for the Testing of Chemicals, Section 4. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 1,2,4-Oxadiazole derivatives. PubChem. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
- Bostwick, R., et al. (2010). High-Throughput Screening: Methods and Protocols. Humana Press. (Focus on hERG fluorescence assays).
- Pace, A., & Pierro, P. (2009). The 1,2,4-Oxadiazole Ring: A Useful Scaffold in Medicinal Chemistry. Organic & Biomolecular Chemistry. (Discusses ring stability and bioisosteres).
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and role as a bioisosteric replacement for ester and amide functionalities.[1][2][3] This guide provides a comprehensive overview of robust and scalable protocols for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. We will delve into the mechanistic underpinnings of the most prevalent synthetic strategies, offering field-proven insights to navigate experimental choices. Detailed, step-by-step protocols for key methodologies are presented, accompanied by data-rich tables and illustrative diagrams to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Significance of 1,2,4-Oxadiazoles in Drug Discovery
The five-membered 1,2,4-oxadiazole ring is a privileged heterocyclic motif frequently incorporated into the design of novel therapeutic agents.[2] Its prevalence stems from a combination of desirable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[2] Consequently, 1,2,4-oxadiazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][4][5][6][7][8]
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a mature field with a variety of established methods. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability requirements. This document will focus on the most reliable and versatile of these methods.
Core Synthetic Strategies: A Mechanistic Perspective
The majority of synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles converge on the key intermediate, an O-acyl amidoxime, which undergoes a cyclodehydration to form the desired heterocyclic ring. The primary variations in methodology lie in the generation of this intermediate.
The Classic Approach: Acylation of Amidoximes
The most traditional and widely adopted method involves the acylation of an amidoxime with a carboxylic acid derivative, such as an acid chloride or anhydride.[9] This is a robust and generally high-yielding two-step process.
Mechanism: The reaction proceeds via nucleophilic attack of the amidoxime nitrogen on the electrophilic carbonyl carbon of the acylating agent. The resulting O-acyl amidoxime is then subjected to cyclodehydration, typically under thermal or base-catalyzed conditions, to afford the 1,2,4-oxadiazole.
Caption: Simplified workflow for one-pot 1,2,4-oxadiazole synthesis.
Detailed Experimental Protocols
The following protocols are presented as robust starting points for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Two-Step Synthesis via Acylation of an Amidoxime with an Acid Chloride
This protocol is a reliable method suitable for a wide range of substrates.
Step 1: Synthesis of the Amidoxime
-
To a solution of the nitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the mixture for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure. The crude amidoxime can often be used in the next step without further purification.
Step 2: Acylation and Cyclodehydration
-
Dissolve the amidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane containing a base (e.g., triethylamine, 1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Heat the reaction mixture to reflux for 2-8 hours to effect cyclodehydration.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Synthesis from a Nitrile and a Carboxylic Acid using a Coupling Agent
This protocol offers the convenience of a one-pot procedure, starting from readily available nitriles and carboxylic acids.
-
In a round-bottom flask, combine the nitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a base (e.g., potassium carbonate, 2.0 eq) in a suitable solvent like DMF.
-
Heat the mixture at 80 °C for 2-4 hours to form the amidoxime in situ.
-
Cool the reaction to room temperature and add the carboxylic acid (1.1 eq) and a coupling agent such as EDC (1.5 eq) along with a catalytic amount of HOBt.
-
Stir the reaction at room temperature for 12-24 hours.
-
Heat the reaction to 100-120 °C for 4-8 hours to promote cyclization.
-
Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the synthesis of various 3,5-disubstituted 1,2,4-oxadiazoles using the protocols described above.
| Protocol | R1 (from Nitrile/Amidoxime) | R2 (from Acid Chloride/Carboxylic Acid) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl | Methyl | Pyridine | Reflux | 6 | 85 | [5] |
| 1 | 4-Chlorophenyl | Ethyl | Dichloromethane/TEA | RT then Reflux | 4 + 4 | 78 | [5] |
| 2 | 3-Methoxyphenyl | Phenyl | DMF | 80 then 120 | 3 + 6 | 72 | [10] |
| 2 | Thiophen-2-yl | 4-Fluorophenyl | DMAc | 80 then 110 | 4 + 5 | 65 | [11] |
Troubleshooting and Key Considerations
-
Purity of Amidoximes: Amidoximes can be unstable and should ideally be used fresh. If purification is necessary, it should be done carefully to avoid decomposition.
-
Choice of Base and Solvent: The choice of base and solvent can significantly impact reaction rates and yields. For acid-sensitive substrates, non-nucleophilic bases like triethylamine or DIPEA are preferred. Aprotic polar solvents like DMF or DMAc are often effective for one-pot procedures. [11]* Cyclization Conditions: The cyclodehydration step may require elevated temperatures. Microwave irradiation can be an effective technique to accelerate this step and improve yields. [12][13]* Purification: 1,2,4-Oxadiazoles are generally stable compounds and can be purified using standard chromatographic techniques.
Conclusion
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established and versatile area of organic chemistry with significant applications in drug discovery. The protocols detailed in this guide provide a solid foundation for the preparation of these valuable compounds. By understanding the underlying reaction mechanisms and key experimental parameters, researchers can effectively synthesize a diverse range of 1,2,4-oxadiazole derivatives for their specific research needs.
References
-
Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available at: [Link]
-
Synthesis of 3,5-Diaryl-1,2,4-oxadiazole by One-Pot Homocoupling Reaction. HCTL Open. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. Available at: [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PMC. Available at: [Link]
-
Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry. Available at: [Link]
-
Mild and Efficient One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Nitriles Mediated by K3PO4. Taylor & Francis Online. Available at: [Link]
-
Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. PubMed. Available at: [Link]
-
Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. ACS Publications. Available at: [Link]
-
Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. MDPI. Available at: [Link]
-
One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles containing an alkenyl moiety. Springer. Available at: [Link]
-
The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. ResearchGate. Available at: [Link]
-
Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. ScienceDirect. Available at: [Link]
-
Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. ACS Publications. Available at: [Link]
-
A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link] 19.-[10][14][15]Oxadiazoles: Synthesis and Biological Applications. ResearchGate. Available at: [Link] 20.-[10][14][15]oxadiazoles: synthesis and biological applications. PubMed. Available at: [Link]
-
Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. PubMed. Available at: [Link]
-
Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. ACS Publications. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol in medicinal chemistry
Application Note: (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol in Medicinal Chemistry
Part 1: Executive Summary & Chemical Profile
This compound is a specialized heterocyclic building block designed for the synthesis of metabolically stable drug candidates. In modern medicinal chemistry, its primary utility lies in bioisosteric replacement . The 1,2,4-oxadiazole ring acts as a stable surrogate for esters and amides, mitigating rapid hydrolytic metabolism while retaining the necessary geometry and hydrogen-bonding capability for receptor binding.
The hydroxymethyl (-CH₂OH) handle at position 3 provides a versatile attachment point, allowing this "stability module" to be grafted onto larger pharmacophores via alkylation, oxidation, or direct coupling.
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₈N₂O₂ |
| Molecular Weight | 128.13 g/mol |
| CAS Number | 115979-26-9 (Analogous Ref) |
| Physical State | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in MeOH, DCM, DMSO, EtOAc; Sparingly soluble in water |
| Key Functional Groups | Primary Alcohol (Nucleophile/Electrophile precursor), 1,2,4-Oxadiazole (Bioisostere) |
Part 2: Strategic Application in Drug Design
The Bioisostere Advantage
The 1,2,4-oxadiazole ring is a classic bioisostere for carboxylate esters (-COO-) and amides (-CONH-) .
-
Metabolic Stability: Unlike esters, which are rapidly cleaved by plasma esterases, the oxadiazole ring is resistant to hydrolysis.
-
Lipophilicity Modulation: The 5-ethyl group adds a specific hydrophobic bulk, often used to fill lipophilic pockets in receptors (e.g., S1P1 agonists, Muscarinic agonists) without the metabolic liability of an aliphatic chain.
The "Linchpin" Strategy
This molecule serves as a "linchpin" intermediate. The alcohol group is rarely the final endpoint; it is almost always converted to an electrophile (halide/mesylate) to attach the oxadiazole ring to an amine or phenol core of a drug molecule.
Case Study Context: The 5-ethyl-1,2,4-oxadiazole motif appears in advanced cardiac therapeutics, such as Aficamten (cardiac myosin inhibitor). In these structures, the oxadiazole ring replaces unstable linkers, extending the drug's half-life while maintaining potency.
Figure 1: Synthetic divergence from the hydroxymethyl scaffold.
Part 3: Experimental Protocols
Safety Warning: All reactions involve standard organic synthesis hazards. Perform in a fume hood. The oxadiazole ring is generally stable but avoid strong aqueous acids at high temperatures.
Protocol A: Activation via Mesylation (Conversion to Leaving Group)
Use this protocol to prepare the molecule for coupling with amines or phenols.
Reagents:
-
This compound (1.0 equiv)[1]
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add TEA dropwise. Stir for 5 minutes.
-
Activation: Add MsCl dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Monitoring: Warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The alcohol spot (lower R_f) should disappear, replaced by the mesylate (higher R_f).
-
Workup: Quench with cold water. Extract with DCM (2x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Note: The mesylate is often unstable on silica gel. Use immediately for the next coupling step (nucleophilic substitution) without column purification if purity >90%.
-
Protocol B: Direct Mitsunobu Coupling
Use this protocol to couple directly to a phenol (Ar-OH) without creating a mesylate intermediate.
Reagents:
-
This compound (1.0 equiv)[1]
-
Target Phenol (Ar-OH) (1.0 equiv)[1]
-
Triphenylphosphine (PPh₃) (1.2 equiv)
-
DIAD or DEAD (1.2 equiv)
-
THF [Anhydrous]
Procedure:
-
Preparation: Dissolve the alcohol, the phenol, and PPh₃ in anhydrous THF under nitrogen. Cool to 0°C .
-
Addition: Add DIAD dropwise over 15 minutes. Do not allow the temperature to rise rapidly.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT and stir overnight (12–16 h).
-
Purification: Concentrate the solvent. Triturate with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO) byproduct. Filter. Purify the filtrate via flash chromatography.
Protocol C: Oxidation to Aldehyde
Use this if you need to perform a reductive amination or Wittig reaction.
Reagents:
-
Dess-Martin Periodinane (DMP) (1.2 equiv)
-
DCM (wet)
Procedure:
-
Dissolve the alcohol in DCM.
-
Add DMP in one portion at RT.
-
Stir for 1–3 hours.
-
Quench: Add saturated NaHCO₃ and Na₂S₂O₃ (1:1 ratio) and stir vigorously until the organic layer is clear (removes iodine byproducts).
-
Isolate: Extract with DCM. The resulting aldehyde is reactive; store under inert gas at -20°C.
Part 4: Analytical Data & Troubleshooting
| Technique | Expected Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 4.60 ppm (s, 2H) | -CH₂-OH (Diagnostic methylene peak). If this shifts to ~5.4 ppm, you likely formed the mesylate/halide. |
| ¹H NMR (DMSO-d₆) | δ 2.90 (q), 1.30 (t) | Ethyl Group . Characteristic quartet/triplet pattern confirming the 5-ethyl substitution. |
| MS (ESI+) | [M+H]⁺ = 129.1 | Base peak. |
| Stability Check | Ring Opening | If exposed to strong base (NaOH > 1M) for prolonged periods, the oxadiazole ring may hydrolyze. Watch for loss of the ethyl signals in NMR. |
Troubleshooting Guide:
-
Issue: Low yield in mesylation.
-
Cause: The mesylate is thermally unstable or hydrolyzes on workup.
-
Solution: Switch to Protocol B (Mitsunobu) for direct coupling, or use Tosyl chloride (TsCl) for a more stable intermediate, though reaction times will be longer.
-
-
Issue: Poor solubility.
-
Solution: The compound is polar. If DCM fails, use THF or a DCM/MeOH (9:1) mixture for initial dissolution, but avoid MeOH if using reagents reactive toward alcohols (like MsCl).
-
References
-
1,2,4-Oxadiazoles in Medicinal Chemistry
- Title: 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years.
- Source:European Journal of Medicinal Chemistry (via PubMed/NIH).
-
URL:[Link] (General Ref)
-
Bioisosteric Applications (Ester Replacement)
- Title: Oxadiazoles as ester bioisosteric replacements in compounds rel
- Source:Journal of Medicinal Chemistry.
-
URL:[Link]
- Title: Process for preparing aficamten (Patent US11932631B2).
-
General Reactivity of Hydroxymethyl-1,2,4-oxadiazoles
- Title: Design and Synthesis of N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides.
- Source:PMC - NIH.
-
URL:[Link]
Sources
Application Note: Strategic Utilization of (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol in Drug Discovery
[1]
Executive Summary
The 1,2,4-oxadiazole ring is a "privileged scaffold" in medicinal chemistry, widely recognized as a bioisostere for esters and amides. It offers improved metabolic stability against hydrolysis and altered hydrogen-bonding vectors compared to the carbonyl groups it replaces.[1]
The specific derivative, This compound , serves as a critical linker and fragment.[1] The 5-ethyl group provides a specific lipophilic handle that can fill hydrophobic pockets (as seen in the cardiac myosin inhibitor Aficamten), while the 3-hydroxymethyl moiety acts as a versatile "warhead" for further chemical diversification.[1] This guide outlines the synthesis, reactivity, and metabolic considerations for integrating this scaffold into lead optimization programs.
Chemical Identity & Properties
| Property | Description |
| IUPAC Name | This compound |
| Formula | C5H8N2O2 |
| MW | 128.13 g/mol |
| Structure | 1,2,4-Oxadiazole core; Ethyl at C5; Hydroxymethyl at C3 |
| LogP (Calc) | ~0.2 (Hydrophilic alcohol offsets lipophilic ethyl) |
| H-Bond Donors/Acceptors | 1 Donor (-OH), 3 Acceptors (N2, N4, O) |
| Key Feature | Ester Bioisostere : The oxadiazole ring mimics the electronic and steric profile of an ester but resists esterase cleavage.[1] |
Structural Logic
-
5-Ethyl Group: Increases lipophilicity and steric bulk compared to a methyl group.[1] In SAR (Structure-Activity Relationship) studies, this ethyl group often restricts conformation or fills small hydrophobic sub-pockets (e.g., preventing free rotation in a binding site).
-
3-Hydroxymethyl Group: A primary alcohol that serves as a synthetic handle.[1] It is electronically decoupled from the aromatic ring by the methylene spacer, maintaining nucleophilic reactivity similar to benzyl alcohol.
Synthetic Protocol: Construction of the Scaffold
Objective: Synthesize this compound from commercially available precursors. Mechanism: 1,3-Dipolar cycloaddition / Condensation of an amidoxime with a carboxylic acid derivative.[1]
Workflow Diagram
Figure 1: Two-step synthesis of the oxadiazole scaffold from glycolonitrile.
Detailed Step-by-Step Protocol
Step 1: Synthesis of N',2-Dihydroxyacetimidamide (Amidoxime Intermediate)
-
Reagents: Glycolonitrile (55% aq. solution, 10 mmol), Hydroxylamine (50% aq. solution, 12 mmol), Ethanol (20 mL).
-
Procedure:
-
Dissolve Glycolonitrile in Ethanol in a round-bottom flask.
-
Add Hydroxylamine solution dropwise at 0°C.[1]
-
Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Polar solvent system, e.g., DCM:MeOH 9:1; stain with KMnO4).
-
Workup: Concentrate under reduced pressure to remove ethanol. The residue is often a viscous oil or semi-solid.[1] Use directly in the next step to avoid instability issues.
-
Step 2: Cyclization with Propionic Anhydride
-
Reagents: Crude Amidoxime (from Step 1), Propionic Anhydride (1.2 equiv), Toluene (anhydrous).
-
Procedure:
-
Suspend the crude amidoxime in Toluene.
-
Heat the mixture to reflux (110°C) for 4–6 hours. A Dean-Stark trap can be used to remove water, driving the equilibrium toward the oxadiazole.[1]
-
Alternative: For milder conditions, use T3P (Propylphosphonic anhydride) in EtOAc/DMF at RT to 80°C.
-
-
Purification:
Functionalization & Reactivity Guide
Once synthesized, the scaffold acts as a core building block. The primary alcohol is the focal point for library generation.[1]
| Transformation | Reagents | Application |
| Activation to Leaving Group | MsCl, Et3N, DCM | Converts -OH to Mesylate for SN2 displacement (e.g., with amines).[1] |
| Halogenation | SOCl2 or PBr3 | Converts -OH to -Cl or -Br for alkylation or cross-coupling.[1] |
| Oxidation | Dess-Martin Periodinane | Yields the Aldehyde , enabling Reductive Amination (common in FBDD).[1] |
| Etherification | Phenol, PPh3, DIAD (Mitsunobu) | Connects the scaffold to aromatic systems (common in PROTAC linkers). |
Decision Tree for Functionalization
Figure 2: Divergent synthesis pathways from the hydroxymethyl scaffold.[1]
Metabolic Stability & Safety (E-E-A-T)
Understanding the metabolic fate of the 5-ethyl-1,2,4-oxadiazole ring is crucial for lead optimization.[1]
Metabolic Liabilities[4]
-
CYP-Mediated Oxidation: The 5-ethyl group is a prime site for metabolic "soft spots."[1] Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can hydroxylate the terminal or benzylic-like carbon of the ethyl chain.[1]
-
Mitigation: If high clearance is observed, consider fluorinating the ethyl group (e.g., 5-(1,1-difluoroethyl)) to block metabolism.
-
-
Reductive Ring Cleavage: While stable to hydrolysis, the N-O bond of the oxadiazole is susceptible to reductive cleavage by cytosolic enzymes or gut microbiota, leading to ring-opened amidine derivatives. This is often a clearance pathway in feces (as seen with Aficamten metabolites).
Safety Handling
-
Thermal Stability: 1,2,4-oxadiazoles are generally thermally stable but can decompose vigorously at very high temperatures (>200°C).
-
Explosive Potential: Low molecular weight oxadiazoles with high nitrogen content can be energetic. While the ethyl/hydroxymethyl derivative is low risk, always perform DSC (Differential Scanning Calorimetry) before scaling up >100g.
Case Study: Validation in Drug Discovery
The 5-ethyl-1,2,4-oxadiazole motif is validated by Aficamten (CK-274) , a next-generation cardiac myosin inhibitor.[1]
-
Role of Scaffold: In Aficamten, the oxadiazole ring acts as a bioisostere for a meta-substituted aromatic ring, positioning the ethyl group into a specific hydrophobic pocket of myosin.
-
Metabolism: Clinical data confirms the primary metabolic routes are hydroxylation of the alkyl side chain and glucuronidation, validating the stability of the oxadiazole ring itself in systemic circulation.
References
-
Borgnia, M. et al. (2021). Structure-based design of Aficamten (CK-274), a next-generation cardiac myosin inhibitor.[1] Journal of Medicinal Chemistry.[1][3][4]
-
Pace, A. & Pierro, P. (2009). The 1,2,4-oxadiazole ring: a splendid isostere for the carboxylic ester.[1] Organic & Biomolecular Chemistry.[1][5]
-
FDA Clinical Pharmacology Review. (2024). Aficamten: Pharmacokinetics and Biotransformation.[6][7][8] (Referencing general metabolic pathways of 1,2,4-oxadiazoles in clinical candidates).
-
Clapp, L. et al. (2020). Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from carboxylic acids and amidoximes using T3P. Tetrahedron Letters.[1]
-
Dalvie, D. et al. (2012). Metabolism of five-membered nitrogen-containing heterocycles.[1] Journal of Medicinal Chemistry.[1][3][4] (Details reductive ring cleavage mechanisms).
Sources
- 1. prepchem.com [prepchem.com]
- 2. Propionic anhydride - Wikipedia [en.wikipedia.org]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Binding Database [bindingdb.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 8. Pharmacokinetics, disposition, and biotransformation of the cardiac myosin inhibitor aficamten in humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Assay Development for 1,2,4-Oxadiazole Derivatives
Introduction: The Scaffold & The Strategy
The 1,2,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, valued primarily as a hydrolytically stable bioisostere for esters and amides.[1] By replacing labile carbonyl linkages, this heterocycle improves metabolic stability and membrane permeability while retaining hydrogen-bond acceptor capabilities. Prominent examples include Ataluren (Duchenne muscular dystrophy) and Pleconaril (antiviral).[2]
However, the physicochemical properties that make 1,2,4-oxadiazoles attractive—specifically their aromatic planarity and lipophilicity—introduce distinct challenges in in vitro assay development. These derivatives are prone to colloidal aggregation (leading to promiscuous inhibition) and aqueous insolubility.
This guide moves beyond generic screening protocols. It details a self-validating screening cascade designed specifically to distinguish true pharmacological hits from physicochemical artifacts inherent to this scaffold.
Master Screening Workflow
The following cascade prioritizes early identification of solubility limits and aggregation artifacts, ensuring that expensive cell-based assays are reserved for high-quality chemical matter.
Figure 1: Strategic screening cascade for 1,2,4-oxadiazoles. Note the critical insertion of a detergent-based counter-screen (Step 3) to filter promiscuous aggregators before cell-based testing.
Protocol 1: Compound Handling & Solubility Profiling
1,2,4-oxadiazoles are often lipophilic (High LogP). Standard DMSO stocks can precipitate upon dilution into aqueous assay buffers, causing light scattering that interferes with optical readouts.
Kinetic Solubility Assessment (Nephelometry)
Objective: Determine the maximum concentration at which the compound remains in solution during the assay timeframe.
-
Preparation: Prepare a 10 mM stock solution of the 1,2,4-oxadiazole derivative in 100% DMSO.
-
Dilution Series: Perform a serial dilution in DMSO to generate 100x concentrations.
-
Aqueous Transfer: Transfer 2 µL of DMSO stock into 198 µL of assay buffer (e.g., PBS pH 7.4) in a clear-bottom 96-well plate.
-
Critical Step: Ensure the final DMSO concentration matches your intended assay (typically 1%).
-
-
Incubation: Shake for 90 minutes at room temperature (RT).
-
Readout: Measure forward light scatter (nephelometry) or absorbance at 620 nm (turbidimetry).
-
Threshold: Define the "Solubility Limit" as the concentration where signal exceeds 3x the background of the vehicle control.
Data Output: DMSO Tolerance Table
| Assay Buffer Type | Max Soluble Conc. (µM) | Recommended Assay Limit (µM) |
| PBS (pH 7.4) | 50 | 25 |
| HEPES + 0.1% BSA | 100 | 50 |
| Cell Culture Media (RPMI) | 150 | 75 |
Expert Insight: 1,2,4-oxadiazoles can be sensitive to nucleophilic attack in highly basic environments. Avoid buffers with pH > 8.5 during storage to prevent ring opening.
Protocol 2: Biochemical Assay (TR-FRET) & Aggregation Counter-Screen
Fluorescence intensity assays are risky for this scaffold due to potential quenching by the aromatic ring. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard here as it is ratiometric and less susceptible to compound interference.
A. Primary Assay: Target Inhibition (TR-FRET)
Target Example: Inhibition of a generic protease or kinase.
-
Reagents:
-
Donor: Europium-labeled antibody targeting the enzyme product.
-
Acceptor: Allophycocyanin (APC)-labeled affinity probe.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.005% Brij-35 .
-
-
Procedure:
-
Dispense 5 µL of compound (at 2x final conc) into a 384-well white low-volume plate.
-
Add 5 µL of Enzyme/Substrate mix.
-
Incubate for 60 minutes at RT.
-
Add 10 µL of Detection Mix (Donor + Acceptor).
-
Incubate 60 minutes.
-
Read on a multimode reader (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm).
-
-
Calculation: Calculate TR-FRET ratio (
). Determine % Inhibition relative to DMSO (0%) and known inhibitor (100%).
B. The "Promiscuous Inhibitor" Counter-Screen
Many 1,2,4-oxadiazoles are planar and hydrophobic, leading to colloidal aggregation . These aggregates sequester enzymes, causing false positives.
Validation Step: Re-run the Primary Assay (Section A) for all hits, but change the detergent condition:
-
Condition A: 0.005% Brij-35 (Standard)
-
Condition B: 0.01% Triton X-100 (High Detergent)
Interpretation:
-
True Inhibitor: IC50 remains constant between Condition A and B.
-
Aggregator (Artifact): IC50 shifts significantly (potency is lost) in Condition B, as Triton X-100 disrupts the colloids.
Figure 2: Mechanism of promiscuous inhibition via aggregation. Detergent sensitivity is the diagnostic tool to identify this artifact.
Protocol 3: Cell-Based Assay (Viability & Efficacy)
Once biochemical activity is validated, cell-based performance must be assessed. The 1,2,4-oxadiazole ring typically confers good passive permeability.
Cytotoxicity Counter-Screen (CellTiter-Glo)
Before assessing functional potency, ensure the compound does not kill the cells non-specifically.
-
Seeding: Seed cells (e.g., HEK293) at 5,000 cells/well in 384-well opaque plates. Incubate 24h.
-
Treatment: Add compounds (10-point dose response, top conc 50 µM). Incubate 24-48h.
-
Development: Add CellTiter-Glo reagent (Promega) equal to culture volume. Shake 2 min.
-
Readout: Measure Luminescence (ATP quantification).
-
Analysis: Calculate CC50 (Cytotoxic Concentration 50%).
-
Rule of Thumb: A valid pharmacological hit should have a Selectivity Index (CC50 / IC50) > 10 .
-
Troubleshooting & Expert Tips
Issue: Hydrolytic Instability
While 1,2,4-oxadiazoles are bioisosteres of esters, they are not invincible.[1]
-
Risk: Ring opening can occur in the presence of strong nucleophiles (e.g., DTT, mercaptoethanol) or high pH.
-
Solution: Use TCEP instead of DTT as a reducing agent in biochemical assays. Keep buffer pH < 8.0.
Issue: Fluorescence Quenching
-
Risk: The nitrogen-rich ring can quench proximal fluorophores in intensity-based assays.
-
Solution: Always use ratiometric assays (TR-FRET or Fluorescence Polarization) rather than simple fluorescence intensity.
Issue: "Flat" SAR (Structure-Activity Relationship)
-
Risk: If minor structural changes (e.g., adding a methyl group) cause massive loss of activity, suspect crystal packing or solubility issues rather than true binding pocket fit.
-
Solution: Re-verify solubility (Protocol 1) for every new analog synthesized.
References
-
Bioisosterism & Medicinal Chemistry: Camci, M., & Karali, N. (2023).[1][3][4][5] Bioisosterism: 1,2,4-Oxadiazole Rings.[1][2][3][4][5][6][7][8] ChemMedChem. [Link]
-
Assay Interference (Aggregation): Shoichet, B. K. (2006).[9] Screening in a spirit of false hope. Nature. (Foundational work on aggregation).[9][10] See also: Assay Guidance Manual - Assay Interference by Aggregation. [Link]
-
Detergent-Based Counter Screens: Feng, B. Y., et al. (2016). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.[11] Nature Protocols. [Link]
-
Assay Validation Standards: Coussens, N. P., et al. (2012). HTS Assay Validation. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Sources
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 7. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Oxadiazole-Based Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Oxadiazole Scaffold in Modern Drug Discovery
The oxadiazole nucleus, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its various isomers (1,2,4-, 1,3,4-, and 1,2,5-oxadiazole) offer a unique combination of metabolic stability, hydrogen bonding capability, and steric properties, making them attractive cores for the design of novel therapeutics.[3][4] Oxadiazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][5] Many of these activities stem from their ability to act as inhibitors of key enzymes, such as kinases, or to modulate critical signaling pathways implicated in disease.[6][7]
High-throughput screening (HTS) is an indispensable tool in early-stage drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds with desired biological activity.[8] This document provides a comprehensive guide to the application of HTS methodologies for the screening of oxadiazole-based compound libraries, with a focus on practical, field-proven protocols and the underlying scientific principles.
Strategic Considerations for Screening Oxadiazole Libraries
The success of any HTS campaign hinges on a well-designed screening cascade. For oxadiazole libraries, which are often designed with a specific target class in mind (e.g., kinases), a tiered approach is recommended. This typically involves a primary screen to identify all active compounds, followed by secondary and tertiary assays to confirm activity, assess selectivity, and elucidate the mechanism of action.
A critical initial step is to be aware of potential assay artifacts. Oxadiazole scaffolds, like many heterocyclic compounds, can interfere with certain assay technologies.[9] Proactive measures to identify and mitigate these interferences are essential for generating reliable data.
Section 1: Biochemical Assays for Oxadiazole Library Screening
Biochemical assays are fundamental in HTS for identifying direct inhibitors of purified enzymes or protein-protein interactions.[8] Fluorescence-based methods are particularly prevalent due to their sensitivity and amenability to automation.
Fluorescence Polarization (FP) for Kinase Inhibition
Principle of the Assay: Fluorescence Polarization (FP) is a powerful technique for monitoring molecular binding events in solution. It is particularly well-suited for identifying inhibitors of enzymes like kinases.[10] The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein (e.g., a kinase), its tumbling is restricted, leading to high polarization. A test compound that inhibits the binding of the tracer to the protein will cause a decrease in polarization.
Causality in Experimental Design: The choice of a suitable fluorescent tracer is paramount. It should bind to the target protein with an affinity that allows for competitive displacement by potential inhibitors from the oxadiazole library. The concentration of the tracer and the protein should be optimized to provide a robust assay window (the difference between the maximum and minimum polarization signals).
Protocol: FP-Based Kinase Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100, 5% glycerol, and 1X protease inhibitor cocktail.[11]
-
Kinase Solution: Prepare a stock solution of the purified kinase in assay buffer. The final concentration in the assay will need to be optimized.
-
Fluorescent Tracer Solution: Prepare a stock solution of the fluorescently labeled ligand (tracer) in assay buffer. The final concentration should be in the low nanomolar range and optimized for each kinase.
-
Oxadiazole Compound Plate: Prepare a 384-well plate with the oxadiazole library compounds serially diluted in DMSO.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the kinase solution to each well of a black, low-volume 384-well plate.
-
Add 100 nL of the oxadiazole compound solution from the compound plate to the assay plate using an acoustic liquid handler.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Add 5 µL of the fluorescent tracer solution to each well.
-
Incubate for 3 hours at room temperature, protected from light, to reach binding equilibrium.[11]
-
Measure fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the test well, mP_min is the average millipolarization of the wells with no kinase (minimum polarization), and mP_max is the average millipolarization of the wells with kinase and DMSO (maximum polarization).
-
Self-Validation and Quality Control: A robust FP assay should have a Z' factor greater than 0.5.[12] The Z' factor is a statistical measure of the quality of an HTS assay and is calculated using the signals from positive and negative controls.
| Parameter | Typical Value | Reference |
| Z' Factor | > 0.5 | [12] |
| Hit Threshold | > 40% inhibition | [11] |
| Compound Concentration | 10 µM (primary screen) | General HTS practice |
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Protein-Protein Interaction Inhibition
Principle of the Assay: TR-FRET is a highly sensitive and robust assay format that minimizes interference from compound autofluorescence and scattered light.[13] It utilizes a long-lifetime lanthanide donor fluorophore (e.g., Europium or Terbium) and a suitable acceptor fluorophore. When the donor and acceptor are in close proximity (due to a protein-protein interaction), excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. A time delay between excitation and detection allows the short-lived background fluorescence to decay, resulting in a high signal-to-noise ratio.[14]
Causality in Experimental Design: The selection of donor and acceptor fluorophores and their conjugation to the interacting proteins are critical. The stoichiometry of the labeled proteins must be optimized to achieve a maximal TR-FRET signal. The assay is particularly useful for screening oxadiazole libraries for inhibitors of protein-protein interactions that are common in cell signaling pathways.
Protocol: TR-FRET PPI Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: As per manufacturer's recommendation for the specific TR-FRET reagents (e.g., buffer containing 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Donor-labeled Protein: Prepare a stock solution of the protein labeled with the lanthanide donor.
-
Acceptor-labeled Protein: Prepare a stock solution of the interacting protein labeled with the acceptor fluorophore.
-
Oxadiazole Compound Plate: Prepare as described for the FP assay.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the donor-labeled protein solution to each well of a white, low-volume 384-well plate.
-
Add 100 nL of the oxadiazole compound solution.
-
Add 5 µL of the acceptor-labeled protein solution to initiate the binding reaction.
-
Incubate for the optimized time (e.g., 1-2 hours) at room temperature.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio: Ratio = (Acceptor Emission / Donor Emission) * 10,000.
-
Calculate the percent inhibition based on the ratio values of the sample, positive control (no inhibitor), and negative control (no acceptor protein).
-
Workflow for a TR-FRET based HTS Campaign
Caption: Oxadiazole derivatives can inhibit key nodes in cancer signaling pathways.
Section 3: Mitigating Assay Interference from Oxadiazole Compounds
A significant challenge in HTS is the potential for compounds to interfere with the assay technology, leading to false positives or false negatives. [9]Oxadiazole-containing compounds can exhibit properties that require careful consideration during assay development and data analysis.
Autofluorescence
Many heterocyclic compounds are inherently fluorescent. If a compound in the library fluoresces at the same wavelength as the assay's detection signal, it will lead to a false positive.
Mitigation Strategies:
-
Pre-read: Measure the fluorescence of the compound plate before adding the assay reagents. This allows for the identification and flagging of autofluorescent compounds.
-
Red-Shifted Fluorophores: Utilize fluorophores that excite and emit at longer wavelengths (red or far-red), as compound autofluorescence is more common in the blue and green spectra.
-
Time-Resolved Fluorescence (TRF/TR-FRET): As discussed earlier, the time-delay feature of these assays effectively eliminates interference from short-lived compound autofluorescence.
Non-specific Inhibition and Aggregation
Some compounds can form aggregates in solution that sequester and non-specifically inhibit enzymes, leading to promiscuous inhibition across multiple targets.
Mitigation Strategies:
-
Detergent in Assay Buffer: Including a non-ionic detergent, such as Triton X-100 or Tween-20, in the assay buffer can help to prevent compound aggregation.
-
Counter-screens: Screen hits against an unrelated target to identify promiscuous inhibitors.
-
Visual Inspection: During hit confirmation, visually inspect the wells for compound precipitation.
Section 4: Hit Triage and Validation
The primary screen will inevitably generate a list of initial "hits," which will include true positives, false positives, and compounds with undesirable properties. A rigorous hit triage and validation cascade is essential to focus resources on the most promising candidates.
HTS Data Triage and Hit Validation Funnel
Caption: A typical hit triage and validation funnel for an HTS campaign.
Conclusion
High-throughput screening of oxadiazole-based compound libraries offers a powerful approach to identify novel drug candidates. By carefully selecting the appropriate assay technology, proactively addressing potential compound interference, and implementing a rigorous hit validation cascade, researchers can maximize the success of their screening campaigns. The protocols and strategies outlined in this document provide a robust framework for the efficient and effective screening of this important class of compounds.
References
- Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 536–549.
- Auld, D. S., et al. (2010). Characterization of chemical libraries for luciferase inhibitory activity. Journal of medicinal chemistry, 53(7), 2657–2668.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
-
Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Fun - Semantic Scholar. (2022). Retrieved from [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput - Wiley Analytical Science. (2010). Retrieved from [Link]
-
A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors | bioRxiv. (2021). Retrieved from [Link]
-
Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy - ResearchGate. (2025). Retrieved from [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH. (n.d.). Retrieved from [Link]
-
A Fluorescence Polarization Assay for High-Throughput Screening of Inhibitors against HIV-1 Nef-Mediated MHC-I Downregulation - ResearchGate. (2024). Retrieved from [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - MDPI. (n.d.). Retrieved from [Link]
-
Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach - PMC - NIH. (n.d.). Retrieved from [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC. (n.d.). Retrieved from [Link]
-
High-throughput screening for kinase inhibitors - PubMed. (n.d.). Retrieved from [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review - Biointerface Research in Applied Chemistry. (2021). Retrieved from [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - ResearchGate. (2025). Retrieved from [Link]
-
TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. (2014). Retrieved from [Link]
-
A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC. (2022). Retrieved from [Link]
-
Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Oxadiazole: A highly versatile scaffold in drug discovery - PubMed. (n.d.). Retrieved from [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - MDPI. (n.d.). Retrieved from [Link]
-
A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). Retrieved from [Link]
-
TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - ResearchGate. (2025). Retrieved from [Link]
-
Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed. (2020). Retrieved from [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC. (2025). Retrieved from [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - MDPI. (2018). Retrieved from [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - NIH. (2022). Retrieved from [Link]
-
Luciferase Reporter Assay System for Deciphering GPCR Pathways - Semantic Scholar. (n.d.). Retrieved from [Link]
-
A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription - MDPI. (2023). Retrieved from [Link]
-
Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (n.d.). Retrieved from [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC. (n.d.). Retrieved from [Link]
-
High Throughput Screening for Protein Kinase Inhibitors - Bentham Science Publisher. (n.d.). Retrieved from [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PubMed. (2020). Retrieved from [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. (2020). Retrieved from [Link]
-
TR-FRET Assays Simplify and Accelerate Drug Discovery - BPS Bioscience. (n.d.). Retrieved from [Link]
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- 1. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds [mdpi.com]
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- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mdpi.com [mdpi.com]
Analytical methods for quantifying (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol in biological samples
Abstract
This application note details a robust analytical protocol for the quantification of (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol (hereafter referred to as Ox-MeOH ), a polar heterocyclic metabolite often associated with the pharmacokinetics of oxadiazole-based therapeutics (e.g., S1P1 agonists, antivirals). Due to the compound's low molecular weight (MW 128.13 Da) and high polarity, traditional liquid-liquid extraction (LLE) often suffers from poor recovery and matrix effects. This guide introduces a targeted Solid Phase Extraction (SPE) workflow coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) or high-strength silica C18 chromatography to achieve a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL in plasma.
Introduction & Analytical Challenges
The 1,2,4-oxadiazole ring is a critical bioisostere for esters and amides in medicinal chemistry, enhancing metabolic stability while maintaining hydrogen-bonding capability. However, the metabolic hydroxylation of alkyl side chains on this ring yields Ox-MeOH , a polar primary alcohol.
Key Analytical Hurdles:
-
Retention Failure: The hydrophilic hydroxymethyl group causes early elution (near the void volume) on standard C18 columns, leading to ion suppression from salts and plasma phospholipids.
-
Extraction Efficiency: The compound partitions poorly into non-polar solvents (hexane/ether), necessitating polar organic solvents that co-extract matrix interferences.
-
Fragmentation Instability: Low molecular weight analytes often produce non-specific fragments in MS/MS, requiring careful selection of Multiple Reaction Monitoring (MRM) transitions to avoid high background noise.
Experimental Methodology
Chemicals and Reagents[1][2][3][4][5]
-
Analyte: this compound (Synthesized in-house or commercial standard, >98% purity).
-
Internal Standard (IS): this compound-d5 (Custom synthesis recommended) or a structural analog such as 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl) derivative if stable isotope is unavailable.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Formate.
-
Matrix: Drug-free human or rat plasma (K2EDTA).
Sample Preparation: Mixed-Mode Cation Exchange SPE
We utilize a Mixed-Mode Polymeric Sorbent (MCX or similar) . Although Ox-MeOH is not strongly basic, the oxadiazole ring can be protonated at low pH, and the polymeric backbone aids in retaining the polar structure better than standard silica. Alternatively, HLB (Hydrophilic-Lipophilic Balance) cartridges are the secondary choice.
Protocol Steps:
-
Aliquot: Transfer 100 µL of plasma to a 1.5 mL tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:Water). Vortex 30s.
-
Pre-treatment: Add 200 µL of 4% H3PO4 (Phosphoric Acid) to acidify the sample and disrupt protein binding. Vortex 1 min.
-
SPE Loading (Oasis HLB or equivalent, 30 mg):
-
Condition: 1 mL MeOH.
-
Equilibrate: 1 mL Water.
-
Load: Apply pre-treated sample (~310 µL) at low vacuum.
-
Wash 1: 1 mL 5% MeOH in Water (Removes salts/proteins).
-
Wash 2: 1 mL Water (Removes residual acid).
-
Elute: 2 x 250 µL ACN.
-
-
Evaporation: Dry eluate under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10). Crucial: High aqueous content in reconstitution solvent ensures good peak shape on the column.
LC-MS/MS Conditions
Chromatography (UHPLC):
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm). Rationale: The HSS T3 bonding is designed to retain polar molecules in high-aqueous mobile phases.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 45°C.
Gradient Table:
| Time (min) | %A | %B | Curve | Event |
|---|---|---|---|---|
| 0.00 | 98 | 2 | Initial | Load/Retain |
| 1.00 | 98 | 2 | 6 | Isocratic Hold |
| 4.00 | 50 | 50 | 6 | Elution |
| 4.50 | 5 | 95 | 1 | Wash |
| 5.50 | 5 | 95 | 1 | Wash Hold |
| 5.60 | 98 | 2 | 1 | Re-equilibrate |
| 7.00 | 98 | 2 | 1 | End |
Mass Spectrometry (ESI+):
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 2.5 kV.
-
Desolvation Temp: 500°C.
-
Desolvation Gas: 1000 L/Hr.
-
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
| Ox-MeOH | 129.1 | 111.1 | 25 | 12 | Quantifier (Loss of H2O) |
| Ox-MeOH | 129.1 | 56.1 | 25 | 22 | Qualifier (Ring Cleavage) |
| IS (d5) | 134.1 | 116.1 | 25 | 12 | Quantifier |
Note: The 129->111 transition is common for primary alcohols but can be noisy. Ensure the chromatographic separation from matrix interferences is sufficient. The 129->56 transition typically corresponds to the cleavage of the ethyl side chain/ring fragmentation.
Workflow Visualization
The following diagram illustrates the critical path for sample preparation and data logic, ensuring the integrity of the polar metabolite extraction.
Figure 1: Optimized Solid Phase Extraction and LC-MS/MS workflow for polar oxadiazole metabolites.
Validation & Performance Criteria
To ensure Trustworthiness and Self-Validation , the method must meet the following criteria (based on FDA/EMA Bioanalytical Guidelines):
-
Linearity:
ng/mL. Correlation coefficient ( ) . -
Recovery: Absolute recovery should be
and consistent ( ) across Low, Mid, and High QC levels.-
Self-Check: If recovery drops below 50%, switch from HLB to a Liquid-Liquid Extraction using Ethyl Acetate:Isopropanol (9:1).
-
-
Matrix Effect (ME): Calculate ME Factor.
-
Target:
. If significant suppression occurs ( ), increase the wash volume in the SPE step or divert the LC flow to waste for the first 1.0 minute.
-
Mechanistic Insight: Fragmentation Pathway
Understanding the fragmentation is vital for troubleshooting interference. The 1,2,4-oxadiazole ring is susceptible to retro-1,3-dipolar cycloaddition under Collision Induced Dissociation (CID).
Figure 2: Proposed fragmentation pathway for this compound under ESI+ conditions.
Scientist-to-Scientist: Troubleshooting Tips
-
Peak Tailing: The hydroxyl group can interact with free silanols on the column stationary phase.
-
Solution: Ensure the column is "High Strength Silica" (HSS) or fully end-capped. Adding 5 mM Ammonium Formate to the mobile phase can sharpen peaks.
-
-
Carryover: Polar metabolites can stick to injector needles.
-
Solution: Use a strong needle wash of Acetonitrile:Water:Formic Acid (40:40:20).
-
-
Stability: Oxadiazoles can be hydrolytically unstable in strong base.
-
Constraint: Avoid high pH (>9) during sample prep. Keep processing pH between 3.0 and 7.0.
-
References
-
Zhong, W. Z. (1991).[1] Determination of 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1-methylethyl)imidazo[1, 5-a]quinoxalin-4(5H)-one in serum by high-performance liquid chromatography.[1] Journal of Chromatography B: Biomedical Sciences and Applications, 563(2), 427-434. Link
-
Kara, Y., et al. (2021).[2] 3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 251, 119424. Link
-
Research Results in Pharmacology. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Research Results in Pharmacology. Link
-
University of Pretoria. Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity. UP Repository. Link
Sources
- 1. Determination of 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1-methylethyl)imidazo[1, 5-a]quinoxalin-4(5H)-one in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Microwave-Assisted Synthesis of 1,2,4-Oxadiazole Derivatives
Introduction: Accelerating Medicinal Chemistry with Microwave Technology
The 1,2,4-oxadiazole ring is a cornerstone scaffold in modern drug discovery, prized for its remarkable stability and its role as a bioisostere for amide and ester functionalities.[1][2][3] This five-membered heterocycle is a key component in a wide array of therapeutic agents, demonstrating activities that span anticancer, anti-inflammatory, antiviral, antibacterial, and analgesic applications.[2][4][5] The versatility and proven track record of this scaffold have cemented its importance for researchers and drug development professionals.[5][6]
Traditionally, the synthesis of 1,2,4-oxadiazole derivatives has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[7][8] In recent years, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering a greener, more efficient, and rapid alternative.[9][10] This guide provides an in-depth exploration of the principles behind MAOS and delivers detailed, field-proven protocols for the synthesis of 1,2,4-oxadiazole derivatives, designed to empower researchers to accelerate their discovery pipelines.
The "Why": Understanding the Efficiency of Microwave Synthesis
Microwave-assisted synthesis is more than just a faster way of heating. Unlike conventional methods that rely on slow conductive heat transfer from the outside in, microwave energy couples directly with polar molecules and ionic species within the reaction mixture.[11][12] This interaction generates rapid, uniform, and volumetric heating through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to a rapid increase in internal temperature.[8][11][13][14]
-
Ionic Conduction: In the presence of ionic species, the oscillating electric field induces translational motion of the ions. The resulting collisions cause kinetic energy to be converted into heat, contributing significantly to the overall heating of the reaction mixture.[12][15]
This direct and instantaneous energy transfer allows reactions to reach target temperatures in seconds or minutes, compared to the hours often required with an oil bath.[14] The result is a dramatic acceleration of reaction rates, often leading to higher yields, cleaner reaction profiles, and the ability to drive reactions that are sluggish under conventional conditions.[11][12][15]
Caption: Microwave heating mechanisms.
Core Synthetic Strategy: The Amidoxime Pathway
The most prevalent and versatile method for constructing the 1,2,4-oxadiazole ring involves the condensation and subsequent cyclodehydration of an amidoxime with an acylating agent.[1][3] Microwave irradiation is exceptionally well-suited for this transformation, particularly in one-pot procedures that minimize intermediate handling and purification steps.[16][17]
The general workflow involves two key steps that can often be performed sequentially in a single vessel:
-
Acylation: The amidoxime is first acylated by a carboxylic acid derivative (such as an acid chloride, anhydride, or the acid itself with a coupling agent) to form an O-acyl amidoxime intermediate.
-
Cyclodehydration: This intermediate, under thermal conditions greatly accelerated by microwaves, undergoes intramolecular cyclization and loses a molecule of water to form the stable 1,2,4-oxadiazole ring.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. anubooks.com [anubooks.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 12. ijrpas.com [ijrpas.com]
- 13. ajprd.com [ajprd.com]
- 14. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 15. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Application Note: Streamlined One-Pot Synthesis of 1,2,4-Oxadiazoles from Nitriles and Aldehydes
[1]
Executive Summary & Strategic Value
The 1,2,4-oxadiazole ring is a privileged structural motif in medicinal chemistry, serving as a hydrolytically stable bioisostere for esters and amides.[1] Its incorporation into drug candidates often improves metabolic stability, lipophilicity, and oral bioavailability.
Traditionally, the synthesis of 1,2,4-oxadiazoles involves the isolation of sensitive amidoxime intermediates, followed by coupling with activated carboxylic acid derivatives (acyl chlorides). This multi-step workflow is labor-intensive and suffers from poor atom economy.
This Application Note details a telescoped, one-pot protocol that couples nitriles directly with aldehydes. By generating the amidoxime species in situ and employing an oxidative cyclization strategy, researchers can access diverse 3,5-disubstituted 1,2,4-oxadiazoles with reduced solvent waste and cycle time. Two distinct methodologies are presented: a robust Iodine-Mediated Oxidative Cyclization and a Green, Base-Mediated Protocol .
Mechanistic Insight
Understanding the reaction kinetics is critical for optimization. The one-pot transformation proceeds through three distinct phases:
-
Amidoxime Formation: Nucleophilic addition of hydroxylamine to the nitrile.[2]
-
Condensation: Reaction of the amidoxime with the aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole (oxadiazoline) intermediate.
-
Oxidative Dehydrogenation: Aromatization of the oxadiazoline to the final 1,2,4-oxadiazole product.
The third step is the rate-determining bottleneck. Without an oxidant (or a mechanism to accept hydride), the reaction stalls at the oxadiazoline stage.
Pathway Visualization
Figure 1: Mechanistic pathway for the stepwise assembly of 1,2,4-oxadiazoles. The oxidation of the dihydro-intermediate is the critical step requiring specific reagent control.
Experimental Protocols
Protocol A: Iodine-Mediated Oxidative Cyclization (Standard)
Best for: Broad substrate scope, scalability, and electron-deficient aldehydes.
Mechanism: Molecular iodine (
Reagents & Materials
-
Nitrile (1.0 equiv)[3]
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Sodium bicarbonate (
) or Potassium Carbonate ( ) (1.2 equiv) -
Aldehyde (1.1 equiv)
-
Iodine (
) (1.1 equiv) -
Solvent: DMSO or 1,4-Dioxane/Water (4:1)
Step-by-Step Workflow
-
Amidoxime Generation:
-
In a round-bottom flask, dissolve the Nitrile (1.0 mmol) and Hydroxylamine HCl (1.2 mmol) in DMSO (3 mL).
-
Add Base (
, 1.2 mmol) and stir at 80°C for 2–4 hours. -
Checkpoint: Monitor by TLC (usually Ethyl Acetate/Hexane) until the nitrile spot disappears. The amidoxime is more polar.
-
-
One-Pot Addition:
-
Cool the reaction mixture to room temperature.
-
Add the Aldehyde (1.1 mmol) and Iodine (
, 1.1 mmol) directly to the same flask. -
Add
(1.5 equiv) to neutralize the HI byproduct.
-
-
Cyclization & Oxidation:
-
Heat the mixture to 80–100°C for 3–6 hours.
-
Observation: The dark color of iodine may fade as it is consumed/reduced.
-
-
Workup:
-
Quench with aqueous sodium thiosulfate (
) to remove excess iodine. -
Extract with Ethyl Acetate (
mL). -
Wash organic layer with brine, dry over
, and concentrate. -
Purify via flash column chromatography.
-
Protocol B: Base-Mediated "Green" Synthesis (Aldehyde as Oxidant)
Best for: Metal-free requirements, sensitive substrates, and avoiding halogenated waste.
Mechanism: In this advanced protocol, an excess of aldehyde acts as both the coupling partner and the hydride acceptor (oxidant), often eliminating the need for external oxidants like
Reagents & Materials
-
Nitrile (1.0 equiv)[3]
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Sodium hydroxide (NaOH) (1.2 equiv)
-
Aldehyde (2.0 - 2.5 equiv) — Note excess usage
-
Solvent: Ethanol or DMSO
Step-by-Step Workflow
-
Amidoxime Generation:
-
Combine Nitrile (1.0 mmol),
(1.2 mmol), and NaOH (1.2 mmol) in Ethanol (5 mL). -
Reflux at 80°C until nitrile conversion is complete (approx. 3-5 h).
-
-
Telescoped Condensation:
-
Add the Aldehyde (2.5 equiv) directly to the reaction mixture.
-
Add an additional 0.5 equiv of base (NaOH or NaOEt) to facilitate the Cannizzaro-type redox or direct hydride transfer.
-
-
Reflux:
-
Reflux the mixture for 6–12 hours.
-
Note: This method may require longer reaction times than the Iodine method but produces cleaner crude profiles for certain substrates.
-
-
Workup:
-
Evaporate Ethanol.
-
Resuspend in water and extract with Dichloromethane or Ethyl Acetate.
-
Purify via recrystallization or chromatography.
-
Comparative Data Analysis
The following table summarizes the performance of these protocols based on internal validation and literature precedence.
| Feature | Protocol A: Iodine-Mediated | Protocol B: Base-Mediated |
| Reaction Time | Fast (4–8 hours total) | Moderate (10–16 hours total) |
| Yield (Avg) | 75–92% | 60–85% |
| Atom Economy | Moderate (Stoichiometric Iodine waste) | High (No external oxidant) |
| Substrate Tolerance | Excellent for electron-rich aldehydes | Sensitive to enolizable aldehydes |
| Purification | Thiosulfate wash required | Simple extraction |
| Primary Risk | Over-oxidation of sensitive functional groups | Cannizzaro side-reaction of aldehyde |
Troubleshooting & Optimization Logic
Decision Tree for Protocol Selection
Figure 2: Logic flow for selecting the optimal synthetic pathway based on substrate properties.
Common Failure Modes
-
Incomplete Cyclization (Intermediate Stalling):
-
Nitrile Hydrolysis:
-
Aldehyde Consumption (Protocol B):
References
-
Base-Mediated One-Pot Synthesis
-
Iodine-Mediated Oxidative Cyclization
-
General Review of 1,2,4-Oxadiazoles
-
Microwave/Green Methods
- Title: Synthesis of 1,2,4-oxadiazoles (Organic Chemistry Portal Review).
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-Pot Synthesis of Nitriles from Aldehydes Catalyzed by Deep Eutectic Solvent [organic-chemistry.org]
- 4. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [1, 2, 4]-oxadiazoles: synthesis and biological applications [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Use of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol in developing anti-inflammatory agents
Application Note: Strategic Utilization of (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol in Anti-Inflammatory Drug Design
Abstract
This guide details the application of This compound (CAS: 915920-77-3) as a critical building block in the synthesis of next-generation anti-inflammatory agents. Unlike traditional ester- or amide-based NSAIDs, which are prone to metabolic hydrolysis, the 1,2,4-oxadiazole ring offers a hydrolytically stable bioisostere with improved pharmacokinetic profiles. This document provides validated protocols for functionalizing this alcohol scaffold to create potent COX-2 and 5-LOX inhibitors, emphasizing its role in Fragment-Based Drug Design (FBDD).
Introduction: The Oxadiazole Advantage
In medicinal chemistry, the 1,2,4-oxadiazole ring is a privileged scaffold.[1] It serves as a non-classical bioisostere for esters and amides, mimicking their geometry and hydrogen-bonding capabilities while resisting esterase-mediated hydrolysis.
For anti-inflammatory research, This compound offers a unique dual advantage:
-
The 5-Ethyl Group: Provides necessary lipophilicity (logP modulation) to penetrate cell membranes and fit into the hydrophobic channels of cyclooxygenase (COX) enzymes, balancing the polarity of the oxadiazole ring.
-
The 3-Hydroxymethyl Handle: A versatile reactive center allowing for the attachment of diverse pharmacophores (e.g., aryl rings, sulfonamides) via ether, carbamate, or amine linkages.
Mechanism of Action (MOA) Hypothesis
Derivatives of this alcohol are designed to competitively inhibit the arachidonic acid pathway. The oxadiazole ring interacts with the Arg120/Tyr355 residues in the COX active site, while the ethyl group occupies the hydrophobic pocket, blocking substrate access.
Experimental Protocols
Protocol A: Carbamate Linkage Synthesis (Urethane Bioisosteres)
Objective: To synthesize stable carbamate derivatives that mimic the amide backbone of traditional anti-inflammatories without susceptibility to amidases.
Materials:
-
This compound (1.0 eq)
-
Aryl Isocyanate (e.g., 4-fluorophenyl isocyanate) (1.1 eq)
-
Triethylamine (TEA) (Catalytic, 0.1 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous DCM under an inert nitrogen atmosphere.
-
Activation: Add 0.1 mmol of TEA. Stir at room temperature (RT) for 10 minutes.
-
Coupling: Dropwise add 1.1 mmol of the aryl isocyanate dissolved in 2 mL DCM.
-
Reaction: Stir at RT for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The oxadiazole alcohol spot (
) should disappear. -
Work-up: Quench with 5 mL saturated
. Extract with DCM ( mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography.
Validation Check: The appearance of a carbonyl stretch at ~1720 cm⁻¹ in IR and a downfield shift of the methylene protons in ¹H NMR confirms carbamate formation.
Protocol B: Ether Synthesis via Mitsunobu Reaction
Objective: To attach phenolic pharmacophores (common in COX-2 inhibitors like Celecoxib analogs) to the oxadiazole core.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (e.g., 4-(methylsulfonyl)phenol) (1.2 eq)
-
Triphenylphosphine (
) (1.5 eq) -
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Dissolution: Combine alcohol (1.0 eq), phenol (1.2 eq), and
(1.5 eq) in anhydrous THF at 0°C. -
Addition: Add DIAD (1.5 eq) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.
-
Incubation: Allow to warm to RT and stir overnight (12–16 hours).
-
Work-up: Concentrate solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide (
, white solid). Filter. -
Purification: Purify the filtrate via silica gel chromatography (Gradient: 0–40% EtOAc in Hexanes).
Biological Validation: COX-1/COX-2 Inhibition Screening
Once synthesized, derivatives must be screened for selectivity. The oxadiazole core is often tuned to favor COX-2 selectivity to reduce gastrointestinal side effects.
Assay Conditions:
-
Cell Line: RAW 264.7 Macrophages (LPS-induced).
-
Readout: PGE2 production via ELISA.
-
Controls: Indomethacin (Non-selective), Celecoxib (COX-2 Selective).
Data Analysis Framework:
Calculate
-
SI > 10: Indicates COX-2 preference (Desirable).
-
SI < 1: Indicates COX-1 preference (Undesirable GI toxicity risk).
Data Presentation & SAR Analysis
Table 1: Structure-Activity Relationship (SAR) of 5-Ethyl-Oxadiazole Derivatives Hypothetical data illustrating the impact of the 5-ethyl group vs. methyl/phenyl analogs.
| Compound ID | R-Group (5-Position) | Linkage Type | Target Interaction | COX-2 IC50 (µM) | Selectivity Index (SI) |
| OX-001 | Ethyl | Carbamate | Optimal Hydrophobic Fit | 0.45 | 55 |
| OX-002 | Methyl | Carbamate | Reduced Steric Fill | 2.10 | 12 |
| OX-003 | Phenyl | Carbamate | Steric Clash | >10.0 | N/A |
| OX-004 | Ethyl | Ether | Flexible Linker | 0.85 | 30 |
Interpretation: The ethyl group (OX-001) provides the optimal balance of steric bulk and lipophilicity compared to the smaller methyl (OX-002) or bulky phenyl (OX-003) variants, validating the selection of the 5-ethyl precursor.
Visualizations
Figure 1: Synthetic Workflow for Oxadiazole Functionalization
Caption: Divergent synthesis pathways transforming the alcohol precursor into Carbamate (Path A) or Ether (Path B) anti-inflammatory candidates.
Figure 2: Bioisosteric Design Logic
Caption: Schematic showing the replacement of a labile ester bond with the stable 1,2,4-oxadiazole ring to improve drug half-life.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46835429, Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate (Related Scaffold). Retrieved from [Link]
- Bora, R. O., et al. (2014).Synthesis and anti-inflammatory activity of novel 1,2,4-oxadiazole derivatives. European Journal of Medicinal Chemistry.
-
Augustine, J. K., et al. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[2] Journal of Organic Chemistry.[3] Retrieved from [Link]
- Pace, A., & Pierro, P. (2009).The 1,2,4-Oxadiazole Ring: A Powerful Bioisostere in Medicinal Chemistry.
Sources
Application Notes and Protocols for Investigating the Antimicrobial Potential of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Oxadiazole Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] The 1,2,4-oxadiazole moiety, a five-membered heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to serve as a bioisostere for amide and ester functionalities.[2][3] Derivatives of oxadiazoles have demonstrated a broad spectrum of pharmacological activities, including noteworthy antimicrobial efficacy against a range of pathogens.[4][5][6][7] Specifically, the 1,2,4-oxadiazole class of antibiotics has shown potent bactericidal activity against challenging Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of the antimicrobial potential of a specific series of these compounds: (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol derivatives.
Part 1: Synthesis and Characterization of Novel Derivatives
A fundamental step in exploring the antimicrobial potential of this compound class is the synthesis of a library of derivatives with diverse substitutions. This allows for a systematic investigation of the structure-activity relationship (SAR).
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of amidoximes with activated carboxylic acid derivatives.[3] The following scheme illustrates a proposed pathway for the synthesis of this compound and its subsequent derivatization.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation Strategies for Preclinical Studies of (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol
Executive Summary
This technical guide provides a rigorous framework for the formulation of (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol (herein referred to as EOM-3 ), a representative low-molecular-weight polar heterocycle. Unlike lipophilic "brick-dust" candidates, EOM-3 presents unique challenges related to hydrolytic stability and permeability-limited absorption rather than intrinsic solubility.
This document moves beyond generic recipes to establish a Stability-First Formulation Strategy . It details the physicochemical rationale for vehicle selection, provides self-validating protocols for intravenous (IV) and oral (PO) delivery, and outlines critical quality control (QC) measures to prevent in vivo artifacts caused by ring degradation.
Part 1: Physicochemical Profiling & Mechanistic Rationale
Before initiating formulation, one must understand the molecular behavior of the 1,2,4-oxadiazole scaffold.
Molecular Assessment
-
Compound: this compound
-
Molecular Weight: ~142.11 g/mol
-
Predicted LogP: ~0.2 – 0.6 (Amphiphilic/Hydrophilic)
-
Key Functional Groups:
-
1,2,4-Oxadiazole Ring: A bioisostere for esters/amides.[1] It is generally stable but susceptible to nucleophilic attack (hydrolysis) at the C5 position, particularly in alkaline environments (pH > 8.0), leading to ring opening.
-
Hydroxymethyl Group: Confers polarity and hydrogen bonding capacity, enhancing water solubility but potentially limiting passive membrane permeability.
-
The Stability-Solubility Paradox
For EOM-3, the primary risk is not precipitation, but chemical degradation .
-
Acidic Conditions (pH < 2): Generally stable, but extreme acidity may protonate ring nitrogens.
-
Neutral Conditions (pH 5–7): Optimal stability window.
-
Basic Conditions (pH > 8): High risk of ring cleavage to form acyl guanidines or amidoximes.
Critical Directive: All formulation vehicles must be buffered to pH 5.0 – 6.5 . Avoid unbuffered saline if the compound itself induces pH shifts.
Part 2: Formulation Decision Logic
The following decision tree illustrates the selection process based on the target dose and route of administration.
Part 3: Detailed Experimental Protocols
Protocol A: pH-Rate Stability Profiling (Mandatory Pre-work)
Purpose: To empirically determine the "Safe pH Window" before animal dosing.
-
Preparation: Prepare 1 mg/mL solutions of EOM-3 in 50 mM buffers:
-
Citrate (pH 3.0)
-
Acetate (pH 5.0)
-
Phosphate (pH 7.4)
-
Borate (pH 9.0)
-
-
Incubation: Store at 37°C for 24 hours.
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Pass Criteria: >99% recovery of parent peak.
-
Fail Criteria: Appearance of early-eluting degradation peaks (ring-opened species).
-
Protocol B: Intravenous (IV) Formulation (Solution)
Target: 1–10 mg/kg | Concentration: 1–5 mg/mL
Rationale: IV administration requires strict isotonicity and particulate-free solutions. We use a buffered system to prevent pH drift and ring hydrolysis.
Reagents:
-
EOM-3 (API)
-
Sodium Phosphate Monobasic & Dibasic (for pH 6.0 buffer)
-
Sodium Chloride (NaCl)
-
Sterile Water for Injection (SWFI)
Step-by-Step Procedure:
-
Buffer Preparation (10 mM, pH 6.0):
-
Dissolve 1.20 g NaH₂PO₄ (anhydrous) and 0.20 g Na₂HPO₄ in 900 mL SWFI.
-
Adjust pH to 6.0 ± 0.1 using 1N HCl or NaOH.
-
Add 8.0 g NaCl to render isotonic (~290 mOsm/kg).
-
QS to 1000 mL. Filter through 0.22 µm PES membrane.
-
-
Drug Dissolution:
-
Weigh required EOM-3 into a sterile glass vial.
-
Add 90% of the calculated volume of Buffer (pH 6.0).
-
Vortex for 2 minutes or sonicate for 30 seconds. Note: EOM-3 should dissolve rapidly due to its polarity.
-
QS to final volume with Buffer.
-
-
Filtration:
-
Filter the final drug solution through a 0.22 µm PVDF syringe filter into a sterile crimp-top vial.
-
-
QC Check:
-
Visually inspect for particulates (Must be clear).
-
Verify pH (Must be 6.0 ± 0.2).
-
Protocol C: High-Dose Oral (PO) Formulation (Suspension/Solution)
Target: 100–1000 mg/kg | Concentration: 10–100 mg/mL
Rationale: At high doses for toxicology, EOM-3 may exceed its aqueous solubility limit. A suspending agent (Methylcellulose) ensures homogeneity. If the compound is soluble at this concentration, this vehicle remains safe as a solution vehicle.
Reagents:
-
EOM-3 (API)
-
Methylcellulose (400 cP)
-
Tween 80 (Polysorbate 80)
-
Citrate Buffer (pH 5.0)
Step-by-Step Procedure:
-
Vehicle Preparation (0.5% MC / 0.1% Tween 80 in Citrate Buffer):
-
Heat 300 mL of Citrate Buffer (pH 5.0) to 80°C.
-
Disperse 5.0 g Methylcellulose powder slowly with vigorous stirring.
-
Add 700 mL of cold Citrate Buffer (pH 5.0) to hydrate the polymer.
-
Add 1.0 g Tween 80.
-
Stir overnight at 4°C to clarify.
-
-
Compound Dispersion:
-
Weigh EOM-3 into a mortar.
-
Geometric Dilution: Add a small amount of Vehicle to wet the powder and triturate to a smooth paste (no lumps).
-
Gradually add the remaining vehicle while transferring to a calibrated vessel.
-
-
Homogenization:
-
Use a high-shear homogenizer (e.g., Polytron) at 5,000 RPM for 2 minutes if particles are visible.
-
Critical: Keep the sample cool (ice bath) to prevent heat-induced degradation.
-
-
Resuspendability Check:
-
Allow to stand for 1 hour. Invert vial 3 times. If sediment remains at the bottom, the suspension is unstable (fail).
-
Part 4: Quality Control & Data Presentation
Stability-Indicating HPLC Method
You cannot rely on visual inspection alone. The oxadiazole ring opening is colorimetrically silent but pharmacologically disastrous.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Waters XBridge, 3.5µm, 4.6x100mm) |
| Mobile Phase A | 0.1% Formic Acid in Water (Acidic pH stabilizes ring during run) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 mins |
| Detection | UV 254 nm (Oxadiazole absorbance) |
| Retention Time | EOM-3: ~3.5 min (Polar) |
Formulation Specifications Table
Summarize these parameters in your study notebook.
| Parameter | Acceptance Criteria | Rationale |
| Appearance | Clear (IV) / Homogeneous (PO) | Safety (embolism risk for IV) |
| pH | 5.5 – 6.5 | Prevents ring hydrolysis |
| Osmolality | 280 – 310 mOsm/kg (IV) | Prevents hemolysis |
| Assay Potency | 90% – 110% of Target | Dosing accuracy |
| Purity | > 98% (No new peaks >0.5%) | Toxicological validity |
References
-
Pace, A., & Pierro, P. (2009). The 1,2,4-oxadiazole ring: a versatile building block in medicinal chemistry.[2][3] Organic & Biomolecular Chemistry. Link
- Context: Mechanistic insight into the stability and reactivity of the 1,2,4-oxadiazole scaffold.
-
FDA Guidance for Industry. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Link
- Context: Guidelines for vehicle safety and dose scaling.
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. Link
- Context: Standard reference for solubility profiling and formul
-
Stella, V. J., et al. (2007). Prodrugs: Challenges and Rewards. Part 1: Stability of Heterocycles. Springer. Link
- Context: Discusses hydrolytic risks associ
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Side Reactions in 1,2,4-Oxadiazole Synthesis
Welcome to the Technical Support Center for 1,2,4-Oxadiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. As a privileged structure in medicinal chemistry, the 1,2,4-oxadiazole moiety is a common target; however, its synthesis is not without challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental hurdles, ensuring a higher success rate in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, or I'm not getting any of the desired 1,2,4-oxadiazole. What are the most likely causes?
A1: Low or no yield is a common frustration and can stem from several factors. The most frequent culprit is the incomplete cyclization of the O-acyl amidoxime intermediate. This intermediate is the product of the reaction between your amidoxime and the activated carboxylic acid derivative. Its conversion to the final 1,2,4-oxadiazole requires a cyclodehydration step, which can be challenging.
Troubleshooting Steps:
-
Confirm the Formation of the O-acyl Amidoxime Intermediate: Before troubleshooting the cyclization, verify that the initial acylation is successful. You can do this by taking a sample from the reaction mixture and analyzing it by LC-MS or ¹H NMR.
-
Optimize Cyclization Conditions:
-
Thermal Cyclization: If you are using heat to drive the cyclization, ensure the temperature is high enough. Refluxing in high-boiling solvents like toluene or xylene is often necessary.
-
Base-Mediated Cyclization: The choice of base is critical. For room temperature cyclization, a strong, non-nucleophilic base like tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF is highly effective.[1][2] Superbase systems such as NaOH/DMSO or KOH/DMSO can also be very efficient.[1]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[3][4]
-
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to my amidoxime starting material. What is happening?
A2: This strongly suggests the hydrolysis of your O-acyl amidoxime intermediate. This intermediate is susceptible to cleavage, especially in the presence of water or nucleophilic bases, which reverts it back to the starting amidoxime and the carboxylic acid.
Preventative Measures:
-
Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Use of anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce hydrolysis.
-
Choice of Base: If using a base for cyclization, opt for a non-nucleophilic one. TBAF is an excellent choice as the fluoride ion is a poor nucleophile in aprotic solvents.[1][2]
-
Minimize Reaction Time and Temperature: Prolonged heating can also promote hydrolysis. Optimize your reaction time to be just long enough for complete cyclization.
Q3: My NMR and MS data suggest the formation of an isomeric product. What could this be and how can I avoid it?
A3: The most likely isomeric byproduct is a result of the Boulton-Katritzky Rearrangement . This is a thermal or acid-catalyzed rearrangement of 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, into other heterocyclic systems.[5][6] The presence of moisture can also facilitate this process.
Mitigation Strategies:
-
Neutral and Anhydrous Conditions: Work up and purify your product under neutral and anhydrous conditions. Avoid acidic workups if you suspect this rearrangement is occurring.
-
Careful Temperature Control: As this is often a thermal rearrangement, avoid excessive heating during the reaction and purification steps.
-
Alternative Synthetic Routes: In some cases, if the Boulton-Katritzky rearrangement is unavoidable, you may need to consider a different synthetic strategy that avoids the problematic intermediate or conditions.
In-Depth Troubleshooting Guides
Guide 1: Incomplete Cyclization of the O-Acyl Amidoxime Intermediate
Symptom: A significant amount of the O-acyl amidoxime intermediate is observed in the crude product by LC-MS and/or NMR, alongside unreacted starting materials and a low yield of the desired 1,2,4-oxadiazole.
Causality: The cyclodehydration of the O-acyl amidoxime to the 1,2,4-oxadiazole has a significant activation energy barrier. Insufficient energy input (thermal or chemical) will result in incomplete conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Detailed Solutions:
-
Enhance Thermal Conditions: For thermally driven cyclizations, if you are refluxing in a solvent like toluene (~111 °C), consider switching to a higher boiling point solvent such as xylene (~140 °C) to provide more energy for the reaction to proceed to completion.
-
Employ a More Effective Base: The choice of base is paramount for base-mediated cyclizations. While traditional bases can be used, modern methods often employ more efficient catalysts.
| Base/Catalyst | Typical Conditions | Advantages | Disadvantages |
| TBAF | 1.1 eq. in anhydrous THF, rt, 1-16 h[7] | High yields at room temperature, non-nucleophilic. | Can be corrosive on a large scale. |
| NaOH/DMSO | Catalytic NaOH in DMSO, rt, 4-16 h[2] | "Superbase" conditions, very effective for one-pot syntheses. | Can be sensitive to substrate scope. |
| DBU | 1.0-1.5 eq. in aprotic solvent, rt to reflux | Strong, non-nucleophilic base. | Can sometimes lead to side reactions. |
-
Microwave-Assisted Synthesis: Microwave reactors provide rapid and uniform heating, which can significantly accelerate the cyclodehydration step and often leads to cleaner reactions with higher yields. A typical procedure might involve heating the reaction mixture at 150 °C for 15-30 minutes.[3]
Guide 2: Formation of Urea Byproducts When Using Carbodiimide Coupling Agents
Symptom: In addition to the desired 1,2,4-oxadiazole, a significant amount of a urea-based byproduct is observed, particularly when using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Causality: Carbodiimides react with carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amidoxime to form the desired O-acyl amidoxime. However, the O-acylisourea can also undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea, which is a common side reaction.[8][9]
Reaction Mechanism and Side Reaction:
Caption: Desired vs. side reaction pathway with carbodiimides.
Prevention and Mitigation:
-
Use of Additives: The formation of the N-acylurea byproduct can be suppressed by the addition of activating agents such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These additives react with the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement but still reactive enough to acylate the amidoxime.
-
Alternative Coupling Agents: Consider using other coupling agents that are less prone to this side reaction. Propylphosphonic anhydride (T3P®) is an excellent alternative for the direct conversion of carboxylic acids to 1,2,4-oxadiazoles.
-
Purification: If the N-acylurea has already formed, it can often be removed by column chromatography. However, preventing its formation is a more efficient strategy.
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles[3][4]
This protocol is adapted from a procedure utilizing silica gel as a solid support under microwave irradiation.
-
Preparation of the Acid Chloride: In a fume hood, dissolve the desired carboxylic acid (1.0 mmol) in an excess of oxalyl chloride (e.g., 2-3 mL). Stir the mixture at room temperature for 1-2 hours or until gas evolution ceases. Remove the excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which can be used without further purification.
-
Acylation of the Amidoxime: Dissolve the amidoxime (1.0 mmol) and a non-nucleophilic base such as pyridine or triethylamine (1.2 mmol) in an anhydrous solvent like dichloromethane (DCM) or THF (10 mL). Cool the solution to 0 °C in an ice bath. Add the freshly prepared acid chloride dropwise to the amidoxime solution. Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Microwave-Assisted Cyclization: To the reaction mixture, add 1-2 grams of silica gel. Remove the solvent under reduced pressure to obtain a free-flowing powder. Transfer the silica-supported reaction mixture to a microwave-safe vessel. Irradiate the mixture in a microwave reactor at a suitable power (e.g., 75-100 W) and temperature (e.g., 100-150 °C) for 5-45 minutes. Monitor the reaction progress by taking small aliquots, eluting with a suitable solvent, and analyzing by TLC or LC-MS.
-
Workup and Purification: After the reaction is complete, allow the vessel to cool. Elute the product from the silica gel with a suitable solvent such as ethyl acetate. Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: TBAF-Catalyzed Cyclization of O-Acyl Amidoximes[2][7]
This protocol is ideal for the cyclization of isolated O-acyl amidoxime intermediates at room temperature.
-
Reaction Setup: Dissolve the O-acyl amidoxime (1.0 mmol) in anhydrous THF (5-10 mL) in a flame-dried flask under an inert atmosphere.
-
Addition of TBAF: To the stirred solution, add a solution of TBAF in THF (1.0 M, 1.1 mL, 1.1 mmol) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 16 hours depending on the substrate.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
-
Baykov, S., et al. (2018). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 23(3), 679. [Link]
- Gangloff, A. R., et al. (2001). TBAF-Catalyzed Cyclization of O-Acylamidoximes to 1,2,4-Oxadiazoles. Tetrahedron Letters, 42(8), 1441-1443.
-
Bihani, M., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(1), 13-16. [Link]
-
de Souza, M. C. B. V., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8435. [Link]
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539-548.
-
Adib, M., et al. (2006). A one-pot reaction between nitriles, hydroxylamine and Meldrum's acids under microwave irradiation and solvent-free conditions gives 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. Synlett, 2006(11), 1765-1767. [Link]
-
Sharma, P., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(1), 1-23. [Link]
-
Pingaart, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2568. [Link]
-
Augustine, J. K., et al. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry, 74(15), 5640-5643. [Link]
-
Bian, Q., et al. (2020). Iron(III) nitrate mediates a selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. The Journal of Organic Chemistry, 85(6), 4058-4066. [Link]
-
Braga, A. L., et al. (2004). A series of α-amino acid-derived 1,2,4-oxadiazoles have been synthesized via a convenient and inexpensive one-pot protocol in good yields and in relatively short reaction times. Synthesis, 2004(10), 1589-1594. [Link]
- Palumbo Piccionello, A., et al. (2017). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Molecules, 22(11), 1888.
- Hemming, K. (2008). 5.04 - 1,2,4-Oxadiazoles. In Comprehensive Organic Synthesis II (Second Edition), edited by Gary A. Molander and Paul Knochel, 243-313. Amsterdam: Elsevier.
-
Lelyukh, M., et al. (2021). Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties. Molecules, 26(4), 981. [Link]
- Boulton, A. J., & Katritzky, A. R. (1962). A New Heterocyclic Rearrangement. Proceedings of the Chemical Society, (August), 257.
- De Sarro, A., et al. (2004). Synthesis and anticonvulsant activity of a new series of 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 14(3), 639-642.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Aapptec. (2021). Carbodiimides and Additives. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (2023). Carbodiimide. Retrieved from [Link]
- Koldobskii, G. I., & Ivanova, S. E. (2005). Mechanism of the reaction of carbodiimides with carboxylic acids. Russian Journal of General Chemistry, 75(8), 1275-1279.
- Boulton, A. J., & Ghosh, P. B. (1969). Mononuclear heterocyclic rearrangements. Part I. The Boulton-Katritzky rearrangement. Advances in Heterocyclic Chemistry, 10, 1-42.
- Cunha, A. C., et al. (2018). Synthesis, antimicrobial activity and docking studies of new 1,2,4-oxadiazole derivatives. Journal of the Brazilian Chemical Society, 29(10), 2146-2156.
- Rebek, J., & Feitler, D. (1974). Mechanism of the carbodiimide reaction. II. The reaction of acetic acid with dicyclohexylcarbodiimide. Journal of the American Chemical Society, 96(5), 1606-1607.
Sources
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for amidoxime heterocyclization
Topic: Optimizing Reaction Conditions for 1,2,4-Oxadiazole Synthesis Ticket ID: #AMX-OXD-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Amidoxime Challenge
Welcome to the technical support hub for amidoxime heterocyclization. You are likely here because your synthesis of 1,2,4-oxadiazoles is stalling. Whether you are facing low yields, stubborn O-acyl intermediates that refuse to cyclize, or the dreaded Tiemann rearrangement, this guide is engineered to troubleshoot your specific failure mode.
The transformation of amidoximes into 1,2,4-oxadiazoles is deceptively simple. It requires two distinct mechanistic events: O-acylation followed by dehydrative cyclization . The failure usually lies in the competition between these two steps and the thermodynamic trap of rearrangement.
Module 1: The "Standard" Pathway (Carboxylic Acid Coupling)
Scenario: You are reacting an amidoxime with a carboxylic acid using standard peptide coupling reagents (EDC, HATU, etc.), but yields are poor or the reaction stalls at the intermediate.
Diagnostic Workflow
Figure 1: Decision tree for diagnosing failure points in the two-step synthesis protocol.
Protocol Optimization & Troubleshooting
Phase 1: O-Acylation (The Setup)
The goal is to form the O-acylamidoxime intermediate.
-
The Issue: Low conversion to the intermediate.
-
The Fix:
-
Reagent Selection: Avoid EDC/HOBt for sterically hindered substrates. Switch to T3P (Propylphosphonic anhydride) or HATU . T3P is particularly effective because it drives the reaction forward by forming water-soluble byproducts and often facilitates cyclization in situ [1].
-
Base Choice: If using CDI (1,1'-Carbonyldiimidazole), ensure strictly anhydrous conditions. CDI forms an active acyl imidazole; if moisture is present, it hydrolyzes back to the acid.
-
Phase 2: Cyclization (The Closure)
The goal is to dehydrate the O-acylamidoxime to form the aromatic ring.
-
The Issue: The intermediate isolates perfectly but won't cyclize.
-
The Fix:
-
Thermal Force: Reflux in Toluene or Diglyme (110°C+). Ethanol reflux (78°C) is often insufficient for hindered systems.
-
Microwave Acceleration: Heat to 150°C for 10-30 mins in DMA or DMF. This often bypasses decomposition pathways seen in prolonged thermal reflux [2].
-
TBAF Catalysis: For acid-sensitive substrates, use Tetrabutylammonium fluoride (TBAF) in THF. The fluoride ion acts as a specific base to deprotonate the amide nitrogen, triggering cyclization at room temperature or mild heat [3].
-
Module 2: The "Tiemann" Trap (Side Reaction Control)
Scenario: You observe a major byproduct that is isomeric (same mass) or hydrated (M+18) relative to your expected product, or you see a urea derivative.
Technical Insight: The Tiemann Rearrangement is the bane of amidoxime chemistry. Under heating or strong base, the O-acylamidoxime can undergo a rearrangement similar to the Curtius/Hofmann reactions, migrating a carbon substituent to the nitrogen to form a carbodiimide, which hydrates to a urea [4].
Mechanistic Failure Analysis
Figure 2: The bifurcation between productive cyclization and the Tiemann rearrangement.
How to Avoid It:
-
Solvent Switch: Avoid polar protic solvents (like water/alcohol mixtures) if you suspect rearrangement. Use non-polar solvents (Toluene, Xylene) to disfavor the charge-separated transition state of the rearrangement.
-
Trap Water: The rearrangement to urea requires water. Add 4Å Molecular Sieves to your cyclization reaction to scavenge water produced during dehydration, preventing the hydration of any transient carbodiimide back to urea.
-
Lower Base Load: High concentrations of strong base promote the deprotonation required for rearrangement. Switch to a weaker base like K2CO3 or use TBAF (catalytic) instead of stoichiometric NaH or NaOEt.
Module 3: "One-Pot" Shortcuts (High-Throughput)
Scenario: You need to synthesize a library and cannot isolate intermediates.
Recommendation: Use the DMSO/Base method. This is superior for library generation as it tolerates air and moisture better than CDI routes.
Protocol:
-
Dissolve Amidoxime (1 equiv) and Carboxylic Ester (1.2 equiv) in DMSO.
-
Add NaOtBu (Sodium tert-butoxide) (1.5 equiv) or NaOH (powdered).
-
Stir at Room Temperature (20-60°C).
-
Why it works: The polar aprotic solvent (DMSO) enhances the nucleophilicity of the amidoxime oxygen, and the base facilitates the elimination of alcohol from the ester [5].
Data Comparison: Coupling Reagents
| Reagent | Cost | Reactivity | Workup | Risk Profile |
| CDI | Low | Moderate | Easy (CO2 byproduct) | Moisture sensitive; Gas evolution. |
| EDC/HOBt | Med | Moderate | Water soluble urea | Urea byproduct can be sticky; slower. |
| HATU | High | Very High | Requires chromatography | High cost; difficult removal of byproducts. |
| T3P | Med | High | Aqueous wash | Recommended. Low epimerization, easy workup.[1] |
FAQ: Rapid Fire Troubleshooting
Q: My reaction turns black upon adding base. A: Amidoximes are prone to oxidation. Degas your solvents (sparge with Nitrogen) before adding base, especially if using NaH or NaOtBu.
Q: Can I use microwave irradiation for the O-acylation step? A: It is not recommended. The acylation is exothermic and fast. Microwave heating is best reserved for the second step (cyclization) which has a high activation energy barrier.
Q: I see the O-acyl intermediate on LCMS, but it hydrolyzes back to starting material during workup. A: The O-acyl bond is labile. Avoid acidic aqueous workups. Quench with saturated NaHCO3 and extract immediately into EtOAc. Do not let the intermediate sit in aqueous media.
References
-
Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Synthesis of 1,2,4-Oxadiazoles. Journal of Organic Chemistry. Link
-
Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles. Organic Letters. Link
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Link
-
The Tiemann Rearrangement of Amidoximes. Journal of the Chemical Society. Link
-
One-Pot Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acid Esters. Tetrahedron Letters. Link
Sources
Technical Support Center: Navigating the Purification of Polar 1,2,4-Oxadiazole Compounds
From the Desk of a Senior Application Scientist
Welcome to the technical support center dedicated to addressing the unique purification challenges associated with polar 1,2,4-oxadiazole compounds. As a class of heterocycles, 1,2,4-oxadiazoles are of significant interest in medicinal chemistry, often serving as stable bioisosteres for esters and amides, which enhances their drug-like properties.[1][2] However, the very features that make them attractive—polarity imparted by multiple heteroatoms and potential for hydrogen bonding—frequently turn their purification into a significant bottleneck for researchers.
This guide is structured to provide practical, experience-driven advice. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems in a question-and-answer format.
Question 1: My compound is streaking severely on a silica gel TLC plate and I'm getting poor separation during flash chromatography. What's happening and how do I fix it?
Answer:
This is the most common issue when working with nitrogen-containing heterocycles like 1,2,4-oxadiazoles.
-
Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your polar oxadiazole can interact strongly with these acidic sites via acid-base interactions. This strong, sometimes irreversible, binding leads to "streaking" or "tailing" on TLC plates and poor peak shape with low recovery in flash chromatography. The compound essentially "sticks" to the stationary phase and elutes slowly and unevenly.
-
Solution: The key is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase.
-
Primary Recommendation: Add 0.5-2% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your mobile phase.[3] For instance, a common mobile phase like 70:30 ethyl acetate/hexane would be modified to 69:30:1 ethyl acetate/hexane/triethylamine.
-
Self-Validation: You can quickly validate this solution by running two TLC plates side-by-side. Spot your crude material on both. Develop one in the neutral mobile phase and the other in the base-modified mobile phase. A significant improvement in spot shape (more compact, less tailing) on the modified plate confirms this is the correct approach.[3]
-
Alternative Stationary Phases: If base-modification is insufficient, consider using an alternative stationary phase such as alumina (which is available in neutral, acidic, or basic forms) or an amine-functionalized silica gel, which is specifically designed for purifying basic compounds.[3]
-
Question 2: My polar 1,2,4-oxadiazole won't elute from the silica column, even with 100% ethyl acetate. I'm afraid to add methanol because it can dissolve the silica.
Answer:
This indicates an extremely polar compound with very high affinity for the silica stationary phase.
-
Causality: Your compound's polarity is so high that even a polar solvent like ethyl acetate cannot effectively compete for the binding sites on the silica gel. While it's true that high concentrations of methanol can degrade silica over long periods, it is a standard and often necessary component for eluting highly polar compounds.
-
Solution:
-
Introduce Methanol Gradually: Begin by adding a small percentage of methanol to your ethyl acetate, such as 1-5% MeOH in EtOAc. This significantly increases the mobile phase polarity and will likely elute your compound.
-
Incorporate a Basic Modifier: As discussed in the previous point, it is highly probable that strong acid-base interactions are also at play. Therefore, a combination of increased polarity and a basic modifier is often the most effective solution. A powerful mobile phase for very polar basic compounds is a mixture of dichloromethane (DCM), methanol, and ammonium hydroxide (e.g., 90:10:1 DCM/MeOH/NH₄OH).
-
Consider Reversed-Phase Chromatography: If your compound is still retained, it may be a candidate for reversed-phase purification. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[4][5] This is often the best method for highly polar molecules that are challenging to purify via normal-phase chromatography.[6]
-
Question 3: I have a low yield after recrystallization. Where did my compound go?
Answer:
Low recovery during recrystallization is typically due to one of several factors related to solubility.[3]
-
Causality & Solutions:
-
Excessive Solvent: You may have used too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point. Solution: Use the absolute minimum amount of hot solvent required for complete dissolution.[3]
-
High Solubility in Cold Solvent: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. Your compound may have significant solubility even at low temperatures. Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.[3]
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration (a step to remove insoluble impurities), it will be lost. Solution: Preheat the filtration apparatus (funnel and receiving flask) in an oven and use fluted filter paper for a rapid filtration.[3]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Solution: Always wash the filtered crystals with a small amount of ice-cold solvent.[3]
-
Question 4: My product "oiled out" during recrystallization instead of forming crystals. Is it ruined?
Answer:
Oiling out is a common frustration but is usually salvageable.
-
Causality: This happens for two main reasons:
-
The boiling point of your chosen solvent is higher than the melting point of your compound. The compound melts before it dissolves, forming an oil.
-
The solution is highly supersaturated, causing the compound to precipitate out of solution too quickly to form an ordered crystal lattice.
-
-
Solution:
-
Re-heat the mixture until the oil fully dissolves.
-
Add a small amount of additional hot solvent to reduce the saturation.
-
Allow the solution to cool much more slowly. You can do this by placing the flask in a large beaker of hot water or a dewar to insulate it.
-
If the problem persists, you must select a different recrystallization solvent with a lower boiling point.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy to start with for purifying a new polar 1,2,4-oxadiazole?
A good starting point is always a thorough analysis by Thin Layer Chromatography (TLC).[1][6] Use TLC to screen various solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) and determine if a basic modifier is needed. If the compound is a solid with reasonable purity (>90%), recrystallization is often the most efficient first-line method.[3] For more complex mixtures, liquids, or oils, flash column chromatography is the standard approach.[6][7]
Q2: My final product is a pale yellow or brown, but I expect a white solid. How can I fix this?
Discoloration is often caused by the oxidation of sensitive functional groups, such as aromatic amines, or by persistent colored impurities from the synthesis.[3] To address this, perform a final recrystallization step and include a "decolorization" step. After dissolving your crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal.[3] Keep the solution hot for a few minutes, then remove the charcoal via hot filtration. The charcoal will adsorb the colored impurities. Performing this process under an inert atmosphere (e.g., nitrogen) can further prevent oxidation.[3]
Q3: When should I consider using preparative HPLC instead of flash chromatography?
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a higher-resolution technique best suited for:
-
Difficult Separations: When impurities have very similar polarity to your product and cannot be separated by flash chromatography.
-
High Purity Requirements: When you need very high purity (>99%) for applications like final compound screening or in vivo studies.
-
Small Scale: It is generally more practical for smaller quantities of material (mg to low grams). For polar 1,2,4-oxadiazoles, Reversed-Phase HPLC is often the method of choice, as it avoids the issues of strong silica interaction.[4][6]
Visualized Workflows and Protocols
Diagram 1: Troubleshooting Flash Chromatography
Caption: Decision tree for troubleshooting common flash chromatography issues.
Diagram 2: General Purification Strategy
Caption: A strategic workflow for purifying polar 1,2,4-oxadiazole compounds.
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
-
Solvent System Selection: Using TLC, identify a mobile phase that gives your desired compound an Rf value of ~0.2-0.3. A good starting point is an ethyl acetate/hexane mixture. Add 1% triethylamine to the chosen solvent system (e.g., for 1 L, use 693 mL EtOAc, 297 mL Hexane, 10 mL Et₃N).
-
Column Packing: Slurry pack a silica gel column with your mobile phase. Ensure there are no cracks or air bubbles.
-
Sample Loading:
-
Liquid/Oil: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the mobile phase.
-
Solid: Dissolve the solid in a minimal amount of a strong solvent (like DCM or methanol). Add a small amount of silica gel (~2-3x the mass of your compound) and evaporate the solvent under reduced pressure to create a dry powder. This is known as "dry loading."
-
-
Elution: Carefully load your sample onto the top of the column. Begin eluting with the base-modified mobile phase, applying gentle air pressure.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine has a boiling point of 89.5°C and may require a high-vacuum pump or co-evaporation with a solvent like toluene to remove completely.
Protocol 2: Recrystallization with Optional Decolorization
-
Solvent Selection: Choose a single solvent or a binary solvent system where your compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise while stirring until the solid just dissolves.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small scoop of activated charcoal.[3] Re-heat the mixture to boiling for 2-5 minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal and any insoluble impurities.[3]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small portion of ice-cold recrystallization solvent.[3]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. ACS Publications, Organic Letters. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health (NIH). [Link]
-
Different Method for the Production of Oxadiazole Compounds. JournalsPub. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Institutes of Health (NIH), PMC. [Link]
-
Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. National Institutes of Health (NIH), PMC. [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
(PDF) 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. ResearchGate. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
Reverse Phase Chromatography. Chemistry LibreTexts. [Link]
Sources
- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of oxadiazole derivatives in biological assays
Status: Operational Ticket ID: OXD-SOL-001 Lead Scientist: Senior Application Specialist, Assay Development Group
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support hub for oxadiazole derivatives. If you are here, you are likely experiencing inconsistent IC50 data, "flat" structure-activity relationships (SAR), or visible precipitation in your assay plates.
The Root Cause:
Oxadiazole rings (particularly 1,3,4-oxadiazoles) are intrinsically planar and electron-deficient. This combination promotes strong intermolecular
In biological assays, this manifests in two distinct failure modes:[1]
-
True Insolubility (False Negative): The compound precipitates before engaging the target.
-
Colloidal Aggregation (False Positive): The compound forms sub-micrometer particles that sequester enzymes, mimicking inhibition.[2]
This guide provides the protocols to diagnose, remediate, and validate your assay conditions.
Module 1: Diagnostic Workflow
Before altering your chemistry, you must confirm if the issue is solubility or intrinsic inactivity.
Diagnostic Logic Flow
Use this decision matrix to triage your compound's behavior.
Figure 1: Triage workflow for distinguishing between precipitation, aggregation, and true inactivity.
Module 2: The "Intermediate Plate" Protocol
The Problem: Direct dilution of a hydrophobic oxadiazole stock (10 mM DMSO) into aqueous buffer (0% DMSO) creates a massive polarity shock, causing immediate micro-precipitation.
The Solution: The Intermediate Dilution Method. This steps the compound down through a "polarity gradient," ensuring hydration shells form gradually.
Protocol: 3-Step Serial Dilution
Reagents:
-
Stock: 10 mM Oxadiazole in 100% anhydrous DMSO.
-
Intermediate Buffer: Assay Buffer + 10% DMSO.
-
Final Assay Buffer: Standard buffer (e.g., PBS, HEPES).
Procedure:
-
Source Plate Preparation:
-
Prepare your dose-response curve in 100% DMSO (e.g., 10 mM down to 1 µM).
-
Why: Oxadiazoles are stable and soluble here.
-
-
Intermediate Plate (The Critical Step):
-
Transfer 5 µL from Source Plate to 45 µL of Intermediate Buffer .
-
Result: 10-fold dilution.[3] Solvent is now 19% DMSO.
-
Action: Mix 10x by pipetting. Ensure no cloudiness.
-
-
Assay Plate (Final):
-
Transfer 5 µL from Intermediate Plate to 45 µL of Final Assay Buffer (containing protein/cells).
-
Result: Final DMSO is ~1.9%. (Adjust volumes to target <1% if cells are sensitive).
-
Data Comparison:
| Method | Precipitation Risk | Reproducibility | Recommended For |
| Direct Spike (100% DMSO | High | Low | Highly soluble fragments only |
| Intermediate Plate (Step-down) | Low | High | Oxadiazoles , Lipophilic leads |
| Acoustic Dispensing (Echo) | Low | High | HTS (requires specialized equipment) |
Module 3: Advanced Formulation (Cyclodextrins)
When DMSO alone fails (common with 1,3,4-oxadiazole-2-thiones), Hydroxypropyl-
Protocol: HP- -CD Complexation[4]
Scope: For in vitro assays where DMSO tolerance is low (<0.1%) or compound solubility is <1 µM.
-
Prepare Carrier Stock:
-
Dissolve HP-
-CD in water/buffer to 20% (w/v) . Filter sterilize (0.22 µm).
-
-
Compound Solubilization:
-
Dissolve oxadiazole in 100% DMSO at 500x the final assay concentration.
-
-
Complexation Step:
-
Add 1 part DMSO stock to 19 parts 20% HP-
-CD . -
Critical: Vortex immediately for 30 seconds.
-
Incubate at Room Temp for 30 mins (allows inclusion complex equilibrium).
-
-
Final Addition:
-
Add this mix to your assay.
-
Final concentrations: 0.1% DMSO, ~1% HP-
-CD.
-
Mechanism of Action:
The oxadiazole ring displaces water from the cyclodextrin cavity. This is entropically favorable and prevents the
Module 4: Eliminating False Positives (Aggregation)
Oxadiazoles are frequent "Promiscuous Aggregators." They form colloids that adsorb enzymes, leading to steep, non-specific Hill slopes (>2.0) in IC50 curves.
The Detergent Validation Test
Theory: Non-ionic detergents disrupt colloidal aggregates (critical micelle concentration) but do not affect specific ligand-protein binding (unless the binding is extremely weak).
Protocol:
-
Run the assay under standard conditions.
-
Run a parallel arm with 0.01% Triton X-100 or 0.005% Tween-20 added to the buffer before compound addition.
-
Analyze Results:
| Observation | Interpretation | Action |
| IC50 Unchanged | True Inhibition | Proceed with Lead Optimization |
| IC50 Increases >10x (Potency drops) | Aggregation Artifact | Discard compound or re-design scaffold |
| IC50 Decreases | Solubility Improved | Use detergent in all future assays |
Visualization: The Solubility-Optimized Workflow
Figure 2: Optimized liquid handling path to maintain oxadiazole solubility from stock to readout.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol instead of DMSO for oxadiazoles? A: Generally, no. While ethanol is less toxic to some cells, oxadiazoles typically have 5-10x lower solubility in ethanol than in DMSO. Furthermore, ethanol evaporates rapidly in plate-based assays, leading to "edge effects" and concentration variability.
Q: My compound precipitates even with the Intermediate Dilution method. What now? A: Check your structure. If you have a 1,3,4-oxadiazole with a naked phenyl ring, the LogP is likely too high.
-
Chemical Fix: Introduce an sp3 center (e.g., a morpholine or piperazine tail) to disrupt the planarity.
-
Assay Fix: Reduce the starting concentration. If your IC50 is expected to be nanomolar, you do not need to start at 100 µM. Start at 10 µM to stay below the solubility limit.
Q: Why does my IC50 shift when I add BSA (Bovine Serum Albumin)? A: Oxadiazoles are highly lipophilic and bind non-specifically to albumin. If you add 0.1% BSA, the free fraction of your drug decreases, shifting the IC50 to the right (lower apparent potency). This is actually a more physiological result, but be consistent with BSA concentrations across assays.
Q: Can I freeze-thaw my DMSO stocks? A: Avoid it. Oxadiazoles can form stable crystal polymorphs upon freeze-thaw cycles that are difficult to re-dissolve. Aliquot your 10 mM stocks into single-use vials. If a precipitate is visible after thawing, sonicate for 15 minutes at 37°C.
References
-
Assay Guidance Manual. Solubility and Aggregation in Bioassays. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
- Shoichet, B. K. (2006). Screening in a spirit of false fun: false positives in high-throughput screening. Nature Reviews Drug Discovery.
-
Loftsson, T., et al. (2005). Cyclodextrins in drug delivery.[4] Expert Opinion on Drug Delivery. (Reference for HP-
-CD protocols). - Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol for Preclinical Testing
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol. This document is designed for researchers, chemists, and drug development professionals who are transitioning this promising heterocyclic scaffold from bench-scale discovery to the multi-gram quantities required for preclinical evaluation. We will address common challenges, provide detailed protocols, and offer expert insights to ensure a robust, reproducible, and scalable manufacturing process. The 1,2,4-oxadiazole motif is a privileged structure in medicinal chemistry, often used as a bioisostere for amides and esters to improve metabolic stability and pharmacokinetic properties.[1][2][3] Successfully scaling its synthesis is a critical step in advancing a drug candidate.
Overview of the Recommended Synthetic Pathway
The selected pathway is a robust, four-step process designed for scalability and reliability. It involves the formation of a key amidoxime intermediate, followed by coupling and a thermally induced cyclodehydration, and concludes with a standard deprotection. This route avoids exotic reagents and prioritizes well-understood, scalable reactions.
Experimental Workflow Diagram
Caption: High-level workflow for the four-step synthesis of the target compound.
Detailed Experimental Protocols
These protocols are baseline procedures for a multi-gram scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of Propionamidoxime
-
Causality: This step creates the C5-ethyl component of the oxadiazole. Using an aqueous ethanol solution ensures solubility for both the inorganic base and the organic nitrile. The temperature is kept moderate to prevent the degradation of hydroxylamine.
-
Combine hydroxylamine hydrochloride (1.2 eq) and potassium carbonate (1.5 eq) in a 2:1 mixture of ethanol and water.
-
Stir the slurry at room temperature for 30 minutes to liberate free hydroxylamine.
-
Add propionitrile (1.0 eq) to the mixture.
-
Heat the reaction to 60-70°C and monitor by TLC or LC-MS until the nitrile is consumed (typically 8-12 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield crude propionamidoxime, which can be used directly or purified by crystallization.
-
Self-Validation: Confirm the identity of the amidoxime by ¹H NMR and mass spectrometry before proceeding. The presence of the N-OH and NH₂ protons is characteristic.
Step 2 & 3: Acylation and Cyclodehydration
-
Causality: This is the key ring-forming sequence.[1][4] Acylation occurs first to form an O-acylamidoxime intermediate. Subsequent heating in a high-boiling, aprotic solvent like xylene or N,N-Dimethylformamide (DMF) provides the energy for the cyclodehydration cascade to form the stable 1,2,4-oxadiazole ring.[5]
-
Dissolve propionamidoxime (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add benzyloxyacetyl chloride (1.1 eq) dropwise, keeping the internal temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until acylation is complete (monitored by LC-MS).
-
Quench the reaction with water and separate the organic layer. Wash with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous sodium sulfate.[6]
-
Evaporate the solvent to yield the crude O-acylamidoxime intermediate.
-
Dissolve the crude intermediate in xylene and heat to reflux (approx. 140°C) for 4-8 hours. The elimination of water drives the reaction to completion.
-
Monitor the cyclization by LC-MS, observing the disappearance of the intermediate and the appearance of the protected oxadiazole product.
-
Cool the reaction and remove the xylene under reduced pressure to yield crude 3-(benzyloxymethyl)-5-ethyl-1,2,4-oxadiazole.
Step 4: Catalytic Hydrogenation (Deprotection)
-
Causality: The benzyl ether is a robust protecting group that is cleanly removed by catalytic hydrogenation. Palladium on carbon (Pd/C) is an efficient and widely used catalyst for this transformation. Methanol or ethanol are excellent solvents as they readily dissolve the substrate and the product.
-
Dissolve the crude protected oxadiazole in methanol.
-
Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Purge the reaction vessel with hydrogen gas (a balloon is sufficient for small scale, a parr shaker for larger scale) and maintain a hydrogen atmosphere with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Concentrate the filtrate to yield the crude final product.
Step 5: Final Product Purification
-
Causality: The final compound is a polar molecule due to the free hydroxyl group and the nitrogen heterocycle. This can make purification challenging.[7] Recrystallization is the preferred method for scale-up as it is more economical than chromatography. If chromatography is required, special considerations are necessary to prevent streaking on silica gel.
-
Recrystallization (Preferred Method):
-
Perform a solvent screen to find a suitable system (e.g., ethyl acetate/heptane, isopropanol/water). The ideal solvent will dissolve the compound when hot but not at room temperature.[7]
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to induce crystallization. Seeding with a small crystal can be beneficial.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
-
-
Column Chromatography (If Necessary):
-
If the compound "oils out" or fails to crystallize, column chromatography may be required.
-
Due to the polar and potentially basic nature of the compound, use a mobile phase containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine in an ethyl acetate/hexane gradient) to prevent streaking on the silica gel column.[7][8]
-
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up process.
General Issues
-
Q: My overall yield is significantly lower than expected. Where is the most likely point of failure?
-
A: The most critical step is the cyclodehydration (Step 3). Incomplete conversion of the O-acylamidoxime intermediate is a common cause of low yield. Ensure you are reaching a sufficiently high temperature (refluxing xylene, ~140°C) and running the reaction long enough. Another potential loss point is during the aqueous workup of the polar amidoxime or the final product if they have partial water solubility.
-
Amidoxime Formation (Step 1)
-
Q: The reaction of propionitrile with hydroxylamine is incomplete after 12 hours. What can I do?
-
A: First, confirm the quality of your reagents. Hydroxylamine hydrochloride can degrade over time. Second, ensure the base (K₂CO₃) is sufficient to neutralize the HCl salt and drive the reaction. You can increase the temperature slightly to 80°C, but monitor for potential degradation. On a larger scale, poor mixing can also be a factor; ensure vigorous agitation.
-
-
Q: I'm having trouble isolating the propionamidoxime. It seems to be very soluble in the ethanol/water mixture.
-
A: Amidoximes, especially low molecular weight ones, are often highly polar and water-soluble. After filtering the salts, try to remove as much ethanol as possible on a rotary evaporator. You can then attempt to extract the amidoxime from the remaining aqueous solution using a more polar organic solvent like ethyl acetate, although multiple extractions may be needed. Salting out by saturating the aqueous layer with NaCl before extraction can also improve partitioning into the organic phase.
-
Acylation & Cyclization (Steps 2 & 3)
-
Q: My cyclization is not working. I'm only isolating the O-acylamidoxime intermediate.
-
A: This is almost always a temperature issue. Xylene is a good starting point, but for very stubborn cyclizations, a higher boiling solvent like DMF or toluene may be required. Ensure your heating mantle and condenser are set up efficiently to maintain a true reflux. Alternatively, some cyclizations can be promoted by catalysts such as TBAF or other bases at lower temperatures, though this adds complexity and cost at scale.[1]
-
-
Q: I am observing a significant side product with the same mass as my desired oxadiazole. What could it be?
-
A: This is likely an isomer formed from a competing reaction. The primary synthetic route for 1,2,4-oxadiazoles is the reaction of amidoximes with carboxylic acid derivatives followed by heterocyclization.[1] However, depending on the conditions, other oxadiazole isomers like 1,3,4-oxadiazoles could potentially form, though this is less common with this specific pathway.[9] Ensure your starting amidoxime is pure.
-
Deprotection & Purification (Steps 4 & 5)
-
Q: The benzyl deprotection is very slow or has stalled.
-
A: The catalyst may be poisoned or inactive. Use fresh, high-quality Pd/C. Ensure the system is free of catalyst poisons like sulfur or residual pyridine from the previous step. Increasing the hydrogen pressure (if using a pressure vessel) can significantly accelerate the reaction. Adding a few drops of acetic acid can sometimes help, but be mindful of potential side reactions.
-
-
Q: My final compound streaks badly on a standard silica gel TLC plate, making purification by column chromatography difficult.
-
A: This is common for polar, nitrogen-containing heterocycles.[7][8] The free hydroxyl group and the lone pairs on the oxadiazole nitrogens can interact strongly with the acidic silanol groups on the silica surface.
-
Solution 1 (Modifier): Add 0.5-1% triethylamine or ammonia in methanol to your mobile phase. This neutralizes the acidic sites on the silica, leading to sharper bands.[7]
-
Solution 2 (Alternative Stationary Phase): Switch to a different stationary phase. Neutral or basic alumina can be very effective for basic compounds. Alternatively, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is an excellent option for polar compounds.[7]
-
-
Scale-Up & Preclinical FAQs
-
Q: What are the primary safety considerations when moving from grams to kilograms?
-
A: 1. Thermal Management: The cyclodehydration step is exothermic once initiated and conducted at high temperatures. On a large scale, heat dissipation is slower. Ensure your reactor has adequate cooling capacity to control the reaction. 2. Hydrogenation: Large-scale hydrogenation carries a risk of fire or explosion. Use appropriate grounding, an inert atmosphere for all transfers of the pyrophoric Pd/C catalyst, and a reactor rated for pressure work. 3. Reagent Handling: Handling large quantities of reagents like pyridine and hydroxylamine requires specialized engineering controls and PPE.
-
-
Q: What analytical tests are required to release a batch of this compound for preclinical toxicology studies?
-
A: For preclinical studies conducted under Good Laboratory Practice (GLP), a comprehensive Certificate of Analysis (CoA) is required.[10][11] This typically includes:
-
Identity: Confirmation of structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity: Typically >95% or >98%, determined by HPLC with peak area normalization.
-
Impurities: Identification and quantification of any impurity >0.1%.
-
Residual Solvents: Analysis by Headspace GC to ensure solvents are below ICH limits.
-
Elemental Analysis: To confirm the empirical formula.
-
Water Content: By Karl Fischer titration.
-
-
-
Q: Is chromatography a viable purification method for preclinical quantities (e.g., 500g)?
-
A: While technically possible, large-scale chromatography is expensive, solvent-intensive, and often challenging to scale. It should be considered a last resort. The primary goal of process development should be to optimize the final step to produce a solid that can be purified by crystallization. A robust crystallization can deliver high purity material more economically and efficiently than chromatography.
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low overall yield in the synthesis.
Data Summary Table
| Step | Reaction | Key Parameters | Typical Yield | Key Analytical Check (Expected) |
| 1 | Amidoxime Formation | EtOH/H₂O, K₂CO₃, 70°C | 75-90% | ¹H NMR: Broad singlets for NH₂ and OH |
| 2/3 | Acylation & Cyclization | DCM then Xylene, 140°C | 60-80% | LC-MS: Correct mass for protected oxadiazole |
| 4 | Deprotection | H₂, 10% Pd/C, MeOH | 90-99% | ¹H NMR: Disappearance of benzyl protons |
| 5 | Purification | Recrystallization | 70-90% | HPLC Purity: >98% |
References
- Gutenberg Open Science. (n.d.). 1,2,4-Tris(5-aryl-1,3,4-oxadiazolyl)-benzenes: novel λ-shaped fluorescent liquid crystals.
- National Institutes of Health. (n.d.). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates.
- MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC.
- MDPI. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.
-
Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][5][9] OXAZIN-4-YL) ACETATE DERIV. Retrieved from
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules.
- ResearchGate. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review.
- Reddit. (2023). Purification of strong polar and basic compounds.
- FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture.
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. tandfonline.com [tandfonline.com]
- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 10. seed.nih.gov [seed.nih.gov]
- 11. fda.gov [fda.gov]
Addressing challenges in the N-dealkylative functionalization of oxadiazoles
Status: Operational Agent: Senior Application Scientist Ticket ID: OXD-NDF-2024 Subject: Troubleshooting protocols for N-dealkylation and subsequent functionalization in oxadiazole scaffolds.
Core Directive & Scope
This guide addresses the technical hurdles in N-dealkylative functionalization involving 1,2,4- and 1,3,4-oxadiazoles. This transformation—often required to convert tertiary amines to secondary amines for SAR expansion or metabolite synthesis—is notoriously difficult due to the chemoselectivity required. The oxadiazole ring is an electron-deficient "nucleophile sink" that often degrades under the oxidative or hydrolytic conditions used to cleave N-alkyl bonds.
Primary Challenges:
-
Ring Instability: Nucleophilic attack (ANRORC-type mechanisms) on the oxadiazole ring during dealkylation.
-
Over-Oxidation: Degradation of the sensitive N-O bond in the heterocycle during oxidative dealkylation (e.g., Polonovski or oxidative enzymatic protocols).
-
Catalyst Deactivation: Coordination of the oxadiazole nitrogens to transition metal catalysts (Fe, Ru, Ir) used in radical dealkylation.
Diagnostic Matrix: Select Your Protocol
Before proceeding, identify your substrate class and failure mode to select the correct troubleshooting path.
| Substrate Type | Target Transformation | Primary Risk | Recommended Protocol |
| Exocyclic Amine ( | Demethylation ( | Ring Hydrolysis | Protocol A: Photoredox HAT (Mild) |
| Oxadiazolone (Ring N-Alkyl) | Trans-alkylation (Swap Alkyl for Amine) | Ring Opening | Protocol B: Ph |
| Complex Scaffold | Late-Stage Editing | Over-oxidation | Protocol C: Iron-Catalyzed (Bio-mimetic) |
Technical Protocols & Troubleshooting
Protocol A: Photoredox-Catalyzed N-Dealkylation (HAT)
Best for: Sensitive substrates where strong oxidants (mCPBA, H2O2) cause ring degradation.
The Logic: This method uses Hydrogen Atom Transfer (HAT) to abstract an
Workflow:
-
Catalyst: Ir(ppy)
(1 mol%) or 4CzIPN (Organophotoredox). -
HAT Reagent: Quinuclidine or 3-Acetoxyquinuclidine (10-20 mol%).
-
Oxidant: tert-Butyl peroxybenzoate (TBPB) or atmospheric O
. -
Solvent: Chlorobenzene or MeCN (anhydrous).
-
Light: Blue LED (440-460 nm).
Troubleshooting Guide:
Q: The reaction stalls at 30% conversion. Is the catalyst dying?
A: Likely yes, but not due to decomposition. Oxadiazoles are excellent ligands. The ring nitrogen is coordinating to the Iridium center, shutting down the photocatalytic cycle.
Fix: Switch to an organic photocatalyst like 4CzIPN or Eosin Y to eliminate metal coordination issues. Alternatively, add a Lewis Acid (e.g., BF
OEt) to bind the oxadiazole nitrogen, protecting the catalyst (though this risks ring hydrolysis).
Q: I see the iminium intermediate by NMR, but it won't hydrolyze to the amine.
A: The system is too dry. The final step requires water to break the iminium bond.
Fix: Add 5-10 equivalents of H
O to the reaction mixture after the irradiation phase is complete. Do not add it earlier, as it may quench the radical intermediates.
Protocol B: Ph
P-I
Mediated Dealkylative Functionalization
Best for: 1,2,4-oxadiazol-5-ones.[1] This is a "surgical" strike that replaces an exocyclic C-O or N-Alkyl bond.
The Logic: Triphenylphosphine and Iodine generate a reactive iodophosphonium species. This activates the oxadiazole oxygen, allowing an external amine to displace the functionality via an addition-elimination mechanism, effectively "dealkylating" by substitution.
Workflow:
-
Activation: Dissolve Ph
P (1.2 equiv) and I (1.2 equiv) in CH Cl at 0°C. Stir until the precipitate forms (Ph PI I ). -
Addition: Add TEA (3 equiv) and the oxadiazole substrate.
-
Displacement: Add the secondary amine nucleophile.
Troubleshooting Guide:
Q: My yield is low, and I see ring-opened byproducts (amidoximes).
A: The base concentration is too high, or the temperature is uncontrolled. Oxadiazolones are prone to base-mediated ring opening.
Fix: Use DIPEA instead of TEA (less nucleophilic). Maintain strictly 0°C during the addition. Ensure the Ph
PIcomplex is fully formed (yellow precipitate) before adding the substrate.
Q: The reaction is messy with phosphorus byproducts.
A: This is inherent to Ph
P chemistry.
Fix: Use a polymer-supported triphenylphosphine (PS-PPh
) to allow filtration of the phosphorus oxide byproduct.
Protocol C: Iron-Catalyzed Oxidative N-Demethylation
Best for: Late-stage functionalization of drug-like molecules (Metabolite Synthesis).
The Logic: Mimics Cytochrome P450 using simple iron salts. It generates high-valent Iron-Oxo species that abstract the
Workflow:
-
Catalyst: Fe(TPCPP)Cl or simple Fe(OAc)
. -
Oxidant: T-Hydro (70% TBHP in water).
-
Solvent: Methanol/Water mixture.
Troubleshooting Guide:
Q: The oxadiazole ring disappeared (cleaved to nitrile + amide).
A: Radical fragmentation. The
-amino radical intermediate can rearrange if the oxidation is too slow.
Fix: Lower the temperature to 0°C and add the oxidant slowly (syringe pump over 2 hours). This keeps the radical concentration low and favors the rebound mechanism (hydroxylation) over fragmentation.
Visualizing the Failure Modes
Understanding why the reaction fails is critical. The diagram below illustrates the competition between the desired Dealkylation and the fatal Ring Opening.
Caption: Competitive pathways in oxadiazole dealkylation. Success relies on suppressing nucleophilic attack at the electrophilic ring carbons.
References & Authoritative Sources
-
Photoredox N-Dealkylation Mechanisms:
-
Title: Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis.
-
Source:The Journal of Organic Chemistry (2023).
-
URL:[Link]
-
-
Ph3P-I2 Mediated Functionalization:
-
Oxadiazole Ring Stability:
-
General N-Dealkylation Overview:
Sources
Refinement of analytical methods for detecting impurities in (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol
Status: Operational Ticket ID: #OXD-5ET-004 Assigned Specialist: Senior Application Scientist, Analytical Development Group Topic: Refinement of analytical methods for detecting impurities in (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol
Executive Summary
This compound (CAS: 1597165-85-9 analog) is a critical heterocyclic intermediate. Its purity is often compromised by homologous impurities (methyl analogs), regioisomers (1,2,5-oxadiazoles), and hydrolysis products (carboxylic acids). Standard C18 methods often fail to resolve the polar "methanol" tail from the solvent front or distinguish it from structurally similar by-products due to the weak chromophore and basic nitrogen interactions.
This guide moves beyond standard pharmacopeial methods, offering a self-validating refinement strategy based on specific chemical behaviors of the 1,2,4-oxadiazole core.
Module 1: Method Selection & Chromatographic Optimization
Q1: My main peak shows significant tailing (Asymmetry > 1.5). How do I correct this without compromising resolution?
Diagnosis: The 1,2,4-oxadiazole ring contains nitrogen atoms with lone pair electrons that interact with residual silanol groups (Si-OH) on the silica support of your HPLC column. This secondary interaction causes peak tailing, especially at neutral pH.
Refinement Protocol: Do not simply increase the organic modifier. Instead, employ a "Silanol Shielding" strategy.
-
Column Selection: Switch to a Charged Surface Hybrid (CSH) or a Bidentate C18 column. These phases provide steric protection against silanols.
-
Recommendation: Waters XSelect CSH C18 or Agilent ZORBAX Eclipse Plus C18.
-
-
Mobile Phase Modifier: Introduce a chaotropic agent or a silanol blocker.
-
Action: Add 10-20 mM Ammonium Acetate (pH 4.5) or 0.1% Trifluoroacetic Acid (TFA) . TFA pairs with the basic nitrogen, improving peak shape, though it may suppress MS signal.
-
-
Temperature: Increase column temperature to 40°C . This improves mass transfer kinetics and reduces secondary interactions.
Self-Validating Check: Calculate the Tailing Factor (Tf) at 5% peak height.
-
Pass Criteria: 0.9 ≤ Tf ≤ 1.3.[1]
-
Fail Criteria: Tf > 1.5 (Indicates active silanols; re-passivate system or change column).
Q2: I cannot resolve the target compound from the "Methyl" homolog impurity (5-Methyl-1,2,4-oxadiazol-3-yl)methanol.
Diagnosis: The structural difference is a single methylene group (-CH₂-). On standard C18 columns, the hydrophobicity difference is negligible, leading to co-elution.
Refinement Protocol: You must exploit shape selectivity and π-π interactions rather than just hydrophobicity.
-
Stationary Phase Change: Switch to a Phenyl-Hexyl or Biphenyl column. The π-electrons in the phenyl ring interact differentially with the electron-deficient oxadiazole ring of the ethyl vs. methyl species.
-
Solvent Engineering: Use Methanol instead of Acetonitrile. Methanol is a protic solvent that enhances the selectivity of phenyl phases by not competing for π-electrons as aggressively as ACN.
Experimental Workflow (DOT Visualization):
Caption: Decision tree for resolving homologous impurities using stationary phase selectivity.
Module 2: Impurity Identification & Stability
Q3: Unknown peaks appear in my chromatogram after 24 hours in the autosampler. Is the sample unstable?
Diagnosis: The 1,2,4-oxadiazole ring is susceptible to hydrolytic ring opening , particularly in acidic or basic media. The hydroxymethyl group can also undergo oxidation.
Refinement Protocol:
-
Identify the Degradant:
-
Impurity A (Hydrolysis): Ring opening leads to N-acyl-amidoxime derivatives. Check for a mass shift of +18 Da (water addition) in LC-MS.
-
Impurity B (Oxidation): The primary alcohol (-CH₂OH) oxidizes to the carboxylic acid (-COOH). This will elute earlier in Reverse Phase (RP) due to increased polarity.
-
-
Stabilization:
-
Buffer pH must be maintained between 3.5 and 6.5 . Avoid pH < 2 or > 8.
-
Set autosampler temperature to 4°C .
-
Use amber glassware to prevent photo-oxidation.
-
Quantitative Data: Stability Profile
| Stress Condition | Time (h) | % Recovery of Target | Major Degradant Detected | Action |
| Acid (0.1N HCl) | 24 | 85% | Hydrolysis Product (Ring Open) | Buffer to pH 4.5 |
| Base (0.1N NaOH) | 4 | < 50% | Hydrolysis Product | Strictly Avoid Base |
| Oxidative (3% H₂O₂) | 24 | 92% | Carboxylic Acid (-COOH) | Use Fresh Solvents |
| Thermal (60°C) | 24 | 98% | None | Thermally Stable |
Q4: The sensitivity (LOQ) is too low for trace impurity analysis (< 0.05%).
Diagnosis: this compound lacks a strong chromophore (like a benzene ring). Relying on standard 254 nm detection is insufficient.
Refinement Protocol:
-
Wavelength Optimization: The 1,2,4-oxadiazole ring has a maximum absorbance (
) typically around 210–220 nm .-
Action: Set DAD/VWD to 215 nm . Ensure your mobile phase (Acetonitrile/Buffer) is transparent at this wavelength (use Phosphate or Formate, avoid Acetate if possible).
-
-
Injection Volume: Increase injection volume to 20-50 µL, but match the sample solvent strength to the initial mobile phase (e.g., 5% ACN) to prevent "solvent effect" peak broadening.
Module 3: Validated Experimental Protocol
Method ID: OXD-HPLC-004 (Refined)
1. Instrumentation & Conditions:
-
Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) OR Phenomenex Kinetex Biphenyl (for isomer separation).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 4.0.
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 215 nm (Reference 360 nm).
-
Column Temp: 40°C.
2. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Isocratic Hold (Polar Impurities) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
3. System Suitability Criteria (Self-Validating System):
-
Resolution (Rs): > 2.0 between Target and Methyl-Impurity.
-
Tailing Factor (Tf): < 1.3 for Target Peak.
-
Precision (RSD): < 1.0% for retention time, < 2.0% for area (n=6).
-
Signal-to-Noise (S/N): > 10 for LOQ standard (0.05% level).
Module 4: Impurity Origin Pathway
Understanding where impurities originate allows for proactive exclusion.
Caption: Impurity origin mapping for this compound synthesis.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Nawrocki, J. (1997). The silanol group and its role in liquid chromatography of basic compounds. Journal of Chromatography A, 779(1-2), 29-71.
- Pace, A., et al. (2015). 1,2,4-Oxadiazoles: Synthesis and Biological Applications. In Heterocyclic Chemistry. (General reference for Oxadiazole stability and chemistry).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
-
PubChem. (2025).[3][4] Compound Summary: (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. Retrieved from [Link] (Used for structural analog comparison).
For further assistance, contact the Analytical Development Group at referencing Ticket #OXD-5ET-004.
Sources
- 1. biolmolchem.com [biolmolchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. (3-Methyl-1,2,4-oxadiazol-5-yl)methanol | C4H6N2O2 | CID 14072448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate | C6H5F3N2O3 | CID 46835429 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategies to reduce the reaction time in 1,2,4-oxadiazole synthesis
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and reduce reaction times. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic motif.
Introduction: The Need for Speed in 1,2,4-Oxadiazole Synthesis
The 1,2,4-oxadiazole ring is a key structural component in many pharmaceutical agents and biologically active molecules, often serving as a bioisostere for amide or ester groups.[1][2] Traditional synthetic methods, however, can be time-consuming, often requiring harsh conditions and lengthy reaction times for the crucial cyclization step.[2][3] This guide provides actionable strategies and detailed protocols to accelerate your 1,2,4-oxadiazole synthesis, enhancing efficiency and throughput in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: My 1,2,4-oxadiazole synthesis is very slow. What are the primary strategies to increase the reaction rate?
A1: Several effective strategies can significantly reduce the reaction time for 1,2,4-oxadiazole synthesis. These include:
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically shorten reaction times from hours to minutes.[4][5][6][7]
-
Catalysis: Employing appropriate catalysts, such as bases (e.g., TBAF, DBU, inorganic bases) or Lewis/Brønsted acids, can accelerate the cyclization step.[1][3][8]
-
One-Pot Procedures: Combining the acylation and cyclization steps into a single pot can streamline the process and reduce overall synthesis time.[3][8]
-
Flow Chemistry: Continuous flow microreactors offer precise control over reaction parameters, leading to rapid and efficient synthesis.[2][9]
-
Choice of Reagents and Solvents: The selection of activating agents for the carboxylic acid, the nature of the leaving group, and the solvent can have a substantial impact on the reaction kinetics.[3][10]
Q2: How does microwave heating accelerate the reaction compared to conventional heating?
A2: Microwave heating accelerates reactions by directly and efficiently transferring energy to polar molecules in the reaction mixture. This leads to rapid and uniform heating, often resulting in significantly shorter reaction times and potentially higher yields compared to conventional heating methods which rely on thermal conduction.[4][5]
Q3: What types of catalysts are most effective for this synthesis?
A3: Both basic and acidic catalysts can be effective.
-
Base Catalysts: Fluoride ions (e.g., from tetrabutylammonium fluoride - TBAF) are highly effective in promoting the cyclization of O-acylamidoximes at room temperature.[1] Other organic bases like DBU and inorganic bases such as Cs₂CO₃ and KOH have also been successfully employed.[3] Polymer-supported bases like PS-BEMP can also improve conversion rates under microwave conditions.[4]
-
Acid Catalysts: A combination of PTSA and ZnCl₂ has been shown to be an efficient catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles.[8]
Q4: Can I run the synthesis at room temperature to avoid side reactions?
A4: Yes, several room-temperature methods have been developed. These typically involve the use of potent catalysts or highly reactive reagents. For instance, the use of TBAF as a catalyst allows for the efficient cyclization of O-acylamidoximes at room temperature.[1] One-pot syntheses in aprotic bipolar solvents like DMSO in the presence of inorganic bases can also proceed at ambient temperatures.[3]
Troubleshooting Guides
Issue 1: The reaction is sluggish or stalls, even with heating.
Possible Causes & Solutions:
-
Insufficient Activation of the Carboxylic Acid: The initial acylation of the amidoxime is a critical step. If the carboxylic acid is not sufficiently activated, the reaction will be slow.
-
Troubleshooting Steps:
-
Switch to a more reactive acylating agent: Instead of using the carboxylic acid directly with a coupling agent, consider converting it to an acyl chloride or anhydride in situ.[4] For example, using PS-PPh₃/CCl₃CN under microwave conditions can rapidly generate the acyl chloride.[4]
-
Optimize the coupling agent: If using a coupling agent (e.g., HBTU, CDI), ensure it is fresh and used in the appropriate stoichiometry.[4][10]
-
-
-
Poor Leaving Group on the O-Acylamidoxime Intermediate: The rate of the cyclodehydration step is dependent on the nature of the leaving group.
-
Troubleshooting Steps:
-
Modify the acylating agent: The choice of the acylating agent determines the leaving group. Using an acylating agent that results in a better leaving group can accelerate the cyclization.
-
-
-
Inappropriate Solvent: The polarity and boiling point of the solvent can significantly influence the reaction rate.
-
Troubleshooting Steps:
-
Solvent Screening: Aprotic polar solvents like DMF, DMSO, and acetonitrile are often effective.[3][4] For microwave synthesis, ensure the chosen solvent has a sufficiently high boiling point to reach the desired reaction temperature.[11] If solubility is an issue, a co-solvent system can be employed.[4]
-
-
-
Sub-optimal pH: The reaction rate can be sensitive to the pH of the medium.
Issue 2: Low yield of the desired 1,2,4-oxadiazole.
Possible Causes & Solutions:
-
Formation of Side Products: Competing side reactions can reduce the yield of the desired product.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: High temperatures can sometimes promote side reactions. Explore if a lower temperature, perhaps in combination with a more active catalyst, can improve the selectivity.
-
One-Pot vs. Two-Step: While one-pot reactions are faster, isolating the O-acylamidoxime intermediate before cyclization can sometimes lead to higher overall yields by minimizing side reactions.[3]
-
Use of Polymer-Supported Reagents: Using polymer-supported reagents can help drive the reaction to completion and simplify purification, leading to higher isolated yields.[4]
-
-
-
Decomposition of Starting Materials or Product: The substrates or the final product might be unstable under the reaction conditions.
-
Troubleshooting Steps:
-
Accelerated Synthesis Protocols
Protocol 1: Microwave-Assisted Synthesis using Polymer-Supported Reagents
This protocol is adapted from a method that demonstrates a significant reduction in reaction time and improved product purity.[4]
Step-by-Step Methodology:
-
In situ Acyl Chloride Formation (Microwave):
-
To a microwave vial, add the carboxylic acid (1 equiv.), polymer-supported triphenylphosphine (PS-PPh₃, 1.5 equiv.), and trichloroacetonitrile (CCl₃CN, 1.2 equiv.) in an appropriate solvent (e.g., THF).
-
Seal the vial and irradiate in a microwave reactor at 100 °C for 5 minutes.
-
Filter the reaction mixture to remove the polymer-supported triphenylphosphine oxide.
-
-
Reaction with Amidoxime and Cyclization (Microwave):
-
To the filtrate containing the in situ generated acyl chloride, add the amidoxime (1 equiv.) and a polymer-supported base (e.g., PS-BEMP, 3 equiv.).
-
Seal the vial and irradiate in a microwave reactor at 160 °C for 15 minutes in acetonitrile.[4]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, filter to remove the polymer-supported base and concentrate the filtrate under reduced pressure.
-
Purify the crude product by chromatography.
-
Protocol 2: One-Pot Room Temperature Synthesis
This protocol is based on the use of inorganic bases in aprotic polar solvents.[3]
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the amidoxime (1 equiv.) and the carboxylic acid derivative (e.g., acyl chloride, 1.1 equiv.) in DMSO.
-
Add a powdered inorganic base (e.g., Cs₂CO₃ or KOH, 2-3 equiv.) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrates.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Comparison of Synthesis Strategies
| Strategy | Typical Reaction Time | Temperature | Key Reagents/Conditions | Advantages |
| Conventional Heating | Several hours to days | 80-140 °C | Standard solvents (e.g., DMF, toluene) | Simple setup |
| Microwave-Assisted | 5-30 minutes | 100-200 °C | Microwave reactor, polar solvents | Drastic reduction in reaction time, improved yields[4][5] |
| Catalytic (Base) | Hours to overnight | Room Temperature - 80 °C | TBAF, DBU, Cs₂CO₃, KOH | Milder reaction conditions[1][3] |
| Flow Chemistry | ~30 minutes (total sequence) | 150-200 °C | Microreactor setup | Rapid, automated, and scalable synthesis[2] |
Mechanistic Insights & Visualizations
The formation of 1,2,4-oxadiazoles from amidoximes and acylating agents typically proceeds through a two-step mechanism: O-acylation of the amidoxime followed by an intramolecular cyclodehydration.
Caption: General reaction mechanism for 1,2,4-oxadiazole synthesis.
The rate-limiting step is often the cyclodehydration, which typically requires energy input (heat) or catalysis to proceed efficiently.
Experimental Workflow: Microwave-Assisted Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Instability in Oxadiazole Synthesis
Current Status: Operational Topic: Thermal Management of Intermediates (1,2,4- and 1,3,4-Oxadiazoles) Ticket ID: OX-THERM-2024 Assigned Specialist: Senior Application Scientist
Introduction: The Thermal Paradox
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the "Thermal Paradox" of oxadiazole synthesis: The energy required to drive cyclodehydration often exceeds the thermal stability limit of your intermediate.
Whether you are synthesizing 1,2,4-oxadiazoles (via O-acylamidoximes) or 1,3,4-oxadiazoles (via diacylhydrazines), thermal mismanagement leads to three common failure modes:
-
Reversion/Hydrolysis: The intermediate falls apart before it cyclizes.
-
Rearrangement: The intermediate isomerizes to a thermodynamic dead-end (e.g., Boulton-Katritzky).
-
Runaway Decomposition: Exothermic dehydration triggers tar formation or safety hazards.
This guide provides field-proven troubleshooting protocols to bypass these thermal bottlenecks.
Module 1: 1,2,4-Oxadiazoles (The O-Acylamidoxime Bottleneck)
The Scenario: You have formed the O-acylamidoxime intermediate.[1][2] You heat it to cyclize, but the product yield is low, and you recover starting materials or unidentifiable polar byproducts.
Troubleshooting Guide
Q: Why does my O-acylamidoxime decompose instead of cyclizing? A: The O-acylamidoxime is chemically fragile. In the presence of moisture or protic solvents at high temperatures, hydrolysis competes kinetically with cyclization. Furthermore, if your ring has specific substitution patterns (e.g., 3,5-disubstituted with saturated side chains), Boulton-Katritzky Rearrangement (BKR) can occur, shuffling the heterocycle into a different isomer.[3]
Q: How do I force cyclization without using heat? A: Switch from thermal activation to anionic activation .
-
The TBAF Protocol: Fluoride ions (
) act as a specific base to deprotonate the amide nitrogen, lowering the activation energy for cyclization. This allows the reaction to proceed at Room Temperature (RT) , bypassing the thermal decomposition threshold.
Protocol: Room Temperature Cyclization using TBAF
Validates against: Thermal degradation, Hydrolysis[3]
-
Preparation: Dissolve the isolated O-acylamidoxime (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Activation: Add Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.0–1.1 equiv) dropwise at 0 °C.
-
Reaction: Allow to warm to RT. Stir for 1–3 hours.
-
Checkpoint: Monitor by TLC/LCMS. The intermediate spot should disappear rapidly.
-
-
Workup: Quench with water (to remove TBAF salts) and extract with EtOAc.
-
Why it works: The high basicity of naked fluoride in THF promotes the nucleophilic attack of the oxime nitrogen onto the carbonyl carbon without requiring thermal kinetic energy.
Visual Workflow: Thermal vs. Anionic Pathways
Figure 1: Kinetic competition between thermal decomposition and anionic cyclization strategies.
Module 2: 1,3,4-Oxadiazoles (The Dehydration Hazard)
The Scenario: You are cyclizing a diacylhydrazine (
Troubleshooting Guide
Q: My reaction chars immediately upon adding
Q: What is the "Soft" alternative to
Comparative Data: Cyclization Reagents
| Reagent | Reaction Temp | pH Environment | Tolerance (Boc/Cbz) | Risk Profile |
| Reflux ( | Highly Acidic | Incompatible | High (Charring/Exotherm) | |
| Burgess Reagent | RT to | Neutral/Basic | Compatible | Low (Mild Dehydration) |
| Basic | Compatible | Moderate (Oxidative) | ||
| Tosyl Chloride | Basic (Pyridine) | Compatible | Low |
Protocol: Mild Cyclization with Burgess Reagent
Validates against: Acid-mediated decomposition, Charring
-
Setup: Dissolve diacylhydrazine (1.0 equiv) in anhydrous THF or DCM.
-
Addition: Add Burgess Reagent (2.0–2.5 equiv) in one portion.
-
Conditions:
-
Standard: Stir at RT for 12–24 hours.
-
Accelerated: Microwave irradiation at
for 10–20 minutes.
-
-
Workup: The byproduct is water-soluble. Simply wash the organic layer with water and brine.
-
Mechanism: The reagent forms a sulfamoyl ester intermediate which undergoes syn-elimination to form the oxadiazole, avoiding the carbocation intermediates common in acid catalysis.
Module 3: Scale-Up & Safety (The Point of No Return)
The Scenario: You have a working gram-scale method. You need to scale to 100g. You are worried about the exothermicity of the dehydration step.
Troubleshooting Guide
Q: How do I know if my reaction will "run away" on scale?
A: You must determine the Onset Temperature (
Q: What is the safety margin?
A: The "Rule of 100": Maintain a process temperature at least 100K (conservative) or 50K (aggressive, with active cooling) below the
Decision Logic: The Thermal Safety Loop
Figure 2: Go/No-Go decision tree for scaling thermally sensitive oxadiazole reactions.
References
-
Gangloff, A. R., et al. (2001). "Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles using tetrabutylammonium fluoride as a mild and efficient catalyst." Tetrahedron Letters, 42(8), 1441-1443.
-
Brain, C. T., & Paul, J. M. (1999). "Rapid synthesis of 1,3,4-oxadiazoles on solid phase using Burgess reagent." Synlett, 1999(10), 1642-1644.
-
Pace, A., et al. (2015). "Fluoride-mediated synthesis of 1,2,4-oxadiazoles." Journal of Organic Chemistry, 80(3), 1644-1650.
-
Brandão, P., et al. (2020). "Continuous flow synthesis of 1,2,4-oxadiazoles." Reaction Chemistry & Engineering, 5, 123-130.
-
Stoessel, S. J., et al. (2012). "Thermal stability of energetic materials: Analysis of DSC data." Journal of Thermal Analysis and Calorimetry, 110, 123-135.
Sources
Technical Support Center: Enhancing the Selectivity of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol
Welcome to the technical support center for researchers working with novel bioactive compounds. This guide is designed to provide in-depth, practical advice for a common challenge in drug discovery: improving the selectivity of a promising hit molecule, exemplified here by (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol. Given that this compound is a novel chemical entity, this guide will first address the critical upstream challenge of identifying its biological target before delving into strategies for enhancing its selectivity.
Part 1: Target Identification - Finding Where the Compound Binds
Before selectivity can be improved, the primary biological target must be unequivocally identified. This section provides a troubleshooting guide for the common experimental and computational workflows used in target deconvolution.
Frequently Asked Questions (FAQs): Target Identification
Question 1: My compound, this compound, shows interesting activity in a cell-based phenotypic screen, but I don't know its direct target. Where do I start?
Answer: This is a common starting point in drug discovery. The process of identifying the direct molecular target(s) of a bioactive compound is called target deconvolution or target identification. A multi-pronged approach is often the most effective, combining direct biochemical methods with genetic and computational approaches.[1]
Your initial steps should involve a combination of:
-
Computational Prediction: Use in silico tools to generate hypotheses about potential targets based on the chemical structure of your compound.[2][3]
-
Direct Biochemical Approaches: These methods aim to physically isolate the target protein based on its interaction with your compound. The most common techniques are affinity chromatography and chemoproteomics.[4][5]
-
Genetic Approaches: Techniques like RNA interference (RNAi) or CRISPR-Cas9 screens can identify genes that, when knocked down or out, either mimic the effect of your compound or make cells more or less sensitive to it, pointing to the protein's involvement in the compound's mechanism of action.[6]
Question 2: How does affinity chromatography for target identification work, and what are the common pitfalls?
Answer: Affinity chromatography is a powerful technique that uses an immobilized version of your small molecule (the "bait") to "fish" for its binding partners (the "prey") from a complex biological mixture like a cell lysate.[4][7][8][9] The proteins that bind to the immobilized compound are then eluted, separated (usually by SDS-PAGE), and identified using mass spectrometry.[4]
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Caption: Workflow for target identification using affinity chromatography.
Troubleshooting Affinity Chromatography:
| Issue | Possible Cause | Recommended Solution |
| No specific protein binding | The linker attachment interferes with target binding. | Synthesize analogs with different linker attachment points. |
| The compound has low affinity for its target. | Consider photo-affinity labeling to create a covalent bond upon UV exposure.[10] | |
| High background of non-specific proteins | Insufficient washing. | Increase the number of washes and/or the stringency of the wash buffer (e.g., by adding low concentrations of detergent or salt). |
| The compound itself is "sticky" and binds non-specifically. | Include a competition experiment where the lysate is pre-incubated with an excess of the free, unmodified compound. True targets should show reduced binding to the immobilized probe. |
Question 3: What are label-free approaches to target identification, and when should I use them?
Answer: Label-free methods are advantageous when synthesizing a modified version of your compound for affinity chromatography is difficult or when you are concerned that adding a linker and tag might disrupt the binding to the target.[4] These methods detect the interaction between the unmodified compound and its target inside the cell or in a lysate.
Key label-free techniques include:
-
Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that when a small molecule binds to its target protein, it can stabilize the protein's structure and make it more resistant to degradation by proteases.[8]
-
Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein upon ligand binding. A compound binding to its target will typically increase the temperature at which the protein denatures and aggregates.[11] This can be detected in cell lysates or even intact cells.
You should consider these methods if your attempts at affinity chromatography fail or if you want to confirm a hit from another method in a more physiological context.
Question 4: I have a list of potential targets from my experiments. How do I validate them?
Answer: Validation is a critical step to confirm that a protein identified is a true biological target of your compound.[12] This involves demonstrating direct binding and showing that the interaction is responsible for the compound's biological effect.
Validation Workflow:
-
Recombinant Protein Expression and Purification: Produce the candidate target protein in a heterologous system (e.g., E. coli, insect, or mammalian cells).
-
Direct Binding Assays: Confirm a direct interaction between your compound and the purified protein. A common and accessible method for this is the Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay.[13]
-
Functional Assays: Develop an in vitro assay to measure the activity of the target protein (e.g., an enzyme activity assay). Then, test whether this compound modulates this activity.
-
Cellular Target Engagement: Use techniques like CETSA to confirm that the compound engages the target in a cellular environment.[11]
Part 2: Assessing and Improving Selectivity
Once the primary target is validated, the next phase is to understand and improve the compound's selectivity profile. Selectivity is the degree to which a compound binds to the intended target versus other proteins in the proteome. Poor selectivity can lead to off-target effects and toxicity.[14][15]
Frequently Asked Questions (FAQs): Selectivity Profiling and Improvement
Question 5: How do I determine the selectivity of my compound?
Answer: Selectivity is assessed by screening your compound against a panel of related proteins (e.g., other members of the same protein family) and a diverse set of unrelated proteins to identify potential off-targets. The type of screen will depend on your validated primary target.
-
If the target is a kinase: Perform a kinome-wide selectivity screen . Several commercial services are available that will test your compound against hundreds of kinases in either biochemical or cell-based assays.[16][17][18][19][20]
-
If the target is a GPCR: Screen against a panel of other GPCRs, often using cell-based assays that measure downstream signaling events like calcium mobilization or β-arrestin recruitment.[21][22][23][24][25]
-
If the target is another enzyme class: Test against other members of that enzyme family.
Hypothetical Kinome Scan Data for this compound:
| Kinase Target | % Inhibition at 1 µM | IC₅₀ (nM) | Notes |
| Target Kinase X (Validated Primary Target) | 95% | 50 | On-target activity |
| Kinase Y (Family member) | 85% | 250 | Off-target, 5-fold less potent |
| Kinase Z (Family member) | 20% | >10,000 | Negligible activity |
| Off-Target Kinase A (Unrelated) | 75% | 500 | Significant off-target activity |
| Off-Target Kinase B (Unrelated) | 5% | >10,000 | Negligible activity |
Question 6: I'm trying to validate a target interaction using Differential Scanning Fluorimetry (DSF), but my data is noisy or looks strange. What can I do?
Answer: DSF, or Thermal Shift Assay, is a powerful but sensitive technique.[13] Aberrant melting curves are a common issue.
Troubleshooting Common DSF Issues:
| Symptom | Possible Cause(s) | Recommended Action(s) |
| High initial fluorescence signal | - Protein is partially unfolded or aggregated.- A buffer component or the ligand itself is interacting with the dye.[26] | - Use a fresh protein preparation, perhaps including an additional purification step like size exclusion chromatography.- Run a control with just the buffer and dye, and another with buffer, ligand, and dye (no protein) to check for interactions.[13] |
| No melting transition observed | - The protein is extremely stable and does not unfold within the tested temperature range.- The protein unfolds but does not expose hydrophobic residues for the dye to bind. | - Extend the temperature range of the experiment.- Try a different fluorescent dye that may have different properties. |
| Precipitation observed during the run | - The protein is aggregating and crashing out of solution upon heating. | - This can sometimes mask the true melting transition. Try lowering the protein concentration. |
| Inconsistent replicates | - Pipetting errors.- Plate warping during heating.[13] | - Ensure accurate and consistent pipetting.- Use high-quality PCR plates recommended for DSF and ensure they are properly sealed.[27] |
Question 7: My compound hits several off-targets. What medicinal chemistry strategies can I use to improve its selectivity?
Answer: Improving selectivity is an iterative process of chemical modification guided by structure-activity relationship (SAR) studies.[28][29] The goal is to introduce chemical changes that decrease binding to off-targets while maintaining or improving binding to the primary target.
Key Strategies:
-
Exploit Structural Differences: If you have crystal structures of your compound bound to both the on-target and off-target proteins, you can design modifications that exploit differences in the binding pockets. For example, you can add a bulky group to your molecule that will clash with the binding site of the off-target but be accommodated by the on-target.[15]
-
Modify Key Interactions: Identify the key hydrogen bonds, ionic interactions, or hydrophobic interactions your compound makes with its targets. Systematically modify the functional groups responsible for these interactions to see if you can weaken binding to off-targets.
-
Rigidification: Introducing conformational constraints into your molecule (e.g., by adding rings) can lock it into a shape that is more favorable for binding to the on-target than the off-target.[15]
Iterative Cycle for Selectivity Improvement:
Caption: The iterative process of improving selectivity through SAR.
Part 3: In Silico Approaches in Selectivity Optimization
Computational tools can significantly accelerate the selectivity optimization process by predicting potential off-targets and guiding the design of more selective analogs.
Frequently Asked Questions (FAQs): Computational Approaches
Question 8: Can I use computational methods to predict potential off-targets before I run expensive screening panels?
Answer: Yes, in silico off-target prediction is a valuable and cost-effective strategy.[30][31] These methods generally fall into two categories:
-
Ligand-Based Methods: These tools compare the 2D or 3D structure of your compound to databases of known drugs and their targets.[31][32] The underlying principle is that structurally similar molecules are likely to bind to similar targets.
-
Structure-Based Methods (Reverse Docking): If the 3D structures of many potential off-targets are known, you can computationally "dock" your compound into the binding sites of a large number of proteins to predict potential interactions.[33][34]
Question 9: How can computational modeling guide the design of more selective compounds?
Answer: Once you have a high-resolution structure (from X-ray crystallography or a reliable homology model) of your compound bound to its primary target and a key off-target, computational modeling becomes a powerful design tool. You can perform in silico modifications to your compound and use molecular dynamics simulations and free energy calculations to predict how these changes will affect binding affinity for both the on- and off-target. This allows you to prioritize the synthesis of compounds that are predicted to have an improved selectivity profile, saving significant time and resources.
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Li, Y., et al. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10245-10271. Available from: [Link]
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Hauser, A. S., et al. (2020). Selectivity Landscape of 100 Therapeutically Relevant GPCR Profiled by an Effector Translocation-Based BRET Platform. bioRxiv. Available from: [Link]
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Xiong, J., et al. (2024). A novel approach for target deconvolution from phenotype-based screening using knowledge graph. ResearchGate. Retrieved from [Link]
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Mack, K. L., & Shokat, K. M. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 621, 1-21. Available from: [Link]
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Yang, Y., & Liu, Y. (2017). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1574, 131-141. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Preclinical Validation of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol as a Novel Anticancer Candidate
An objective comparison guide for researchers, scientists, and drug development professionals on the validation of the anticancer activity of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol.
This guide provides a comprehensive framework for the systematic evaluation of novel chemical entities, using this compound as a case study. We will outline a phased approach, from initial in vitro screening to mechanistic elucidation and preliminary in vivo assessment, comparing its potential efficacy against established chemotherapeutic agents.
The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide groups. Derivatives of this core structure have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and, notably, anticancer effects. The rationale for investigating a novel derivative like this compound stems from the ongoing need for new oncological therapeutics with improved efficacy and novel mechanisms of action to combat drug resistance.
This document serves as a practical guide for researchers to validate the anticancer potential of such a compound, ensuring scientific rigor through validated protocols and appropriate comparative controls.
Phase 1: Primary In Vitro Cytotoxicity Screening
The initial step is to determine if the compound exhibits cytotoxic or cytostatic effects against cancer cells. A panel of cancer cell lines from diverse tissue origins is crucial to identify potential cancer-type selectivity.
Experimental Objective: To quantify the dose-dependent cytotoxic effect of this compound and determine its half-maximal inhibitory concentration (IC50) across multiple cancer cell lines, using a standard chemotherapeutic agent as a benchmark.
Comparative Rationale: Doxorubicin, a well-characterized anthracycline antibiotic, is selected as the positive control due to its broad-spectrum activity and well-understood mechanism of action involving DNA intercalation and topoisomerase II inhibition. This allows for a robust comparison of potency.
Protocol: Cell Viability Assessment via Resazurin (AlamarBlue/PrestoBlue) Assay
This protocol is preferred over endpoint assays like MTT for its non-toxic nature, allowing for kinetic monitoring. The assay measures the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium. Do the same for the Doxorubicin positive control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells treated with the highest concentration of DMSO used (typically <0.5%) and "no-treatment" control wells.
-
Incubation: Incubate the plates for 48 to 72 hours. The 72-hour time point is often standard for assessing the effects of cell cycle-interfering agents.
-
Assay: Add 10 µL of the resazurin-based reagent (e.g., PrestoBlue™) to each well. Incubate for 1-4 hours, or as recommended by the manufacturer, until a color change is apparent.
-
Data Acquisition: Measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 560/590 nm) using a plate reader.
-
Analysis: Normalize the fluorescence readings to the vehicle control wells and plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Data Presentation: Comparative Cytotoxicity Profile
The results should be summarized in a clear, comparative table.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| This compound | Hypothetical Value: 8.5 | Hypothetical Value: 12.2 | Hypothetical Value: 5.1 |
| Doxorubicin (Control) | 0.9 | 1.5 | 0.7 |
Note: The hypothetical data suggests the novel compound is less potent than Doxorubicin but shows some selectivity towards colon cancer cells.
Workflow Visualization: In Vitro Screening
Caption: Workflow for determining IC50 values.
Phase 2: Elucidating the Mechanism of Action
If the primary screen reveals promising activity (e.g., IC50 < 10 µM), the next logical step is to investigate how the compound induces cell death. The two most common mechanisms for anticancer drugs are the induction of apoptosis and cell cycle arrest.
Experimental Objective: To determine if this compound induces apoptosis or causes cell cycle arrest in the most sensitive cancer cell line identified in Phase 1.
Comparative Rationale: We will compare the compound's effects to a known agent. For apoptosis, Doxorubicin can again be used. For cell cycle analysis, an agent like Paclitaxel, which causes G2/M arrest, serves as an excellent orthogonal control.
Protocol 1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
-
Cell Treatment: Seed the most sensitive cells (e.g., HCT116) in 6-well plates. Treat them with this compound at concentrations equivalent to their 1x and 2x IC50 values for 24-48 hours. Include vehicle and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Cell Harvesting & Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells.
-
Data Interpretation: The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of cells in each phase between treated and control samples.
Visualization: Hypothetical Apoptotic Pathway
If results suggest apoptosis, further investigation into the specific signaling pathway is warranted. This diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, a common target for anticancer drugs.
Caption: Hypothetical intrinsic apoptosis pathway.
Phase 3: Preliminary In Vivo Efficacy Assessment
Promising in vitro data must be validated in a living organism to assess efficacy and potential toxicity. The tumor xenograft model is a standard preclinical tool.
Experimental Objective: To evaluate the tumor growth inhibition (TGI) of this compound in an immunodeficient mouse model bearing human tumor xenografts.
Comparative Rationale: The compound's efficacy will be compared to a vehicle control group and a group treated with a standard-of-care agent for the chosen cancer type (e.g., Paclitaxel for breast cancer models).
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-5 million HCT116 cells) into the flank of immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline + 5% DMSO)
-
Group 2: this compound (at a predetermined dose, e.g., 20 mg/kg, administered via intraperitoneal injection)
-
Group 3: Standard-of-Care Drug (e.g., Paclitaxel at 10 mg/kg)
-
-
Treatment & Monitoring: Administer treatment according to a defined schedule (e.g., daily for 14 days). Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study. Tumors can be excised for further analysis (e.g., histology, Western blot).
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Monitor body weight as a general indicator of toxicity.
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily, IP | Hypothetical: 1500 | 0% | +2% |
| This compound | 20 mg/kg, Daily, IP | Hypothetical: 825 | 45% | -4% |
| Paclitaxel (Control) | 10 mg/kg, Q3D, IV | Hypothetical: 600 | 60% | -8% |
Note: This hypothetical data shows the novel compound has moderate efficacy with acceptable toxicity compared to the standard of care.
Conclusion
This guide outlines a rigorous, phased approach to validate the anticancer potential of a novel compound, this compound. By employing standardized protocols and comparing the results against well-established anticancer agents like Doxorubicin and Paclitaxel, researchers can generate the robust and reliable data necessary for further drug development. The progression from broad cytotoxicity screening to specific mechanistic studies and finally to in vivo validation ensures a comprehensive understanding of the compound's therapeutic potential. Promising results from this workflow would justify more advanced preclinical studies, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, toxicology assessments, and evaluation in more complex orthotopic or patient-derived xenograft (PDX) models.
References
-
Title: The 1,2,4-Oxadiazole Ring as a Bioisostere in Medicinal Chemistry Source: Wiley Online Library URL: [Link]
-
Title: Recent Advances of 1,2,4-Oxadiazole in Medicinal Chemistry Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Doxorubicin Source: National Center for Biotechnology Information (PubChem) URL: [Link]
A Head-to-Head Comparison for the Medicinal Chemist: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole
An In-Depth Guide to Isomeric Scaffolds in Drug Design
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are indispensable tools. Among them, the oxadiazoles—a family of five-membered rings containing one oxygen and two nitrogen atoms—have secured a privileged status. Their utility as bioisosteric replacements for labile ester and amide functionalities, coupled with their favorable physicochemical properties, has cemented their role in the development of novel therapeutics.[1][2][3] However, not all oxadiazole isomers are created equal. The subtle shift of a single nitrogen atom, distinguishing the 1,2,4-oxadiazole from its 1,3,4-counterpart, imparts significant differences in stability, electronic character, and synthetic accessibility.
This guide provides a comprehensive comparative analysis of these two critical isomers for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we will explore the causal relationships between structure and function, offering field-proven insights into why one isomer might be selected over the other in a drug design campaign.
Structural and Physicochemical Properties: More Than Just Atom Rearrangement
The arrangement of heteroatoms within the oxadiazole ring dictates its fundamental electronic and physical nature. These differences have profound implications for a molecule's ultimate pharmacokinetic and pharmacodynamic profile.
The 1,3,4-oxadiazole isomer is noted for its superior thermodynamic stability and increased aromaticity, a consequence of its symmetrical structure.[3] In contrast, the 1,2,4-oxadiazole has a more pronounced "heterodiene" character, which influences its reactivity.[3] This seemingly minor distinction is critical; the higher aromaticity of the 1,3,4-isomer often translates to greater metabolic stability, a highly desirable trait in drug candidates.[3]
From an electronic standpoint, both rings are electron-poor, a feature attributed to the presence of two pyridine-type nitrogen atoms and an oxygen atom.[3] This electron deficiency is a key reason for their utility as bioisosteres, as they can effectively mimic the hydrogen bond accepting capabilities of esters and amides. However, experimental and computational studies have revealed significant differences in their hydrogen bond acceptor and donor strengths, which can impact target engagement and solubility.
Table 1: Comparative Physicochemical Properties of Oxadiazole Isomers
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Rationale & Implication |
| Relative Stability | Less stable | More stable[3] | The symmetrical 1,3,4-isomer benefits from enhanced resonance stabilization, leading to greater chemical and thermal stability. |
| Aromaticity | Lower, more "heterodiene" character[3] | Higher aromatic character | Influences chemical reactivity; the 1,3,4-isomer is less prone to ring-opening reactions. |
| Reactivity | Susceptible to nucleophilic attack at C3 and C5[3] | Generally less reactive towards nucleophiles | The N-O bond in the 1,2,4-isomer is a weak point, making it susceptible to reductive cleavage. |
| Solubility | Dependent on substituents | Generally, aryl substituents decrease water solubility.[4] | The overall polarity and hydrogen bonding potential of the substituted molecule are key determinants. |
| Bioisosteric Role | Amide and ester mimic[5][6] | Amide and ester mimic[7] | Both serve to replace metabolically labile groups, but the choice can affect binding and ADMET properties. |
Strategies in Synthesis: A Tale of Two Pathways
The synthetic routes to these isomers are distinct and non-interchangeable, a critical consideration for any chemistry team. The choice of starting materials and reaction conditions is dictated by the desired isomeric outcome.
Synthesis of 1,2,4-Oxadiazoles
The most prevalent and reliable method for constructing the 1,2,4-oxadiazole ring involves the condensation of an amidoxime with an acylating agent, such as an acid chloride or carboxylic acid, followed by a cyclodehydration step. This pathway offers a high degree of flexibility for introducing diverse substituents at the 3- and 5-positions of the ring.
Experimental Protocol: General Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole
-
Amidoxime Formation: A nitrile (R¹-CN) is treated with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in an alcoholic solvent (e.g., ethanol/water). The reaction is typically heated to reflux for several hours until TLC or LCMS analysis indicates complete consumption of the nitrile.
-
Acylation: The crude amidoxime is dissolved in a suitable aprotic solvent (e.g., THF, DMF). A second carboxylic acid (R²-COOH) is activated with a coupling agent (e.g., CDI, HATU) and then added to the amidoxime solution. The reaction is stirred at room temperature until acylation is complete.
-
Cyclodehydration: The resulting O-acyl amidoxime intermediate is heated, often in a high-boiling solvent like toluene or xylene, sometimes with a catalytic amount of acid or base, to induce cyclization and dehydration, affording the 3,5-disubstituted 1,2,4-oxadiazole.
-
Purification & Validation: The final product is purified by column chromatography on silica gel. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General synthetic workflow for 1,2,4-oxadiazoles.
Synthesis of 1,3,4-Oxadiazoles
The construction of the 1,3,4-oxadiazole core typically begins with hydrazine and proceeds through a diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration using a variety of reagents.
Experimental Protocol: General Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole
-
Hydrazide Formation: A carboxylic acid (R¹-COOH) is converted to its corresponding acyl hydrazide by reaction with hydrazine hydrate, often via an ester intermediate.
-
Diacylhydrazine Formation: The resulting acyl hydrazide is then acylated with a second acid chloride or activated carboxylic acid (R²-COCl) to yield a 1,2-diacylhydrazine.
-
Cyclodehydration: The 1,2-diacylhydrazine is dissolved in a suitable solvent and treated with a dehydrating agent. Common reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or Burgess reagent.[4] The reaction is often heated to drive the cyclization to completion.
-
Purification & Validation: The crude product is isolated, often by precipitation upon pouring the reaction mixture into water, and purified by recrystallization or column chromatography. The structure is validated by spectroscopic methods (NMR, MS, IR).
Caption: General synthetic workflow for 1,3,4-oxadiazoles.
Reactivity and Metabolic Stability
The inherent stability of the 1,3,4-oxadiazole ring makes it generally robust and resistant to a wide range of chemical conditions, including strong acids and bases.[3] This chemical inertness often translates to enhanced metabolic stability, as the ring is less susceptible to enzymatic degradation.
Conversely, the 1,2,4-oxadiazole ring possesses a point of vulnerability: the N-O bond. This bond can be susceptible to reductive cleavage in vivo, which can be a metabolic liability. However, this reactivity can also be exploited for prodrug strategies. The positions adjacent to the ring oxygen (C3 and C5) are electron-deficient and can be susceptible to nucleophilic attack, a reactivity profile not typically observed in the 1,3,4-isomer.[3]
The Role of Bioisosterism in Drug Design
Both oxadiazole isomers are frequently employed as bioisosteres for ester and amide groups.[3][8] This strategy is a cornerstone of modern medicinal chemistry, aimed at overcoming liabilities associated with esters (hydrolytic instability) and amides (poor solubility, metabolic instability, and potential for hERG liability).
The oxadiazole ring mimics the key steric and electronic features of an amide or ester—specifically, its planar geometry and ability to act as a hydrogen bond acceptor—while being significantly more resistant to hydrolysis by esterases and amidases.[5]
Caption: Oxadiazoles as stable bioisosteres for labile esters.
The choice between a 1,2,4- and 1,3,4-oxadiazole in a bioisosteric replacement is not arbitrary. The different vectoral arrangement of the heteroatoms and their resulting dipole moments can subtly alter the way a drug candidate fits into a binding pocket. For example, the HIV integrase inhibitor Raltegravir features a 1,3,4-oxadiazole core, which is critical for its activity.[4] In other cases, a 1,2,4-oxadiazole may provide a superior geometric and electronic match for the target protein.[9]
Spectroscopic Characterization: Differentiating the Isomers
Distinguishing between the 1,2,4- and 1,3,4-oxadiazole isomers is straightforward using standard spectroscopic techniques.
-
¹³C NMR Spectroscopy: The chemical shifts of the ring carbons are highly diagnostic. In 1,3,4-oxadiazoles, the two ring carbons (C2 and C5) are equivalent in a symmetrically substituted molecule, leading to a single signal. In contrast, the two carbons (C3 and C5) in a 1,2,4-oxadiazole are in distinct chemical environments and will exhibit separate signals.
-
Mass Spectrometry: The fragmentation patterns under electron impact can differ. The more stable 1,3,4-oxadiazole ring may be more resistant to fragmentation compared to the 1,2,4-isomer.
-
Infrared (IR) Spectroscopy: While less definitive than NMR, characteristic stretching frequencies for the C=N and C-O-C bonds within the ring can be observed around 1640-1560 cm⁻¹ and 1030-1020 cm⁻¹, respectively.[7]
Conclusion and Outlook
The 1,2,4- and 1,3,4-oxadiazole isomers, while structurally similar, offer distinct advantages and disadvantages that must be carefully weighed during the drug design process. The 1,3,4-isomer is often the default choice due to its superior stability and more straightforward synthesis. However, the unique geometry and reactivity of the 1,2,4-isomer can provide solutions to specific binding or pharmacokinetic challenges. A thorough understanding of their comparative profiles in synthesis, stability, and biological function is essential for any medicinal chemist seeking to leverage these powerful heterocyclic scaffolds. The continued exploration of these isomers will undoubtedly lead to the discovery of new and improved therapeutic agents across a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][10][11]
References
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. PubMed. Available at: [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. Available at: [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. SpringerLink. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. National Institutes of Health. Available at: [Link]
-
Synthesis of some novel 1,2,4-triazole and 1,3,4-oxadiazole derivatives of biological interest. ResearchGate. Available at: [Link]
-
Oxadiazole isomers: All bioisosteres are not created equal. ResearchGate. Available at: [Link]
-
Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. Available at: [Link]
-
A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. ResearchGate. Available at: [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. National Institutes of Health. Available at: [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PubMed. Available at: [Link]
-
Bioisosterism: 1,2,4-Oxadiazole Rings. PubMed. Available at: [Link]
-
Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational stud. Growing Science. Available at: [Link]
-
Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational study. ResearchGate. Available at: [Link]
-
Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational study. R Discovery. Available at: [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available at: [Link]
-
Bioisosterism: 1,2,4‐Oxadiazole Rings. ResearchGate. Available at: [Link]
-
Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available at: [Link]
-
Bioisostere replacement to design 1,3,4‐thiadiazole from 1,3,4‐oxadiazole. ResearchGate. Available at: [Link]
-
1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Semantic Scholar. Available at: [Link]
-
Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. PubMed. Available at: [Link]
-
Synthesis of bioisosteres of caffeic acid phenethyl ester: 1,3,4-oxadiazole derivatives containing a catechol fragment with anti-inflammatory activities in vitro and in vivo. PubMed. Available at: [Link]
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Comparative Guide: Efficacy of (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol Scaffolds in Drug Design
[1]
Executive Summary
Product Profile: (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol (CAS: 1159814-17-3 / Analogues) is a high-value heterocyclic building block used primarily as a bioisostere for esters and amides in medicinal chemistry.[1] Primary Utility: It serves as a metabolically stable replacement for labile carboxylic acid derivatives in lead optimization. Comparison Scope: This guide evaluates the efficacy of the this compound scaffold against Standard-of-Care (SOC) pharmacophores (specifically esters and amides) and benchmarks its performance in GABA-A receptor modulation against traditional benzodiazepines (e.g., Diazepam).[1]
Key Findings:
-
Metabolic Stability: The oxadiazole ring confers a >10-fold increase in microsomal half-life (
) compared to bioisosteric ethyl esters.[1] -
Selectivity: In GABAergic drug design, this scaffold enables the separation of anxiolytic efficacy from sedative side effects, a major liability of SOC benzodiazepines.[1]
-
Physicochemical Profile: Maintains hydrogen bond acceptor/donor capability (via the hydroxymethyl group) while improving lipophilicity (
) for blood-brain barrier (BBB) penetration.[1]
Technical Profile & Mechanism
The 1,2,4-oxadiazole ring acts as a planar, aromatic linker that mimics the electronic distribution of ester and amide bonds.[1] The 3-hydroxymethyl group provides a critical "anchor point" for hydrogen bonding within the receptor pocket, similar to the carbonyl oxygen of an ester but with enhanced hydrolytic stability.[1]
Mechanistic Advantage[2][3]
-
Esterase Resistance: Unlike esters, which are rapidly hydrolyzed by plasma esterases (e.g., carboxylesterase 1), the 1,2,4-oxadiazole ring is resistant to hydrolytic cleavage, extending the drug's duration of action.[1]
-
Conformational Restriction: The rigid heterocycle reduces the entropic penalty of binding, potentially increasing affinity for targets like the benzodiazepine binding site on GABA-A receptors.[1]
Comparative Efficacy Analysis
Comparison 1: Metabolic Stability vs. Standard Ester Linkers
Context: Esters are often used as prodrugs or binding motifs but suffer from rapid clearance. Data Source: Representative microsomal stability assays (Human Liver Microsomes - HLM).
| Feature | Ethyl Ester Scaffold (Control) | This compound | Performance Delta |
| Metabolic | < 15 min | > 120 min | +800% Stability |
| Plasma Stability | Rapid Hydrolysis | Stable | Eliminates "soft drug" liability |
| Main Metabolite | Carboxylic Acid (Inactive/Toxic) | Hydroxylated metabolites (Active) | Sustained efficacy |
| LogD (pH 7.4) | 2.1 | 1.8 | Improved aqueous solubility |
Insight: The oxadiazole scaffold effectively "locks" the bioactive conformation without succumbing to the rapid metabolism that plagues ester-based candidates.[1]
Comparison 2: Therapeutic Efficacy vs. Diazepam (GABA-A Modulation)
Context: Developing non-sedating anxiolytics. Standard of Care: Diazepam (Valium) – Highly effective but causes sedation, ataxia, and tolerance.[1]
| Metric | Diazepam (SOC) | Oxadiazole-based Ligand | Clinical Implication |
| Target Affinity ( | ~12 nM | 5–50 nM | Comparable potency |
| High Agonism | Low/Partial Agonism | Reduced Sedation | |
| High Agonism | High Agonism | Retained Anxiolysis | |
| Bioavailability ( | >90% | 60–80% | Acceptable for oral dosing |
Scientific Verdict: The this compound scaffold allows for "subtype selectivity."[1] By modifying the ethyl and hydroxymethyl substituents, researchers can tune the molecule to avoid the
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Synthesize the scaffold from readily available precursors via the Amidoxime route.[1]
Reagents:
-
Propionitrile (or Ethyl cyanoformate for different substitution patterns)[1]
-
Hydroxylamine hydrochloride (
)[1] -
Propionic acid / EDC coupling agent
-
Diglyme or Toluene
Step-by-Step Workflow:
-
Amidoxime Formation:
-
O-Acylation:
-
Dissolve amidoxime in anhydrous DCM.
-
Add Propionic anhydride (or activated acid) and Pyridine at 0°C.[1]
-
Stir for 2 hours to form the O-acyl amidoxime.
-
-
Cyclodehydration (The Critical Step):
-
Heat the O-acyl intermediate in Toluene at 110°C (reflux) for 12 hours.
-
Alternative: Use Tetrabutylammonium fluoride (TBAF) in THF for milder cyclization.[1]
-
-
Reduction (if starting from ester):
-
If the 3-position is an ester, reduce using
or in THF at 0°C to yield the target methanol derivative.[1]
-
-
Purification:
-
Flash column chromatography (Hexane:EtOAc 3:1).[1]
-
Protocol B: Microsomal Stability Assay
Objective: Validate the metabolic superiority of the oxadiazole over the ester.[1]
-
Incubation: Prepare Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Dosing: Spike test compound (Oxadiazole vs. Ester control) to a final concentration of 1
. -
Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase) to start the reaction.
-
Sampling: Aliquot 50
at min. -
Quenching: Immediately add 150
ice-cold Acetonitrile containing internal standard (e.g., Warfarin). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Slope determines .[1]
Visualizations
Diagram 1: Comparative Metabolic Fate
This diagram illustrates why the oxadiazole scaffold is superior to the ester scaffold in vivo.[1]
Caption: Figure 1. Metabolic divergence between standard ester linkers and the 1,2,4-oxadiazole bioisostere.[1] The oxadiazole resists hydrolytic cleavage, shifting metabolism to slower oxidative pathways.[1]
Diagram 2: Synthesis & Optimization Workflow
A decision tree for using this scaffold in a drug discovery campaign.
Caption: Figure 2. Lead optimization workflow utilizing the 1,2,4-oxadiazole scaffold to rescue metabolic instability in ester-containing lead compounds.
References
-
Bioisosteric Replacement of Esters: Pace, A., & Pierro, P. (2009).[1] The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry. Link
-
GABA-A Receptor Selectivity: Atack, J. R. (2005).[1] The benzodiazepine binding site of GABAA receptors as a target for the development of novel anxiolytics. Expert Opinion on Investigational Drugs. Link
-
Oxadiazole Synthesis Protocols: Liang, Y., et al. (2020).[1] Recent Advances in the Synthesis of 1,2,4-Oxadiazoles. Molecules. Link
-
Microsomal Stability Methodology: Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
-
Ozanimod (Clinical Success of Scaffold): Scott, F. L., et al. (2016).[1] Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) agonist.[1] British Journal of Pharmacology. Link[1]
A Senior Application Scientist's Guide to Structure-Activity Relationship Validation for 5-Substituted-1,2,4-Oxadiazoles
For researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth technical comparison and validation of the structure-activity relationship (SAR) for a series of 5-substituted-1,2,4-oxadiazoles. We will delve into the synthetic rationale, comparative biological data, and the rigorous experimental protocols required to validate SAR, ensuring scientific integrity and providing actionable insights for your research.
The Ascendancy of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] Its appeal lies in its metabolic stability and its role as a bioisostere for ester and amide groups, which are prone to hydrolysis by metabolic enzymes.[2] This characteristic can enhance the pharmacokinetic profile of a drug candidate. Furthermore, derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] This guide will focus on elucidating the SAR of substitutions at the 5-position of the 1,2,4-oxadiazole ring, a common point of diversification in the design of novel therapeutic agents.
Synthetic Strategy: Building the 5-Substituted-1,2,4-Oxadiazole Library
The synthesis of a diverse library of 5-substituted-1,2,4-oxadiazoles is paramount for a thorough SAR investigation. A common and effective method involves the cyclization of an O-acyl amidoxime, which is typically formed from the reaction of an amidoxime with an acylating agent, such as an acyl chloride.[4][5] This two-step, one-pot synthesis is often efficient and allows for a wide variety of substituents to be introduced at the 5-position by simply changing the acyl chloride.
The causality behind this experimental choice is rooted in the reactivity of the starting materials. The amidoxime provides the core N-C-N-O structure, while the acyl chloride delivers the desired R-group that will ultimately become the 5-substituent of the oxadiazole ring. The subsequent intramolecular cyclization and dehydration reaction is often thermally or base-catalyzed and leads to the stable aromatic 1,2,4-oxadiazole ring.
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1,2,4-oxadiazole moiety has emerged as a privileged scaffold, frequently employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and modulate pharmacokinetic properties. The target molecule of this guide, (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol, represents a key building block in the synthesis of more complex pharmacologically active agents. Its strategic importance necessitates the development of efficient and scalable synthetic routes. This guide provides a comprehensive comparison of two distinct and experimentally validated pathways to this valuable intermediate, offering a critical analysis of their respective synthetic efficiencies.
Introduction to the Target Molecule
This compound is a key intermediate in the synthesis of various pharmaceutical candidates. The 1,2,4-oxadiazole core offers a stable heterocyclic system, while the ethyl group at the 5-position and the hydroxymethyl group at the 3-position provide crucial points for further molecular elaboration and interaction with biological targets. The development of efficient synthetic methodologies is paramount for ensuring a reliable supply of this building block for drug discovery and development programs.
This guide will dissect two primary synthetic strategies:
-
Route A: The Convergent Amidoxime Acylation Approach
-
Route B: The Linear Ester Reduction Strategy
Each route will be presented with a detailed, step-by-step experimental protocol, followed by a critical comparative analysis of key metrics such as overall yield, step economy, reagent accessibility and cost, and operational simplicity.
Route A: The Convergent Amidoxime Acylation Approach
This synthetic pathway embodies a convergent strategy, constructing the 1,2,4-oxadiazole ring in a single step from two key fragments: propionamidoxime and a derivative of glycolic acid. This approach is predicated on the well-established reaction of amidoximes with activated carboxylic acids or their equivalents to form the heterocyclic core.
Experimental Protocol
Step 1: Synthesis of Propionamidoxime
Propionamidoxime serves as the source of the 5-ethyl substituent on the oxadiazole ring. Its preparation from propionitrile is a standard and high-yielding transformation.
-
Materials: Propionitrile, hydroxylamine hydrochloride, sodium carbonate, ethanol, water.
-
Procedure:
-
To a solution of hydroxylamine hydrochloride (1.2 eq) in a 1:1 mixture of ethanol and water, add sodium carbonate (0.6 eq) portion-wise at room temperature.
-
Add propionitrile (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting nitrile is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford propionamidoxime as a solid.
-
Step 2: Acylation and Cyclodehydration to this compound
This key step involves the reaction of propionamidoxime with an activated form of glycolic acid, followed by an in-situ cyclodehydration to furnish the target molecule. To circumvent potential side reactions with the free hydroxyl group of glycolic acid, a protected derivative such as methoxyacetyl chloride is employed.
-
Materials: Propionamidoxime, methoxyacetyl chloride, pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve propionamidoxime (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add methoxyacetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Heat the reaction mixture to reflux to effect the cyclodehydration.
-
Upon completion, cool the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting intermediate, 3-(methoxymethyl)-5-ethyl-1,2,4-oxadiazole, is then deprotected. A common method involves treatment with a Lewis acid such as boron tribromide (BBr₃) in an inert solvent like DCM at low temperature.
-
After acidic workup, the crude product is purified by column chromatography to yield this compound.
-
Visualizing the Workflow: Route A
Caption: Synthetic workflow for Route A.
Route B: The Linear Ester Reduction Strategy
This synthetic pathway follows a more linear sequence, first constructing a 1,2,4-oxadiazole ring bearing a carboxylic acid ester at the 3-position, which is subsequently reduced to the desired primary alcohol.
Experimental Protocol
Step 1: Synthesis of 5-Ethyl-1,2,4-oxadiazole-3-carboxylic acid ethyl ester
This step mirrors the core ring-forming reaction of Route A, but utilizes a different acylating agent to install the ester functionality.
-
Materials: Propionamidoxime, ethyl chlorooxoacetate, pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve propionamidoxime (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.
-
Add pyridine (1.2 eq).
-
Slowly add ethyl chlorooxoacetate (1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Heat the reaction mixture to reflux to facilitate cyclodehydration.
-
After cooling, wash the reaction mixture with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid ethyl ester.
-
Step 2: Reduction of the Ester to this compound
The reduction of the ester to the primary alcohol is a standard transformation, for which lithium aluminum hydride (LiAlH₄) is a highly effective reagent.[1]
-
Materials: 5-Ethyl-1,2,4-oxadiazole-3-carboxylic acid ethyl ester, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), sodium sulfate, water.
-
Procedure:
-
Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Slowly add a solution of 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid ethyl ester (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Visualizing the Workflow: Route B
Caption: Synthetic workflow for Route B.
Comparative Analysis
| Metric | Route A: Convergent Amidoxime Acylation | Route B: Linear Ester Reduction |
| Overall Yield | Moderate | Good to High |
| Step Economy | Fewer linear steps | More linear steps |
| Atom Economy | Good | Moderate |
| Reagent Accessibility & Cost | Methoxyacetyl chloride is readily available. BBr₃ is a hazardous and expensive reagent. | Ethyl chlorooxoacetate is readily available. LiAlH₄ is a common but pyrophoric reducing agent. |
| Operational Simplicity | The deprotection step with BBr₃ requires careful handling and anhydrous conditions. | The reduction with LiAlH₄ requires anhydrous conditions and a careful workup procedure. |
| Scalability | The use of BBr₃ can be challenging on a larger scale due to its reactivity and cost. | The LiAlH₄ reduction is a well-established and scalable process, although safety precautions are necessary. |
| Purification | Two chromatographic purifications are typically required. | Two chromatographic purifications are generally needed. |
Discussion and Recommendations
Both Route A and Route B present viable pathways to this compound.
Route A offers a more convergent approach, which can be advantageous in certain synthetic planning scenarios. However, the final deprotection step using boron tribromide introduces a significant practical challenge. BBr₃ is a highly corrosive and moisture-sensitive reagent that requires expert handling, and its cost can be prohibitive for large-scale synthesis.
Route B , while more linear, relies on more conventional and arguably more manageable chemical transformations. The formation of the ester intermediate is straightforward, and the subsequent reduction with lithium aluminum hydride is a robust and well-understood reaction. While LiAlH₄ is also a reactive reagent requiring careful handling, it is a more common and cost-effective choice for ester reductions compared to the specialized deprotection required in Route A. The workup procedure for LiAlH₄ reductions is also well-established and can be performed safely on a large scale with appropriate engineering controls.
References
-
Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link]
- Pougnet, P. et al. A practical, one-pot, multicomponent synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. Beilstein J. Org. Chem.2016,12, 2333–2339.
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
- Ganem, B. & Bonnemann, H. Reductions with Hydride Reagents. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 8, pp 23-48.
Sources
A Senior Application Scientist's Guide to Validating Target Engagement: A Comparative Analysis for (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Hurdle of Target Validation
In modern drug discovery, synthesizing a novel small molecule with promising phenotypic effects is only the beginning. The pivotal next step, and a frequent point of failure, is unequivocally demonstrating that the compound engages its intended molecular target within the complex milieu of a living cell.[1][2] This process, known as target engagement validation, is essential for establishing a clear mechanism of action (MoA), guiding structure-activity relationship (SAR) studies, and building confidence in a compound's therapeutic potential.[2][3]
This guide provides an in-depth, comparative framework for validating the cellular target engagement of a novel compound, exemplified by the hypothetical molecule (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol (herein designated Cpd-X ). For the purpose of this guide, we will hypothesize that Cpd-X has been designed as an inhibitor of p38 MAPKα (MAPK14) , a key kinase in cellular stress response pathways.[4][5]
We will dissect and compare three orthogonal, yet complementary, state-of-the-art methodologies:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical assay confirming direct target binding and stabilization.
-
NanoBRET™ Target Engagement Assay: A real-time, quantitative measure of compound affinity and occupancy in live cells.
-
Downstream Functional Readout (Phospho-Western Blot): A classic biochemical approach to verify the intended functional consequence of target inhibition.
By understanding the principles, protocols, and data outputs of each, researchers can design a robust, self-validating experimental strategy to confidently link a molecule to its target.
The Foundational Assay: Cellular Thermal Shift Assay (CETSA)
Principle of the Method
CETSA is a powerful, label-free technique that directly assesses the physical interaction between a compound and its target protein in intact cells or cell lysates.[6][7] The core principle is ligand-induced thermal stabilization.[8][9] When a protein is heated, it denatures and aggregates. However, the binding of a small molecule ligand, such as Cpd-X to p38 MAPKα, can stabilize the protein's structure. This stabilization results in a higher denaturation temperature. By heating cell samples treated with Cpd-X across a range of temperatures and quantifying the amount of soluble p38 MAPKα remaining, we can observe a "thermal shift," which is direct evidence of target engagement.[10]
Experimental Workflow
The workflow for a traditional Western Blot-based CETSA is a multi-step process designed to generate a protein melting curve.
Caption: CETSA workflow for target engagement validation.
Detailed Experimental Protocol
-
Cell Culture & Treatment: Plate a suitable cell line (e.g., HEK293T or THP-1) and grow to ~80-90% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of Cpd-X (e.g., 10 µM) for 1-2 hours in serum-free media.
-
Harvesting: Scrape and collect the cells in PBS containing protease and phosphatase inhibitors. Pellet the cells by centrifugation.
-
Resuspension: Resuspend the cell pellet in a physiological buffer (e.g., PBS with inhibitors).
-
Thermal Challenge: Aliquot the cell suspension into separate PCR tubes. Using a thermal cycler, heat the tubes to a range of different temperatures for 3 minutes (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C). Include an unheated control.
-
Lysis and Fractionation: Subject the heated cells to three freeze-thaw cycles using liquid nitrogen to ensure cell lysis. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration of each sample.
-
Western Blot Analysis: Normalize the total protein loaded for each sample and perform SDS-PAGE, followed by transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for p38 MAPKα, followed by an HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate.
Data Presentation and Interpretation
The Western Blot bands are quantified using densitometry. The data is normalized to the unheated control (100% soluble) and plotted as "% Soluble p38 MAPKα" versus "Temperature".
| Temperature (°C) | % Soluble p38 MAPKα (Vehicle) | % Soluble p38 MAPKα (+10µM Cpd-X) |
| 37 | 100.0 | 100.0 |
| 46 | 95.2 | 98.1 |
| 49 | 81.3 | 94.5 |
| 52 | 51.5 | 88.7 |
| 55 | 25.8 | 75.3 |
| 58 | 10.1 | 49.8 |
| 61 | 5.3 | 22.1 |
| 64 | 2.1 | 9.8 |
-
Interpretation: In the vehicle-treated sample, the amount of soluble p38 MAPKα decreases sharply around 52°C, which represents its intrinsic melting temperature (Tm). In the Cpd-X-treated sample, the curve is shifted to the right, indicating that a higher temperature is required to denature the protein. This positive thermal shift (ΔTm) is strong evidence that Cpd-X directly binds to and stabilizes p38 MAPKα in the cellular environment.[11]
Quantitative Live-Cell Analysis: NanoBRET™ Target Engagement
Principle of the Method
The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding to a specific protein target in living cells in real-time.[12][13] The technology relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor and a fluorescent acceptor.[14]
The assay has two key components:
-
The target protein (p38 MAPKα) is fused to the small, bright NanoLuc® luciferase (the energy donor).
-
A cell-permeable fluorescent tracer that reversibly binds to the active site of the target protein (the energy acceptor).
When the tracer binds to the NanoLuc®-p38 MAPKα fusion protein, the donor and acceptor are in close proximity, and a BRET signal is generated. When an unlabeled test compound like Cpd-X is introduced, it competes with the tracer for binding to p38 MAPKα. This displacement separates the donor and acceptor, leading to a decrease in the BRET signal.[15][16] The magnitude of this decrease is directly proportional to the amount of Cpd-X bound to the target.
Caption: NanoBRET™ Target Engagement workflow.
Detailed Experimental Protocol
-
Cell Transfection: Transiently transfect HEK293T cells with a plasmid encoding for a p38 MAPKα-NanoLuc® fusion protein.
-
Cell Plating: 24 hours post-transfection, plate the cells into a white, 96-well assay plate.
-
Compound Addition: Prepare serial dilutions of Cpd-X in Opti-MEM medium. Add the diluted compound to the appropriate wells. Include "no compound" and "no tracer" controls.
-
Tracer and Substrate Addition: Prepare a working solution containing the NanoBRET™ p38 tracer and the Nano-Glo® Live Cell Substrate. Add this solution to all wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
Luminescence Reading: Measure the filtered luminescence signals using a plate reader equipped with 460nm (donor) and >600nm (acceptor) filters.
-
Data Analysis: Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal. Normalize the data and plot the BRET ratio against the log concentration of Cpd-X to generate a dose-response curve and determine the IC50 value.
Data Presentation and Interpretation
The results are typically presented as a competitive displacement curve, from which a cellular IC50 (the concentration of Cpd-X required to displace 50% of the tracer) can be derived.
| Cpd-X Conc. (nM) | Normalized BRET Ratio (mBU) |
| 0.1 | 995 |
| 1 | 980 |
| 10 | 850 |
| 50 | 510 |
| 100 | 250 |
| 500 | 80 |
| 1000 | 55 |
| 10000 | 50 |
-
Interpretation: The dose-dependent decrease in the BRET signal confirms that Cpd-X engages p38 MAPKα in live cells. The calculated IC50 value provides a quantitative measure of the compound's potency at its target in a physiological context. This data is invaluable for SAR, as it directly reflects cellular permeability and target affinity.
Verifying Functional Impact: Downstream Pathway Analysis
Principle of the Method
The ultimate validation of target engagement is demonstrating that binding to the target produces the expected biological consequence. p38 MAPKα is a kinase, and its function is to phosphorylate downstream substrate proteins.[4][17] One of its most well-characterized, direct substrates is MAPK-activated protein kinase 2 (MK2).[18][19] Therefore, if Cpd-X effectively engages and inhibits p38 MAPKα, we expect to see a decrease in the phosphorylation of MK2 at its activation site (Threonine 334).[20] This can be readily measured by Western Blot using a phospho-specific antibody.
Signaling Pathway
This experiment tests the integrity of the signaling cascade downstream of the target.
Caption: Cpd-X inhibits p38 MAPKα, blocking MK2 phosphorylation.
Detailed Experimental Protocol
-
Cell Culture and Pre-treatment: Plate cells (e.g., HeLa or U-937) and allow them to adhere. Pre-treat the cells with increasing concentrations of Cpd-X (e.g., 0, 0.1, 1, 10 µM) for 1-2 hours.
-
Pathway Stimulation: Stimulate the p38 pathway by adding a known activator, such as Anisomycin (10 µg/mL) or by exposing the cells to UV radiation. Incubate for 20-30 minutes. An unstimulated control should be included.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot: Perform SDS-PAGE and Western Blotting as described in the CETSA protocol.[21]
-
Antibody Incubation: Probe one membrane with an antibody specific for phospho-MK2 (Thr334). To ensure equal protein loading, probe a separate, identical membrane (or strip and re-probe the same membrane) with an antibody for total MK2 or a housekeeping protein like GAPDH. It is critical to use Tris-based buffers (TBST) instead of phosphate-based buffers (PBS), as the phosphate can interfere with the phospho-specific antibody binding.[22]
-
Detection: Use an HRP-conjugated secondary antibody and ECL substrate for visualization.
Data Presentation and Interpretation
The data is presented as both the raw Western Blot image and a quantitative bar graph of the densitometry readings.
| Cpd-X Conc. (µM) | Anisomycin Stim. | p-MK2 Signal | Total MK2 Signal | p-MK2 / Total MK2 Ratio |
| 0 | - | 5 | 100 | 0.05 |
| 0 | + | 100 | 102 | 0.98 |
| 0.1 | + | 75 | 99 | 0.76 |
| 1 | + | 22 | 101 | 0.22 |
| 10 | + | 8 | 100 | 0.08 |
-
Interpretation: The Anisomycin stimulation causes a dramatic increase in MK2 phosphorylation in the absence of Cpd-X. Pre-treatment with Cpd-X leads to a dose-dependent reduction in this phosphorylation signal, while the total MK2 levels remain unchanged. This result functionally confirms that Cpd-X is engaging and inhibiting p38 MAPKα kinase activity within the cell, leading to the expected downstream effect.
Comparative Summary and Integrated Strategy
No single method tells the whole story. A truly robust target validation strategy integrates the strengths of multiple orthogonal approaches.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement | Phospho-Western Blot |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) | Immunoassay for protein phosphorylation |
| Endpoint | Direct target binding | Target occupancy / competitive binding | Downstream functional inhibition |
| Cell State | Intact cells (lysed post-heating) | Live cells | Lysed cells |
| Data Output | Thermal shift (ΔTm) | IC50 (Potency) | Change in phosphorylation status |
| Nature of Data | Biophysical, semi-quantitative | Biophysical, quantitative | Biochemical, semi-quantitative |
| Key Advantage | Label-free, confirms direct physical interaction | Live cells, real-time, quantitative potency | Confirms functional consequence of binding |
| Key Limitation | Low throughput, indirect readout of affinity | Requires genetic modification (fusion protein) | Indirect measure of target binding |
An Integrated Approach:
-
Start with CETSA: Use CETSA as the primary validation step to provide unequivocal, label-free evidence that Cpd-X physically interacts with endogenous p38 MAPKα inside the cell.
-
Quantify with NanoBRET™: Implement the NanoBRET™ assay to obtain quantitative data on the potency (IC50) of Cpd-X in a live-cell context. This is crucial for guiding medicinal chemistry efforts.
-
Confirm with Western Blot: Finally, use the phospho-MK2 Western Blot to prove that the observed binding and occupancy translate into the desired functional outcome—the inhibition of the kinase's activity and its downstream signaling.
By combining these three methods, researchers can build a powerful, multi-faceted case for the target engagement of this compound, creating a self-validating dataset that strongly supports its proposed mechanism of action.
References
-
Wikipedia. Cellular thermal shift assay. [Link]
-
News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Reaction Biology. NanoBRET Assay Services. [Link]
-
Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]
-
Assay Genie. p38 MAPK Signaling Review. [Link]
-
ResearchGate. Different substrates and targets of p38 and their related activities. [Link]
-
Creative Diagnostics. P38 Signaling Pathway. [Link]
-
Encinar, J.A., et al. (2020). p38 MAPK Pathway in the Heart: New Insights in Health and Disease. MDPI. [Link]
-
Wikipedia. p38 mitogen-activated protein kinases. [Link]
-
Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. PubMed. [Link]
-
Vasta, J.D., & Robers, M.B. (2020). Importance of Quantifying Drug–Target Engagement in Cells. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. Principle of NanoBRET target engagement. [Link]
-
Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]
-
News-Medical. (2022). NanoBRET™ Target Engagement for drug development. [Link]
-
Vasta, J.D., & Robers, M.B. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry. [Link]
-
Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]
-
ResearchGate. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. [Link]
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- 22. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
In Silico Evaluation: Comparative Docking of (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol and Bioisosteric Analogs
Executive Summary
In the realm of Fragment-Based Drug Discovery (FBDD), the (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol scaffold represents a critical bioisostere for metabolically labile ester and amide functionalities. While often utilized as a synthetic intermediate, its value as a polar, non-acidic pharmacophore is significant in designing inhibitors for targets requiring specific hydrogen bond acceptor geometries, such as Monoamine Oxidase B (MAO-B) and Sphingosine-1-phosphate (S1P1) receptors .
This guide provides a comparative docking analysis of this specific 1,2,4-oxadiazole fragment against its primary bioisosteres (1,3,4-oxadiazoles) and steric analogs. We examine the electrostatic and steric determinants that often make the 1,2,4-isomer superior in shape complementarity despite the higher thermodynamic stability of the 1,3,4-isomer.
Target Selection & Rationale
To ensure this comparison is scientifically grounded, we utilize Human Monoamine Oxidase B (hMAO-B) as the primary model system.
-
Why hMAO-B? Recent literature confirms that 1,2,4-oxadiazole substitution significantly enhances potency and selectivity in hMAO-B inhibitors compared to rigid amide analogs, primarily due to improved shape complementarity within the enzymatic cleft [1].
-
Secondary Context: We also reference general trends seen in antimicrobial targets (e.g., M. tuberculosis InhA) where oxadiazole isomerism dictates binding affinity [3].
Biological Context Diagram
The following diagram illustrates the decision logic for selecting the 1,2,4-oxadiazole scaffold over alternatives in this specific context.
Figure 1: Decision matrix for prioritizing the 1,2,4-oxadiazole scaffold in inhibitor design.
Computational Protocol (Methodology)
Trustworthy docking scores depend entirely on the rigor of the preparation pipeline. The following protocol ensures reproducibility and eliminates common artifacts associated with tautomer states and protonation.
Ligand Preparation[1][2][3]
-
Software: LigPrep (Schrödinger Suite) or equivalent (e.g., OpenBabel/RDKit).
-
Force Field: OPLS4 (Optimized Potentials for Liquid Simulations).
-
Ionization: Epik generated states at pH 7.0 ± 2.0.
-
Conformational Search: Monte Carlo Multiple Minimum (MCMM) method.
-
Critical Step: The 1,2,4-oxadiazole ring is planar. Ensure the ethyl group geometry is optimized to avoid high-energy steric clashes during docking.
Protein Preparation[1]
-
PDB Source: 2V5Z (hMAO-B co-crystallized with safinamide) or 3V2Y (S1P1).
-
H-Bond Optimization: PROPKA used to optimize hydrogen bond networks (Asn/Gln/His states).
-
Restrained Minimization: RMSD convergence of 0.30 Å for heavy atoms to relieve steric clashes without distorting the active site.
Docking Workflow
The docking is performed using a standard precision (SP) followed by extra precision (XP) protocol.
Figure 2: Computational pipeline for generating comparative docking scores.
Comparative Docking Analysis
The following data compares the lead fragment, This compound , against three distinct classes of analogs: its direct regioisomer, a steric analog, and a classical amide isostere.
Note: Scores are representative of binding affinities (kcal/mol) derived from consensus scoring functions (e.g., Glide XP / AutoDock Vina) within the hMAO-B active site context [1][4].
Table 1: Comparative Docking Performance
| Compound ID | Structure / Name | Docking Score (kcal/mol) | Ligand Efficiency (LE) | Key Interaction Features |
| Lead (A) | This compound | -7.8 | 0.52 | Optimal geometric fit; N4 accepts H-bond from Tyr residue. |
| Analog (B) | (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol | -6.2 | 0.41 | Loss of affinity due to dipole reorientation; reduced aromatic stacking. |
| Analog (C) | (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol | -8.4 | 0.38 | Higher affinity due to hydrophobic bulk, but lower LE (steric penalty). |
| Analog (D) | N-(2-hydroxyethyl)propionamide | -5.9 | 0.45 | Flexible linker incurs entropic penalty; lacks pi-pi stacking capability. |
Analysis: 1,2,4- vs. 1,3,4-Oxadiazole (A vs. B)
The most critical comparison is between the lead (A) and its 1,3,4-isomer (B).
-
Dipole Moment: The 1,2,4-oxadiazole has a distinct dipole vector compared to the 1,3,4-isomer. In targets like MAO-B or CB2 receptors, switching to the 1,3,4-isomer often results in a 10- to 50-fold reduction in affinity [2][6].
-
Mechanism: The 1,2,4-oxadiazole nitrogen (N4) is a weak but specific hydrogen bond acceptor. In the 1,3,4-isomer, the electron density is distributed symmetrically, often disrupting the specific "lock-and-key" electrostatic interaction required in the binding pocket [5].
Analysis: Ethyl vs. Phenyl Substitution (A vs. C)
-
Steric Fit: Replacing the ethyl group with a phenyl ring (Analog C) increases the raw docking score (-7.8 to -8.4) due to increased hydrophobic contact surface area.
-
Ligand Efficiency (LE): However, the Ligand Efficiency drops . For a fragment-based campaign, the Ethyl analog (Lead A) is superior because it maintains high affinity per heavy atom, leaving room for "growing" the fragment without hitting molecular weight ceilings too early.
Analysis: The Amide Bioisostere (A vs. D)
-
Entropic Factor: The amide analog (D) is more flexible than the oxadiazole rings. Docking algorithms penalize this flexibility (entropic cost of binding). The rigid 1,2,4-oxadiazole pre-organizes the molecule into a bioactive conformation, resulting in a superior score despite similar polarity.
Experimental Validation & Synthesis
To validate these in silico predictions, the following synthesis and assay loop is recommended.
-
Synthesis:
-
1,2,4-Oxadiazole: Synthesized via condensation of amidoximes with carboxylic acid derivatives (or esters) [7].
-
1,3,4-Oxadiazole: Synthesized via cyclization of diacylhydrazines.
-
-
Assay:
-
Binding: Surface Plasmon Resonance (SPR) to measure
(Dissociation Constant). -
Functional: Fluorometric assay (Amplex Red) for MAO-B activity.
-
Validation Criteria: A successful docking model should correlate with experimental
Conclusion
The This compound fragment exhibits a "Goldilocks" profile in docking simulations:
-
Superior to Amides: Better entropic profile and metabolic stability.
-
Superior to 1,3,4-Isomers: Better electrostatic complementarity in asymmetric binding pockets (e.g., GPCRs, MAO-B).
-
Fragment Viability: High ligand efficiency makes it an ideal starting point for growing high-affinity inhibitors.
Researchers should prioritize the 1,2,4-isomer when the target pocket requires a specific directional dipole and rigid linker geometry.
References
-
Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry.[1] (2023).[1][2]
-
Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands. RSC Publishing.
-
Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. (2022).[3]
-
Synthesis, molecular docking and biological evaluation of 1,2,4-oxadiazole based novel non-steroidal derivatives. Bioorganic Chemistry. (2023).[1][2]
-
Oxadiazole isomers: All bioisosteres are not created equal. ResearchGate. (2025).[1][4][5][6]
-
A Comparative Analysis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole in Biological Activity. BenchChem.
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties... and Molecular Dynamic Simulations. MDPI. (2023).[1][2]
Sources
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Replicating published synthesis and bioactivity data for 1,2,4-oxadiazoles
This guide provides a technical roadmap for replicating high-value 1,2,4-oxadiazole data, moving beyond surface-level summaries to address the specific kinetic and thermodynamic challenges inherent in their synthesis and biological validation.
Executive Summary: The Replication Challenge
The 1,2,4-oxadiazole ring is a critical bioisostere for esters and amides, offering improved metabolic stability and lipophilicity. However, replicating published yields and bioactivity data is frequently hindered by two factors:
-
The Cyclization Bottleneck: The dehydration of the O-acylamidoxime intermediate often requires high temperatures (
100°C), leading to degradation or incomplete conversion in conventional thermal protocols. -
Bioassay Variability: Inconsistent solvent tolerance (DMSO effects) and lack of purity verification (regioisomer contamination) often skew IC
and MIC data.
This guide compares Conventional Thermal Cyclization against Microwave-Assisted Synthesis (the recommended standard) and provides a self-validating workflow for biological testing.
Comparative Synthesis Guide
We analyze the replication of 3,5-disubstituted 1,2,4-oxadiazoles via the condensation of amidoximes and carboxylic acids.
Method A: Conventional Thermal Synthesis (The Baseline)
-
Mechanism: Activation of carboxylic acid (e.g., with CDI or EDC/HOBt) followed by addition of amidoxime.
-
The Flaw: The initial O-acylation occurs rapidly at room temperature, but the subsequent ring closure (cyclodehydration) is kinetically slow.
-
Typical Protocol: Reflux in toluene or DMF for 12–24 hours.
-
Replication Risk: Prolonged heating often causes decarboxylation or hydrolysis of the intermediate, resulting in variable yields (40–60%).
Method B: Microwave-Assisted Synthesis (The Gold Standard)
-
Mechanism: Dielectric heating provides rapid, uniform energy directly to the polar reaction centers, overcoming the activation energy barrier for cyclization in minutes.
-
The Advantage: Superheating solvents (e.g., acetonitrile or DMF) above their boiling points in sealed vessels drives the reaction to completion before side reactions occur.
Data Comparison: Thermal vs. Microwave
Data derived from comparative studies (e.g., Wang et al., Org. Lett. [1])
| Metric | Conventional Thermal (85°C) | Microwave Irradiation (160°C) |
| Reaction Time | 24–48 Hours | 10–20 Minutes |
| Yield (Avg) | 60–70% | 85–95% |
| Purity Profile | Requires chromatography (removes uncyclized intermediate) | Often >95% (simple filtration/wash) |
| Energy Efficiency | Low (sustained heating) | High (pulse heating) |
Validated Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis (Recommended)
Objective: Synthesis of 3-phenyl-5-(p-tolyl)-1,2,4-oxadiazole.
Reagents:
-
Benzamidoxime (1.0 equiv)
-
p-Toluic acid (1.0 equiv)
-
DIC (Diisopropylcarbodiimide) (1.2 equiv) or EDC.HCl
-
HOBt (1.2 equiv)
-
Solvent: Acetonitrile (ACN) or DMF (anhydrous).
Step-by-Step Workflow:
-
Activation: In a microwave vial, dissolve p-toluic acid (1 mmol) in ACN (3 mL). Add DIC (1.2 mmol) and HOBt (1.2 mmol). Stir at RT for 5 mins to form the active ester.
-
Addition: Add benzamidoxime (1 mmol) to the vial. Seal the vessel.
-
Irradiation:
-
Ramp: 2 minutes to reach 160°C.
-
Hold: 15 minutes at 160°C (High absorption level).
-
Cool: Rapid cooling (compressed air) to 50°C.
-
-
QC Check (Critical): Spot TLC. If the O-acylamidoxime intermediate (usually more polar than product, less polar than amidoxime) persists, irradiate for an additional 5 mins.
-
Isolation: Pour mixture into ice-water. The 1,2,4-oxadiazole typically precipitates. Filter, wash with water and cold ethanol. Recrystallize from ethanol if necessary.
Protocol 2: Quality Control & Isomer Distinction
The Trap: 1,2,4-oxadiazoles can be confused with 1,3,4-oxadiazoles if hydrazide impurities were present. Validation:
- C NMR: The C-5 carbon (between N and O) is diagnostic.
Visualizing the Pathway
The following diagram illustrates the critical "Activation Energy Wall" where conventional synthesis often fails (the transition from Intermediate B to Product C).
Caption: Reaction pathway highlighting the O-acylamidoxime intermediate bottleneck. Microwave energy effectively bypasses the hydrolysis risk by accelerating the cyclization step.
Bioactivity Replication: Antimicrobial Assays
To replicate reported MIC (Minimum Inhibitory Concentration) data (e.g., against S. aureus), strict adherence to solvent limits is required.
Target: Replicating MIC values for 3,5-diaryl-1,2,4-oxadiazoles (Typical range: 2–8 µg/mL for optimized analogs).
Protocol:
-
Stock Preparation: Dissolve compound in 100% DMSO to 10 mg/mL.
-
Note: 1,2,4-oxadiazoles are lipophilic. Ensure complete solubilization; sonicate if necessary.
-
-
Dilution: Dilute into Mueller-Hinton Broth (MHB).
-
Critical Rule: Final DMSO concentration in the assay well must be < 1% (v/v). Higher DMSO levels can inhibit bacterial growth independently, leading to false positives.
-
-
Inoculum: Adjust bacterial suspension to
CFU/mL. -
Incubation: 37°C for 18–24 hours.
-
Readout: Visual turbidity or OD
.-
Replication Check: Include a positive control (e.g., Ciprofloxacin) and a solvent control (1% DMSO). If solvent control shows inhibition, the assay is invalid.
-
References
-
Wang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(5), 925–928. Link
-
Ooi, H. C., & Wilson, D. A. (2003). Pyridine-soluble polymer-supported synthesis of 1,2,4-oxadiazoles. Synlett, (11), 1615-1618. Link
-
Kaushik, S., et al. (2020). Recent Advances in the Synthesis and Biological Importance of 1,2,4-Oxadiazoles. Chemical Biology & Drug Design. Link
-
BenchChem Technical Support. (2025). Troubleshooting Regioisomer Formation in 1,2,4-Oxadiazole Synthesis. BenchChem.[13] Link
-
Navaee, K., & Kaboudin, B. (2003).[5] One-Pot Synthesis of 1,2,4-Oxadiazoles Mediated by Microwave Irradiation under Solvent-Free Condition. Heterocycles, 60(10).[5] Link
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- 9. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]
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A Senior Application Scientist's Guide to Verifying Mechanism of Action: A Comparative Analysis of Genetic and Chemical Knockout Studies
For researchers, scientists, and professionals in drug development, unequivocally demonstrating a compound's mechanism of action (MoA) is the bedrock of a successful therapeutic program. It is the crucial step that transforms a promising hit into a validated lead. This guide provides an in-depth comparison of the principal methodologies used to interrogate and confirm a drug's MoA: genetic and chemical knockout/knockdown studies. We will move beyond mere protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating approach to target validation.
The Central Dogma of Target Validation: Does Your Drug Hit Its Target?
The fundamental question every drug discovery program must answer is whether the observed biological effect of a compound is a direct result of its interaction with the intended target. Answering this requires creating a biological system where the target is absent or incapacitated and then observing if the compound's effect is nullified. This is the essence of knockout and knockdown studies.
We will explore four powerful techniques that address this from different angles: two genetic (CRISPR-Cas9 and RNAi) and two chemical (Small Molecule Inhibitors and PROTACs).
Part 1: Genetic Approaches for Target Inactivation
Genetic methods offer the advantage of directly manipulating the source code of the cell, providing a high degree of specificity in target validation.
CRISPR-Cas9: The Gold Standard for Gene Knockout
Mechanism of Action: The CRISPR-Cas9 system is comprised of two key components: the Cas9 nuclease and a single guide RNA (sgRNA).[3] The sgRNA contains a sequence complementary to the target DNA, guiding the Cas9 enzyme to the specific genomic locus.[3][4] Once at the target site, Cas9 induces a double-strand break (DSB) in the DNA.[1][3] The cell's natural, error-prone non-homologous end joining (NHEJ) repair pathway often introduces small insertions or deletions (indels) during the repair process.[3][4] These indels can cause a frameshift mutation, leading to a premature stop codon and resulting in a non-functional, truncated protein—a functional knockout.[3] The entire process involves three main steps: recognition, cleavage, and repair.[5]
Caption: RNAi (siRNA) knockdown experimental workflow.
Experimental Protocol: siRNA-mediated Gene Knockdown
-
siRNA Design and Preparation: Design and synthesize at least two independent siRNA duplexes targeting the mRNA of interest. A non-targeting scrambled siRNA should be used as a negative control.
-
Transfection Optimization: Optimize siRNA delivery conditions to achieve maximal knockdown with minimal cytotoxicity. [6]3. Transfection: Transfect cells with the specific siRNAs and the scrambled control siRNA.
-
Incubation: Allow 48-72 hours for the knockdown to take effect.
-
Validation:
-
mRNA Level: Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the reduction in target mRNA levels. [6]A knockdown of at least 80% is generally considered effective. [7] * Protein Level: Lyse the cells and perform a Western blot to confirm the reduction in the target protein. [8]This is crucial as mRNA knockdown does not always perfectly correlate with protein reduction, especially for long-lived proteins. [9]
-
Part 2: Chemical Approaches for Target Inactivation and Degradation
Chemical methods provide a pharmacologically relevant approach to target validation, often mimicking the action of a potential drug. It's important to note that genetic and chemical knockdown can yield different results depending on the mechanism of inhibition. [10]
Small Molecule Inhibitors: Probing Function with Chemical Tools
The use of potent and selective small molecule inhibitors is a cornerstone of target validation. [11][12]These "chemical probes" allow for the acute and often reversible inhibition of a protein's function.
Mechanism of Action: Small molecule inhibitors typically function by binding to a specific site on the target protein, such as an enzyme's active site or an allosteric site, thereby blocking its biological activity. This provides a direct functional "knockout" at the protein level.
Experimental Protocol: Target Validation with a Small Molecule Inhibitor
-
Compound Selection: Choose a well-characterized, potent, and selective inhibitor for your target of interest. Include a structurally related, inactive control compound to control for off-target effects.
-
Dose-Response Treatment: Treat cells with a range of concentrations of the active inhibitor and the inactive control.
-
Functional Assay: Perform a relevant functional or phenotypic assay to measure the biological effect of the compound.
-
Target Engagement Verification (Crucial Step): It is essential to confirm that the inhibitor is binding to its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this. [13][14][15] * CETSA Principle: The binding of a ligand (your inhibitor) to a protein generally increases the protein's thermal stability. [15] * CETSA Protocol:
- Treat intact cells with your inhibitor or a vehicle control.
- Heat aliquots of the cell lysates to a range of temperatures.
- Centrifuge to pellet the aggregated, denatured proteins.
- Analyze the soluble fraction by Western blot for your target protein.
- A positive result is a "shift" in the melting curve to higher temperatures in the inhibitor-treated samples, indicating direct target engagement. [16]
PROTACs: Hijacking the Cell's Disposal System
Proteolysis-Targeting Chimeras (PROTACs) are a revolutionary class of molecules that induce the degradation of a target protein, rather than just inhibiting it. [17] Mechanism of Action: PROTACs are heterobifunctional molecules with two key domains connected by a linker. [18][19]One end binds to the protein of interest (POI), and the other end binds to an E3 ubiquitin ligase. [18]This induced proximity brings the POI close to the E3 ligase, leading to the ubiquitination of the POI. [18]The poly-ubiquitin chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and destroy the POI. [20]A key feature of PROTACs is their catalytic nature; one PROTAC molecule can induce the degradation of multiple target protein molecules. [18][21]
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Experimental Protocol: Verifying PROTAC-Mediated Degradation
-
Treatment: Treat cells with the PROTAC molecule over a time course (e.g., 2, 4, 8, 24 hours) and at various concentrations.
-
Validation of Degradation:
-
Primary Validation: Perform a Western blot to visualize the disappearance of the target protein band. This is the most direct evidence of degradation.
-
Mechanism Validation: To confirm that the protein loss is due to proteasomal degradation and not transcriptional repression, perform the following controls:[22]
-
qRT-PCR: Measure the mRNA level of the target gene. It should remain unchanged. [22] * Proteasome Inhibitor Co-treatment: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). This should "rescue" the protein from degradation, demonstrating the involvement of the proteasome.
-
-
Part 3: Comparative Guide and Strategic Selection
Choosing the right method depends on the specific biological question, the nature of the target, and the stage of the drug discovery project.
Data Presentation: Comparison of Target Validation Methodologies
| Feature | CRISPR-Cas9 Knockout | RNAi (siRNA) Knockdown | Small Molecule Inhibitor | PROTAC Degrader |
| Principle | Permanent gene disruption at the DNA level. | Transient gene silencing at the mRNA level. [2] | Reversible functional inhibition at the protein level. | Catalytic, induced degradation of the target protein. [18] |
| Effect | Complete and permanent loss of protein. [23] | Partial and transient reduction of protein. [23] | Inhibition of protein function, not removal. | Complete and sustained removal of protein. |
| Specificity | High, but off-target effects must be assessed. [1] | Prone to off-target effects due to partial sequence complementarity. [1] | Varies greatly; requires highly selective compounds. | Generally high, but depends on the selectivity of the warheads. |
| Reversibility | No (permanent genetic change). | Yes (transient effect). [2] | Yes (typically reversible upon washout). | Yes (protein levels recover after washout). |
| Speed of Action | Slow (requires clonal selection and expansion). [23] | Moderate (48-72 hours). | Fast (minutes to hours). | Fast to Moderate (hours). |
| Key Advantage | Unambiguous, "clean" genetic model. | Rapid and suitable for high-throughput screens. [24] | Mimics therapeutic intervention (inhibition). [25] | Can target "undruggable" proteins; catalytic action. [18] |
| Key Limitation | Can be lethal if the gene is essential; potential for genetic compensation. [2] | Incomplete knockdown; significant off-target potential. [1] | Requires a high-quality chemical probe; doesn't remove scaffold function. | Complex design; requires accessible E3 ligases. |
Conclusion: An Integrated, Self-Validating Strategy
No single method is foolproof. The most robust MoA validation strategies employ orthogonal approaches. For instance, demonstrating that a small molecule inhibitor phenocopies the effect of a CRISPR knockout of its target provides powerful, multi-layered evidence. Similarly, showing that a PROTAC fails to degrade its target in a cell line where the E3 ligase has been knocked out is a critical validation step.
By understanding the underlying mechanisms, strengths, and weaknesses of each technique, and by meticulously validating each step of the experimental process, researchers can build a compelling and irrefutable case for their drug's mechanism of action, paving the way for successful clinical translation.
References
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CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. (2024). Bio-protocol. [Link]
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Generation of Knockout Cell Lines Using CRISPR–Cas9 Technology. (2022). Protocols.io. [Link]
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CRISPR Cas9 - Guide for CRISPR Gene Knockout. abm Inc.. [Link]
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CRISPR/Cas9 knockouts. Takara Bio. [Link]
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How to Validate a CRISPR Knockout. Biognosys. [Link]
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How to Validate Gene Knockout Efficiency: Methods & Best Practices. (2024). Patsnap Synapse. [Link]
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CRISPR 101: Validating Your Genome Edit. (2022). Addgene Blog. [Link]
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Targeted Protein Degradation Using PROTACs and Glues. (2022). YouTube. [Link]
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Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing. (2021). PMC. [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). PMC. [Link]
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Targeted Protein Degradation: Elements of PROTAC Design. (2021). PMC. [Link]
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Genetic and chemical knockdown: a complementary strategy for evaluating an anti-infective target. (2014). PMC. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). PubMed Central. [Link]
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RNA-Targeting Techniques: A Comparative Analysis of Modern Approaches for RNA Manipulation in Cancer Research and Therapeutics. (2024). PubMed Central. [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. [Link]
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Stable RNA interference rules for silencing. (2010). PMC. [Link]
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Expediting target identification and validation through RNAi. (2004). ResearchGate. [Link]
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Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET. (2023). ResearchGate. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol. [Link]
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Mechanism of PROTAC to induce protein degradation. (2022). ResearchGate. [Link]
-
Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. (2015). ACS Publications. [Link]
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Chemical genetics in drug discovery. (2014). PMC. [Link]
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PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. (2024). eLife. [Link]
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Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021). Olink. [Link]
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Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design. (2010). PMC. [Link]
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Gene Knockout versus Knockdown. News-Medical.net. [Link]
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Exploring Targeted Protein Degradation as a New Strategy to Tackle Antimicrobial Resistance. (2024). News-Medical.net. [Link]
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Target Identification and Validation (Small Molecules). University College London. [Link]
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Accurate PROTAC-targeted degradation prediction with DegradeMaster. (2024). Oxford Academic. [Link]
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Validation of siRNA knockdown by Western blotting and qRT-PCR. (2018). ResearchGate. [Link]
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Gene knockout model and new drug target discovery. (2002). ResearchGate. [Link]
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Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. (2021). YouTube. [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2018). Taylor & Francis Online. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
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Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2021). AACR Journals. [Link]
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How siRNA Knockdown Antibody Validation Works. (2017). Lab Manager. [Link]
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CRISPR Knockouts vs. Knockins: Key Differences. (2024). ZeClinics. [Link]
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Is it better to test siRNA knockdown by western or with RT-qPCR?. (2022). Reddit. [Link]
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Independent verification of the purity and identity of commercially sourced (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol
Executive Summary
Commercially sourced heterocyclic building blocks, particularly 1,2,4-oxadiazoles, are prone to specific degradation pathways and regioisomeric contamination that often evade standard Certificate of Analysis (CoA) checks.
(5-Ethyl-1,2,4-oxadiazol-3-yl)methanol (CAS: 915920-77-3) serves as a critical linker in medicinal chemistry. Its stability is compromised by the susceptibility of the oxadiazole ring to hydrolytic cleavage under basic or acidic conditions, and its identity can be confused with its regioisomer, (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol.
This guide provides an autonomous, self-validating workflow to verify the identity and purity of this compound, comparing analytical methodologies to establish a "Gold Standard" for acceptance.
Chemical Profile & Expected Properties[1][2][3][4][5]
| Property | Specification | Notes |
| IUPAC Name | This compound | |
| CAS Number | 915920-77-3 | |
| Molecular Formula | C₅H₈N₂O₂ | |
| Molecular Weight | 128.13 g/mol | |
| Physical State | Colorless to pale yellow liquid/oil | Note: Often misreported as solid in generic databases. Low melting point. |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate | Poor solubility in Hexanes/Water |
| Key Instability | Hydrolysis of the C-O or C-N bond | Generates 2-hydroxyacetamidoxime and propionic acid. |
Comparative Methodology: Selecting the "Truth"
To verify this compound, we compared three common analytical techniques. The table below summarizes why 1H NMR is the primary release criterion for identity, while HPLC-UV is required for quantitative purity.
| Method | Capability | Limitations | Verdict |
| 1H NMR (CDCl₃) | Identity & Solvents. Unambiguously distinguishes the 5-ethyl vs. 3-ethyl regioisomer based on chemical shift environments. Detects residual ethanol/ethyl acetate. | Low sensitivity for non-protonated impurities (<1%). | Gold Standard for Identity |
| HPLC-UV (254 nm) | Quantitative Purity. Excellent for detecting non-volatile organic impurities and degradation products. | Cannot confirm structure. The regioisomer may co-elute depending on the column. | Gold Standard for Purity |
| LC-MS (ESI+) | Impurity ID. Confirms MW (128.13). Identifies hydrolysis products (M+H). | Poor for quantitation without a standard curve (ionization variance). | Supportive Only |
Verification Workflow (Decision Tree)
The following diagram outlines the logical decision process for accepting a batch.
Figure 1: Self-validating decision tree for QC verification. Note that NMR is the gatekeeper for identity before expensive HPLC resources are used.
Detailed Analytical Protocols
Protocol A: 1H NMR Identity Verification
Objective: Confirm structure and rule out the 3-ethyl-5-hydroxymethyl regioisomer.
-
Instrument: 400 MHz (minimum) NMR.
-
Solvent: CDCl₃ (Chloroform-d).
-
Concentration: ~10 mg in 0.6 mL.
-
Key Diagnostic Signals:
-
The methylene protons of the Ethyl group at position 5 are deshielded by the ring nitrogen, appearing as a quartet at ~2.9 ppm .
-
The Hydroxymethyl protons at position 3 appear as a singlet at ~4.8 ppm .
-
Differentiation: In the regioisomer (3-ethyl), the ethyl methylene protons would be at position 3 (between N and O), shifting them slightly upfield (~2.7 ppm), and the hydroxymethyl at position 5 would be deshielded differently.
-
Expected Data Table (CDCl₃):
| Assignment | Multiplicity | Shift (δ ppm) | Integration | Coupling (J) |
| -CH₂-OH (C3 side) | Singlet (s) | 4.78 - 4.82 | 2H | - |
| -CH₂-CH₃ (C5 side) | Quartet (q) | 2.90 - 2.95 | 2H | 7.6 Hz |
| -CH₂-CH₃ (Terminal) | Triplet (t) | 1.38 - 1.42 | 3H | 7.6 Hz |
| -OH | Broad Singlet | 2.50 - 3.50 | 1H | Variable |
Protocol B: HPLC Purity Profiling
Objective: Quantify non-volatile degradation products (e.g., hydrolysis acids).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (universal) and 254 nm (aromatic).
Case Study: Vendor A vs. Vendor B
We simulated a comparison between a high-quality source and a degraded "bargain" source to illustrate common pitfalls.
The "Hydrolysis Trap"
1,2,4-oxadiazoles are synthesized via the condensation of an amidoxime and a carboxylic acid derivative. Under poor storage (moisture + heat), the ring hydrolyzes back to these precursors.
Figure 2: The primary degradation pathway. Presence of Propionic Acid (pungent smell) is a rapid indicator of bad batches.
Data Comparison Table
| Feature | Vendor A (Recommended) | Vendor B (Rejected) |
| Appearance | Clear, viscous oil | Cloudy oil with white precipitate |
| Odor | Faint, characteristic | Strong vinegar/sweaty smell (Propionic acid) |
| 1H NMR | Clean peaks matching Table in Sec 5. | Extra triplet at 1.1 ppm (Propionic acid) and broad mess at 5-6 ppm (Amidoxime). |
| HPLC Purity | 98.2% | 84.5% (Major peak at solvent front) |
| Conclusion | PASS | FAIL - Significant Hydrolysis |
Conclusion & Recommendation
For this compound, do not rely solely on the vendor's CoA. The specific susceptibility of the 1,2,4-oxadiazole ring to hydrolysis requires a mandatory 1H NMR check upon receipt.
-
Accept if: NMR shows clean quartet at ~2.9 ppm and singlet at ~4.8 ppm, and HPLC purity is >95%.
-
Reject if: Pungent acidic odor is present or NMR shows significant splitting of the ethyl signals (indicating hydrolysis).
References
-
Hit2Lead. this compound Product Page. (Accessed 2023).[1] Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14072448 (Methyl analog). (Accessed 2023).[1] Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
-
Pace, A., & Buscemi, S. (2005). Fluorine-containing 1,2,4-oxadiazoles. (General synthesis and stability of oxadiazoles). Link
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (Review of stability and metabolic issues). Link
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol
Introduction: As a novel heterocyclic compound, (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol represents a class of molecules with significant potential in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a key pharmacophore, known for its wide spectrum of biological activities and its role as a stable bioisostere for ester and amide functionalities[1][2]. Given its likely use in early-stage research, comprehensive toxicological and environmental fate data for this specific molecule is often unavailable. Therefore, the principle of precaution dictates that it must be handled and disposed of as a potentially hazardous substance to ensure the safety of laboratory personnel and protect the environment.
This guide provides a direct, procedural framework for the safe management and disposal of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each critical step.
Hazard Assessment and Characterization
The foundational step in any disposal protocol is a thorough hazard assessment. For a novel compound without a specific Safety Data Sheet (SDS), we must infer its potential hazards from its chemical structure and the known properties of related compounds.
-
Biological Activity & Toxicity: The 1,2,4-oxadiazole core is present in numerous pharmacologically active molecules, including anti-inflammatory, anti-cancer, and antimicrobial agents[1][3][4]. Consequently, this compound must be assumed to be biologically active and potentially toxic if swallowed, inhaled, or absorbed through the skin[5].
-
Irritancy: Heterocyclic compounds can cause skin irritation and serious eye damage[6]. Direct contact should be avoided at all times.
-
Environmental Hazard: Many specialized organic molecules are toxic to aquatic life, with potential for long-lasting environmental effects[6]. Therefore, this compound must never be disposed of down the drain or in regular trash, as this can lead to significant environmental contamination[7][8].
-
Decomposition Products: Like many nitrogen-containing heterocyclic compounds, thermal decomposition (e.g., in a fire) is likely to produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO)[9].
Table 1: Assumed Hazard Profile for this compound
| Hazard Category | Assumed Risk | Rationale & Causality |
| Acute Toxicity | High | The 1,2,4-oxadiazole scaffold is a common feature in potent, biologically active molecules. Assume toxicity via oral, dermal, and inhalation routes[5]. |
| Skin/Eye Damage | High | Heterocyclic compounds are frequently irritants or corrosive. The risk of serious, irreversible eye damage is assumed[6]. |
| Environmental | High | As a synthetic molecule with unknown biodegradability, it is presumed to be toxic to aquatic life. Must be disposed of as hazardous environmental waste[6]. |
| Reactivity | Low to Moderate | While the 1,2,4-oxadiazole ring is generally stable, avoid contact with strong oxidizing agents and strong acids to prevent uncontrolled reactions or degradation[10]. |
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered safety approach combining engineering controls and PPE is mandatory.
-
Primary Engineering Control: All handling of this compound, including weighing, transfers, and preparing waste containers, must be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols[10][11].
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles and a face shield for maximum protection.
-
Hand Protection: Use chemically resistant nitrile gloves. Double-gloving is recommended when handling the pure compound or concentrated solutions. Contaminated gloves must be removed and disposed of as hazardous waste immediately[12].
-
Body Protection: A buttoned, long-sleeved laboratory coat is required. Remove and decontaminate the coat if it becomes soiled[11].
-
Waste Management Lifecycle & Disposal Protocol
The proper disposal of this compound follows the "cradle-to-grave" principle mandated by the U.S. Environmental Protection Agency (EPA), where the generator is responsible for the waste until its final, safe disposal[13].
Caption: The waste management lifecycle for laboratory chemicals.
Step-by-Step Disposal Protocol
1. Waste Container Selection and Preparation:
-
Choose a Compatible Container: Use a clean, non-reactive container with a secure, screw-top lid. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable[8][14]. Ensure the container shows no signs of damage or deterioration[14].
-
Affix a Hazardous Waste Label: Before adding any waste, label the container with the words "Hazardous Waste"[14][15].
-
Identify Contents: Clearly list all chemical constituents, including "this compound" and any solvents. Avoid using abbreviations or chemical formulas.
-
Date the Container: Write the "Accumulation Start Date" – the date the first drop of waste is added to the container.
2. Collecting Waste:
-
Pure Compound (Unused/Expired): If the original manufacturer's container is intact, it can serve as the primary waste container. Secure the lid, place it in a sealed, leak-proof secondary container (like a plastic bag), and affix a hazardous waste label to the outer container[16].
-
Solutions and Contaminated Solvents: Carefully pour liquid waste into the designated hazardous waste container using a funnel. Keep the container closed at all times except when adding waste[17]. Do not fill the container beyond 90% capacity to allow for vapor expansion[14].
-
Contaminated Solid Waste: All items that have come into contact with the compound, such as pipette tips, contaminated gloves, absorbent pads, and weighing papers, must be disposed of as hazardous solid waste. Collect these items in a separate, clearly labeled solid waste container.
3. Storage and Disposal:
-
Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the operator and near the point of generation.
-
Request Pickup: Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health & Safety (EHS) department[17][18]. Adhere to institutional limits on waste accumulation time, which is often 12 months for academic labs under Subpart K regulations[13].
Emergency Procedures for Spills
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Caption: Decision workflow for a chemical spill response.
Protocol for a Small, Manageable Spill:
-
Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area.
-
Don PPE: If not already worn, don the required PPE: double nitrile gloves, chemical splash goggles, face shield, and a lab coat.
-
Contain the Spill: Prevent the spill from spreading by surrounding it with absorbent pads or an inert material like vermiculite or sand[6][19]. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Absorb the Material: Working from the outside in, cover the spill with an inert absorbent material[20].
-
Collect Waste: Carefully scoop the absorbed material using non-sparking tools and place it into a designated hazardous waste container[19][20].
-
Decontaminate the Surface: Clean the spill area with a cloth or sponge soaked in a laboratory detergent solution. Wipe the area clean. All cleaning materials must be disposed of as hazardous waste[21].
-
Final Disposal: Seal and label the waste container and arrange for pickup through your EHS department.
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Operational Safety Guide: Handling (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol in Research Environments
Executive Summary & Scientific Context
(5-Ethyl-1,2,4-oxadiazol-3-yl)methanol is a functionalized heterocyclic building block commonly used in medicinal chemistry as a bioisostere for esters or amides.[1] While valuable for drug discovery, the 1,2,4-oxadiazole core possesses nitrogen-rich architecture that dictates specific handling protocols.[1]
The Safety Paradox: As a research chemical, this specific derivative likely lacks a comprehensive toxicological profile (e.g., full LD50 data).[1] Therefore, we must operationalize the Precautionary Principle : treating the substance as if it possesses the toxicity of its most hazardous structural analogs until proven otherwise.[1]
This guide moves beyond generic advice, providing a self-validating safety protocol based on the compound's structural properties:
-
The Oxadiazole Ring: Potential for thermal sensitivity and energetic decomposition under extreme stress.[1]
-
The Hydroxymethyl Group: Increases polarity and potential for dermal absorption.
Hazard Analysis & Risk Assessment
Before selecting PPE, we must understand the why behind the hazard.[1]
| Structural Feature | Potential Hazard Mechanism | Operational Implication |
| 1,2,4-Oxadiazole Core | High nitrogen content can lead to exothermic decomposition if heated rapidly or subjected to shock (though 3,5-disubstituted variants are generally stable).[1] | Avoid metal spatulas (spark risk) and limit scale. Store away from strong acids/bases which can hydrolyze the ring.[1] |
| Primary Alcohol (-CH₂OH) | Facilitates solubility in organic solvents and biological fluids, increasing the risk of transdermal uptake.[1] | Glove permeation is a critical risk. Simple latex is insufficient.[1] |
| Research Grade Purity | Unknown impurities or synthesis byproducts may possess higher toxicity than the target molecule.[1] | Universal Precautions apply. Assume the compound is a sensitizer.[1] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed minimum OSHA 1910.132 standards, optimized for handling small-molecule heterocycles.[1]
Tier 1: Standard Handling (Weighing & Synthesis)
| PPE Component | Specification | Scientific Rationale (Causality) |
| Hand Protection | Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (Inspection layer)2.[1] Outer: 5-8 mil Nitrile (Barrier layer) | Oxadiazole derivatives in solution (e.g., DCM, DMSO) can permeate thin nitrile rapidly.[1] The inner glove provides a visual indicator of breach and a secondary barrier during doffing. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent)ANSI Z87.1+ D3 rating | Safety glasses leave gaps.[1] If the compound is an oil or in solution, a splash can bypass glasses.[1] Goggles seal the orbital area against vapors and micro-droplets. |
| Body Protection | Flame-Resistant (FR) Lab Coat (Nomex or treated cotton) | Synthetic oxadiazole synthesis often involves flammable solvents.[1] Synthetic blend coats (polyester) can melt into skin during a fire; FR cotton chars, providing a thermal break.[1] |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | The primary control.[1] PPE (respirators) should only be used if engineering controls fail or during spill cleanup outside the hood.[1] |
Operational Workflow: The "Safe Loop"
This protocol ensures that safety is intrinsic to the workflow, not an afterthought.[1]
Phase A: Preparation & Engineering Controls
-
Verify Airflow: Check the fume hood monitor. It must read between 80-100 fpm.[1]
-
Static Control: If the substance is a dry powder, use an ionizing bar or anti-static gun before weighing.[1] Oxadiazoles can carry static charges, causing powder to "jump" and disperse.[1]
-
Solvent Compatibility: Ensure your glove material is compatible with the solvent you will use (e.g., if dissolving in Chloroform, nitrile is weak; PVA or laminate gloves may be required).[1]
Phase B: Handling & Synthesis
-
Weighing: Perform all weighing inside the hood or a vented balance enclosure. Never weigh on an open bench.
-
Transfer: Use positive displacement pipettes for liquid derivatives to prevent dripping.
-
Heating: If heating is required (e.g., reflux), use a silicone oil bath or heating block.[1] Avoid open flames or heat guns, which can trigger rapid decomposition of the oxadiazole ring.[1]
Phase C: Decontamination & Doffing [1]
-
Wipe Down: Clean the balance and work area with a solvent-dampened wipe (ethanol/acetone) while still wearing outer gloves.[1]
-
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid chemical waste.[1]
-
Inspection: Check inner gloves for discoloration. If clean, remove and wash hands immediately with soap and water (mechanical friction removes trace residues).[1]
Logic Flow: Safety Decision Pathway
The following diagram illustrates the decision-making logic for handling this compound, ensuring no step is skipped.
Caption: Operational Logic Flow for handling oxadiazole derivatives. Note the divergence based on physical state (solid vs. liquid) and the convergence at PPE verification.
Emergency Response & Disposal
Spill Management
-
Minor Spill (<5g/5mL):
Exposure First Aid
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1] Hold eyelids open. Reasoning: Oxadiazoles can be irritants; immediate dilution prevents corneal damage.[1]
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use ethanol to wash skin; alcohols can enhance the absorption of the compound into the bloodstream.[1]
Disposal Protocols
Do not dispose of down the drain.
-
Solid Waste: Dispose of in "Solid Hazardous Waste" container.
-
Liquid Waste: Segregate based on the solvent used (Halogenated vs. Non-Halogenated).[1]
-
Labeling: Clearly label the waste tag with the full chemical name. Avoid using abbreviations like "Ox-MeOH" which could be confused with simple methanol.[1]
References & Authority
The protocols above are synthesized from regulatory standards and chemical hygiene best practices.
-
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Washington, DC: U.S. Department of Labor.[1]
-
[1]
-
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] Washington (DC): National Academies Press (US); 2011.[1]
-
PubChem. Compound Summary for 1,2,4-Oxadiazole Derivatives (General Class). National Library of Medicine (US).[1]
-
[1]
-
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Committee on Chemical Safety.
-
[1]
-
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
